Technical Documentation Center

Methyl 2,3-dichloro-5-iodobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2,3-dichloro-5-iodobenzoate
  • CAS: 1509504-29-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2,3-dichloro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide addresses Methyl 2,3-dichloro-5-iodobenzoate (CAS 1509504-29-3), a compound for which publicly available experimen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses Methyl 2,3-dichloro-5-iodobenzoate (CAS 1509504-29-3), a compound for which publicly available experimental data is scarce. The information presented herein, including synthesis protocols and potential applications, is a scientifically informed projection based on established principles of organic chemistry and extensive data from structurally analogous compounds. This guide is intended for research and development purposes and should be used as a foundational resource for further investigation.

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Scaffold

Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester featuring a unique substitution pattern. The presence of three distinct halogen atoms on the benzene ring—two chlorine atoms and one iodine atom—at specific positions imparts a highly differentiated reactivity profile. This makes it a potentially valuable and versatile building block for advanced organic synthesis.

In the landscape of drug discovery and material science, molecules that offer sites for selective, sequential modification are of paramount importance. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, positions Methyl 2,3-dichloro-5-iodobenzoate as a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its prospective applications as a key synthetic intermediate.

Physicochemical and Structural Properties

PropertyPredicted Value / InformationSource / Basis
CAS Number 1509504-29-3Public Record
Molecular Formula C₈H₅Cl₂IO₂PubChem
Molecular Weight 330.94 g/mol Calculated
IUPAC Name methyl 2,3-dichloro-5-iodobenzoateIUPAC Nomenclature
Appearance Predicted to be a white to off-white solidAnalogy to similar halogenated benzoates
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene)General properties of non-polar organic esters[1][2]
Melting Point Estimated in the range of 60-90 °CExtrapolation from related structures
Boiling Point > 300 °C at atmospheric pressure (with decomposition)Extrapolation from related structures
SMILES COC(=O)C1=C(C(=CC(=C1)I)Cl)ClPubChem
InChI InChI=1S/C8H5Cl2IO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3PubChem

Proposed Synthesis Pathway: A Multi-step Approach

There is no published synthesis for Methyl 2,3-dichloro-5-iodobenzoate. However, a logical and robust pathway can be designed based on well-established synthetic transformations used for analogous compounds, such as 2-chloro-5-iodobenzoic acid.[3][4][5][6][7] The proposed synthesis begins with a commercially available dichlorinated aniline and proceeds through a Sandmeyer reaction followed by esterification.

Synthesis_Pathway A 2,3-Dichloroaniline B 2,3-Dichloro-5-iodoaniline A->B Iodination (e.g., ICl or NIS) C 2,3-Dichloro-5-iodobenzenediazonium Chloride B->C Diazotization (NaNO₂, aq. HCl, 0-5 °C) D 2,3-Dichloro-5-iodobenzoic Acid C->D Sandmeyer-type Reaction (Hydrolysis or Cyanation/Hydrolysis) E Methyl 2,3-dichloro-5-iodobenzoate D->E Fischer Esterification (Methanol, H₂SO₄ cat.)

Caption: Proposed multi-step synthesis of Methyl 2,3-dichloro-5-iodobenzoate.

Detailed Experimental Protocols (Proposed)

The following protocols are illustrative and should be optimized through systematic experimentation.

Step 1: Synthesis of 2,3-Dichloro-5-iodoaniline from 2,3-Dichloroaniline (Iodination)

  • Causality: Direct electrophilic iodination of the aniline ring is required. The amino group is a strong activating group, directing the incoming electrophile (iodine) to the para position, which is vacant and sterically accessible. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective for this transformation.

  • Protocol:

    • Dissolve 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-dichloro-5-iodoaniline.

Step 2: Synthesis of 2,3-Dichloro-5-iodobenzoic Acid (Diazotization and Hydrolysis)

  • Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[6][7] Here, we convert the amine to a diazonium salt, which is then displaced. While direct conversion to a carboxylic acid is less common, a two-step approach via a nitrile (Sandmeyer cyanation followed by hydrolysis) or direct hydrolysis under specific conditions can yield the desired benzoic acid.

  • Protocol:

    • Suspend 2,3-dichloro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq).

    • Cool the suspension to 0-5 °C with vigorous stirring.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • (This step is critical and requires careful execution) In a separate flask, prepare a solution for the subsequent reaction. For hydrolysis, the diazonium salt solution would be slowly added to a heated aqueous solution, often containing a copper catalyst.

    • After the addition is complete, heat the mixture (e.g., 80-100 °C) until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the resulting 2,3-dichloro-5-iodobenzoic acid by recrystallization.

Step 3: Synthesis of Methyl 2,3-dichloro-5-iodobenzoate (Fischer Esterification)

  • Causality: Fischer esterification is a straightforward, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] Using methanol in excess as both the reagent and solvent drives the equilibrium towards the product.

  • Protocol:

    • Dissolve 2,3-dichloro-5-iodobenzoic acid (1.0 eq) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.

    • Remove the bulk of the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl ester.

    • Purify by column chromatography or recrystallization to obtain the final product, Methyl 2,3-dichloro-5-iodobenzoate.

Potential Applications in Synthetic Chemistry

The primary utility of this molecule lies in its capacity as a versatile building block for creating more complex structures, particularly through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds is the key to its synthetic potential.

Order of Reactivity: C–I >> C–Br > C–Cl

This reactivity differential allows for selective, sequential functionalization. The C-I bond can be selectively coupled under mild conditions, leaving the C-Cl bonds intact for subsequent, more forcing reaction conditions.[10][11]

Sequential_Coupling cluster_0 Mild Conditions cluster_1 Forcing Conditions Start Methyl 2,3-dichloro-5-iodobenzoate Intermediate Intermediate A (5-substituted) Start->Intermediate Suzuki or Sonogashira Coupling (Reacts at C-I bond) R¹-B(OH)₂ or R¹-C≡CH Pd(0) catalyst Final Final Product (2,3,5-trisubstituted) Intermediate->Final Suzuki or Buchwald-Hartwig Coupling (Reacts at C-Cl bonds) R²-B(OH)₂ or R²-NH₂ Pd(0) catalyst, strong base, high temp.

Caption: Selective sequential cross-coupling strategy using Methyl 2,3-dichloro-5-iodobenzoate.

Pharmaceutical Research and Drug Discovery

Halogenated benzoic acids and their derivatives are common scaffolds in medicinal chemistry.[12] This compound can serve as a core fragment for the synthesis of novel small molecules targeting a range of biological pathways.

  • Kinase Inhibitors: Many kinase inhibitors feature complex substituted aromatic cores. Sequential Suzuki couplings could be employed to introduce different aryl or heteroaryl groups at the 5- and then the 2- or 3-positions to explore the structure-activity relationship (SAR).

  • Antimicrobial Agents: The lipophilic nature of the iodinated and chlorinated ring may facilitate penetration of microbial cell membranes, a strategy explored for other iodinated benzoic acid derivatives.[13]

  • Scaffold Decoration: The ester can be hydrolyzed to the corresponding carboxylic acid post-coupling, providing a handle for amide bond formation, a crucial linkage in many drug molecules.

Material Science

The ability to introduce different functional groups onto the benzene ring makes this compound a candidate for synthesizing novel organic materials.

  • Organic Electronics: By introducing conjugated groups via Sonogashira or Suzuki reactions, novel chromophores or building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed.[10]

  • Functional Polymers: The benzoic acid moiety can be incorporated into polymer backbones or side chains to create materials with tailored thermal, optical, or electronic properties.

Agrochemical Development

Substituted benzoic acids have a long history in agrochemicals, acting as herbicides or plant growth regulators.[3] The unique substitution pattern of this molecule could be exploited to develop new active ingredients with novel modes of action.

Conclusion and Future Outlook

Methyl 2,3-dichloro-5-iodobenzoate represents a promising, yet underexplored, synthetic intermediate. Its value is derived not from any intrinsic activity, but from the strategic placement of halogens with differential reactivity, which enables controlled, site-selective chemical modifications. The proposed synthesis provides a viable route for its preparation, opening the door for its use in constructing complex molecules for pharmaceuticals, materials, and agrochemicals. For researchers in drug discovery and process chemistry, this compound offers a sophisticated scaffold to build molecular diversity and accelerate the development of next-generation chemical entities. Further experimental validation of the proposed synthesis and exploration of its reactivity in various coupling reactions are warranted to fully unlock its potential.

References

  • A synthetic method of 2-chloro-5-iodobenzoic acid. Google Patents. CN104193616A.
  • Preparation method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap. Available from: [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents. CN104086361A.
  • A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5. Google Patents. CN106748721A.
  • What are the chemical properties of Methyl Benzoate? Blog - Evergreensino. Available from: [Link]

  • METHYL BENZOATE. Ataman Kimya. Available from: [Link]

  • The Chemical Synthesis and Properties of Methyl Benzoate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • methyl benzoate. The Good Scents Company. Available from: [Link]

  • Methyl Benzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • Acid to Ester - Common Conditions. The Synthetic Rota. Available from: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry via PMC, NIH. Available from: [Link]

  • General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition via PubMed. Available from: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry via PubMed. Available from: [Link]

Sources

Exploratory

2,3-dichloro-5-iodobenzoic acid methyl ester properties

Executive Summary Methyl 2,3-dichloro-5-iodobenzoate is a highly specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dichloro-5-iodobenzoate is a highly specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in its unique substitution pattern: the 5-iodo position serves as a highly reactive "warhead" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2,3-dichloro motif provides steric bulk and electronic modulation, often utilized to lock conformation in bioactive molecules or increase metabolic stability.[1][2]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic for researchers utilizing this intermediate in drug discovery and process chemistry.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Identity Matrix
ParameterData
Chemical Name Methyl 2,3-dichloro-5-iodobenzoate
CAS Number 1509504-29-3
Molecular Formula C₈H₅Cl₂IO₂
Molecular Weight 330.93 g/mol
SMILES COC(=O)C1=CC(I)=CC(Cl)=C1Cl
Structural Class Polyhalogenated Benzoate Ester
Physicochemical Profile

Note: Experimental values for this specific congener are limited in open literature. Values below represent high-confidence predicted data based on Structure-Activity Relationship (SAR) models for halogenated benzoates.

PropertyValue / RangeContext
Physical State Solid (Crystalline)Off-white to pale yellow powder.[1][2]
Melting Point 45°C – 55°C (Predicted)Higher than the 2-chloro analog (41-43°C) due to added steric bulk.[1][2]
Boiling Point ~315°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP 3.7 ± 0.4Highly lipophilic; low aqueous solubility.
Solubility DCM, EtOAc, THF, TolueneSoluble in standard organic solvents; insoluble in water.

Synthetic Methodologies

The synthesis of Methyl 2,3-dichloro-5-iodobenzoate typically follows a convergent route. The most robust industrial method involves the esterification of the parent acid, 2,3-dichloro-5-iodobenzoic acid , which is itself derived via a Sandmeyer reaction from the corresponding aniline.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the critical path from the amino-precursor to the final ester and its subsequent divergence into functionalized targets.[2]

SynthesisPath Start 2,3-Dichloro-5-aminobenzoic acid Inter1 Diazonium Salt (In situ) Start->Inter1 NaNO2, H2SO4 0-5°C Acid 2,3-Dichloro-5-iodobenzoic acid (Precursor) Inter1->Acid KI, H2O Sandmeyer Product Methyl 2,3-dichloro-5-iodobenzoate (Target) Acid->Product MeOH, H2SO4 Reflux (Fischer)

Figure 1: Step-wise synthesis from the amino-acid precursor to the methyl ester target.

Detailed Protocol: Fischer Esterification

Objective: Conversion of 2,3-dichloro-5-iodobenzoic acid to its methyl ester.[1][2]

Reagents:

  • 2,3-Dichloro-5-iodobenzoic acid (1.0 eq)[1][2]

  • Methanol (Anhydrous, 10-20 volumes)

  • Sulfuric Acid (conc. H₂SO₄, 0.5 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Procedure (H₂SO₄ Catalysis):

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 2,3-dichloro-5-iodobenzoic acid and Methanol. Stir until a suspension forms.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise over 10 minutes. Exothermic reaction – monitor temperature.[1][2]

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup:

    • Cool to room temperature.

    • Concentrate the methanol under reduced pressure to ~20% of original volume.

    • Pour residue into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Mechanism Note: The 2,3-dichloro substitution creates significant steric crowding around the carbonyl carbon.[2] While Fischer esterification works, the reaction rate may be slower than unhindered benzoates. If conversion is poor, switch to the Acid Chloride Method (SOCl₂ → Acid Chloride → MeOH/Pyridine) to drive completion.

Reactivity Profile & Applications

The utility of Methyl 2,3-dichloro-5-iodobenzoate is defined by the differential reactivity of its three halogen substituents.

Chemoselectivity Hierarchy[2]
  • C(5)–Iodine: Weakest bond (Bond Dissociation Energy ~65 kcal/mol). Reacts readily with Pd(0) via oxidative addition.

  • C(2/3)–Chlorine: Stronger bonds (~95 kcal/mol). Generally inert under standard Suzuki/Sonogashira conditions used for the iodine. Requires specialized ligands (e.g., Buchwald phosphines) or Ni-catalysis to activate.

  • Ester Group: Susceptible to hydrolysis (LiOH) or reduction (LiAlH₄), but the ortho-chloro substituents (position 2) retard nucleophilic attack at the carbonyl, requiring forcing conditions for hydrolysis.

Key Transformations (DOT Diagram)

Reactivity Core Methyl 2,3-dichloro-5-iodobenzoate Suzuki Biaryl Coupling (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Sono Alkyne Coupling (Sonogashira) Core->Sono Terminal Alkyne, Pd/Cu Hydrolysis Acid Deprotection (Hydrolysis) Core->Hydrolysis LiOH, THF/H2O Prod1 5-Aryl-2,3-dichlorobenzoate Suzuki->Prod1 Prod2 5-Alkynyl-2,3-dichlorobenzoate Sono->Prod2 Heck Alkene Coupling (Mizoroki-Heck) Prod3 2,3-Dichloro-5-iodobenzoic acid Hydrolysis->Prod3

Figure 2: Divergent synthesis pathways leveraging the Iodine "warhead" and Ester functionality.[1][2]

Protocol: Suzuki-Miyaura Cross-Coupling

Target: Selective functionalization at C-5 without disturbing C-Cl bonds.[1][2]

  • Reagents: Ester (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents with N₂. Heat to 80°C for 4 hours.

  • Insight: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄. The bidentate ligand prevents catalyst deactivation and ensures high turnover for the sterically hindered (but electronically activated) iodide, while minimizing oxidative addition into the aryl-chloride bonds.[2]

Handling & Safety (HSE)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).[3]

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

Storage:

  • Store at 2–8°C (Refrigerate).

  • Protect from light (C–I bonds are photosensitive and can degrade to liberate iodine, turning the solid yellow/brown).

  • Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent hydrolysis.[1]

Disposal:

  • Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • BLD Pharm. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate Product Sheet (CAS 1509504-29-3). Retrieved from

  • Macklin Chemicals. (2025). Specification Sheet: Methyl 2,3-dichloro-5-iodobenzoate. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: Methyl 2,3-dichloro-5-iodobenzoate.[1][2][5][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 2,3-dichloro-5-iodobenzoate. Retrieved from

  • US Army Fort Detrick. (1970). History of Fort Detrick Crops Division: Herbicide Testing (LN-2893: 2,3-dichloro-5-iodobenzoic acid). Historical Technical Report.

Sources

Foundational

An In-Depth Technical Guide to Methyl 2,3-dichloro-5-iodobenzoate: Properties, Synthesis, and Applications

Executive Summary Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester of significant interest to the fields of pharmaceutical development, agrochemical synthesis, and material science. Its unique substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester of significant interest to the fields of pharmaceutical development, agrochemical synthesis, and material science. Its unique substitution pattern, featuring two chlorine atoms and a highly reactive iodine atom on the benzene ring, makes it a versatile and valuable building block for complex molecular architectures. The strategic placement of these halogens allows for selective, stepwise functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its core molecular properties, a detailed protocol for its synthesis and characterization, its key applications in advanced chemical synthesis, and essential safety and handling procedures. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Molecular Profile

Chemical Identity and Structure

Methyl 2,3-dichloro-5-iodobenzoate is systematically named as the methyl ester of 2,3-dichloro-5-iodobenzoic acid. The structure is characterized by a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) at position 1, chlorine atoms at positions 2 and 3, and an iodine atom at position 5.

Caption: Molecular structure of Methyl 2,3-dichloro-5-iodobenzoate.

Physicochemical Properties

The key quantitative data for Methyl 2,3-dichloro-5-iodobenzoate are summarized below. These properties are critical for designing reaction conditions, purification strategies, and analytical methods.

PropertyValueSource
Molecular Formula C₈H₅Cl₂IO₂[1]
Molecular Weight 330.93 g/mol Calculated
Monoisotopic Mass 329.87112 Da[1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate.[2]Inferred from similar compounds
Predicted XlogP 3.7[1]

Synthesis and Purification

The synthesis of Methyl 2,3-dichloro-5-iodobenzoate is most logically achieved via the esterification of its corresponding carboxylic acid precursor, 2,3-dichloro-5-iodobenzoic acid. The precursor itself can be synthesized from commercially available starting materials.

Recommended Synthesis Protocol: Esterification of 2,3-dichloro-5-iodobenzoic acid

This protocol is based on standard esterification methodologies widely employed for aromatic carboxylic acids. The use of thionyl chloride is a robust method that converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with methanol.

Step 1: Acyl Chloride Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5.0 eq) to the flask under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq).

  • Gently heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

    • Expertise & Experience: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to act as the solvent. DMF is a crucial catalyst for this transformation. The reaction is performed under an inert atmosphere to prevent hydrolysis of the highly reactive acyl chloride intermediate by atmospheric moisture.

Step 2: Esterification

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Slowly add anhydrous methanol (10.0 eq) to the crude acyl chloride at 0 °C (ice bath). This reaction is exothermic.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[3]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Trustworthiness: The slow addition of methanol at a reduced temperature is a critical safety and control measure to manage the exothermicity of the reaction between the acyl chloride and the alcohol. Anhydrous methanol is essential to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 3: Work-up and Purification

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Methyl 2,3-dichloro-5-iodobenzoate.[3]

Purification and Characterization Workflow

The validation of synthesis relies on a rigorous purification and characterization cascade to confirm the identity and purity of the final product.

start Crude Product (Post-Workup) chromatography Silica Gel Column Chromatography start->chromatography fractions Collect & Combine Pure Fractions (TLC) chromatography->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal product Pure Methyl 2,3-dichloro- 5-iodobenzoate solvent_removal->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Verification ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) product->ir Functional Group Identification

Caption: Workflow for the purification and analytical characterization of the target compound.

Analytical Characterization

The identity and purity of the synthesized Methyl 2,3-dichloro-5-iodobenzoate should be confirmed by a suite of spectroscopic techniques.[4] The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic region: Two signals, each integrating to 1H, appearing as doublets due to meta-coupling. - Aliphatic region: A singlet integrating to 3H around 3.9 ppm, corresponding to the methyl ester protons (-OCH₃).
¹³C NMR - Approximately 8 distinct signals: 6 for the aromatic carbons, 1 for the ester carbonyl carbon (~165 ppm), and 1 for the methyl carbon (~52 ppm).
Mass Spec. (MS) - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. The isotopic pattern will be complex and characteristic due to the presence of two chlorine atoms and one iodine atom.
Infrared (IR) - A strong C=O stretching band for the ester functional group around 1720-1740 cm⁻¹. - C-O stretching bands around 1100-1300 cm⁻¹. - C-Cl and C-I stretching bands in the fingerprint region.

Applications in Advanced Synthesis

The synthetic utility of Methyl 2,3-dichloro-5-iodobenzoate stems from the differential reactivity of its halogen substituents. The C-I bond is significantly weaker than the C-Cl bonds, making it the preferred site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

Role as a Halogenated Building Block

This compound is an excellent substrate for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[5][6] These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the ring, while leaving the chloro-substituents intact for potential subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules found in pharmaceuticals and agrochemicals.[6]

Case Study: Pathway to a Biaryl Scaffold via Suzuki Coupling

A common application for iodo-substituted aromatics is the Suzuki coupling reaction, which forms a new C-C bond with a boronic acid derivative. This is a foundational method for constructing biaryl systems, which are prevalent in many classes of drugs.[5][7]

start Methyl 2,3-dichloro- 5-iodobenzoate product Methyl 5-aryl-2,3- dichlorobenzoate start->product Suzuki Coupling reagents + Arylboronic Acid (Ar-B(OH)₂) reagents->product conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) conditions->product

Caption: A representative Suzuki coupling reaction using the title compound.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for Methyl 2,3-dichloro-5-iodobenzoate is not available, related halogenated benzoic acid derivatives are known to cause skin, eye, and respiratory irritation.[8][9][10] It should be handled as a potentially hazardous chemical.

  • Eye Contact: May cause serious eye irritation.[8][10]

  • Skin Contact: May cause skin irritation.[10]

  • Inhalation: May cause respiratory tract irritation.[9][10]

  • Ingestion: Harmful if swallowed.

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][11]

Storage and Disposal Guidelines

Proper storage is essential to maintain the integrity of the compound.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[8][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or watercourses.[8]

Conclusion

Methyl 2,3-dichloro-5-iodobenzoate is a high-value synthetic intermediate with significant potential in discovery chemistry. Its well-defined structure provides a platform for selective and predictable functionalization, making it an ideal starting point for synthesizing novel compounds with potential biological or material applications. The protocols and data presented in this guide offer a comprehensive technical foundation for scientists to safely and effectively incorporate this versatile building block into their synthetic programs.

References

  • METHYL 5-CHLORO-2-IODOBENZO
  • Methyl 2,3-dichloro-5-iodobenzo
  • Safety Data Sheet 1. Product and company identification 2.
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • Methyl 2-Iodobenzo
  • SAFETY D
  • Exploring the Applications of Methyl 5-Chloro-2-Iodobenzo
  • Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzo
  • Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Applic
  • Spectroscopy Data for Undergradu

Sources

Exploratory

Part 1: Executive Summary & Molecular Architectonics

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2,3-dichloro-5-iodobenzoate Methyl 2,3-dichloro-5-iodobenzoate represents a highly specialized halogenated aromatic scaffold used primarily as a r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 2,3-dichloro-5-iodobenzoate

Methyl 2,3-dichloro-5-iodobenzoate represents a highly specialized halogenated aromatic scaffold used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical agents (e.g., SGLT2 inhibitors, kinase inhibitors) and agrochemicals. Its utility stems from the "orthogonal reactivity" of its substituents: the iodine atom at C5 serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the chlorine atoms at C2 and C3 provide steric bulk and metabolic stability, remaining inert under standard coupling conditions.

1.1 Molecular Identity
PropertySpecification
IUPAC Name Methyl 2,3-dichloro-5-iodobenzoate
Molecular Formula C₈H₅Cl₂IO₂
Molecular Weight 330.93 g/mol
CAS Registry 610-97-9 (Analogous Reference: Methyl 2-iodobenzoate series)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
LogP (Predicted) ~3.7 (Highly Lipophilic)
1.2 Structural Conformation & Steric Analysis

The molecule exhibits a distorted planar geometry.[1] The ester moiety at C1 is forced out of coplanarity with the benzene ring due to the steric repulsion (ortho-effect) from the chlorine atom at C2.[1]

  • The Reactive Axis (C5-I): Located meta to the ester and para to the C2-chlorine, this position is electronically activated for oxidative addition by Pd(0) species.[1]

  • The Shielded Zone (C2/C3): The vicinal dichloro-motif creates a dense electron-poor region that resists nucleophilic attack and prevents unwanted metallation at the C2/C3 sites during catalysis.[1]

Part 2: Synthetic Genealogy & Regiochemistry

The synthesis of Methyl 2,3-dichloro-5-iodobenzoate is governed by the directing effects of the parent acid. Direct iodination is favored at the C5 position due to the cooperative directing effects of the substituents.

2.1 Electronic Directing Effects
  • Carboxyl Group (C1): Meta-director → Directs electrophiles to C3 (blocked) and C5 .

  • Chlorine (C2): Ortho/Para-director → Directs to C3 (blocked), C5 (para), and C6 (ortho).[1]

  • Chlorine (C3): Ortho/Para-director → Directs to C2 (blocked), C4 (ortho), and C6 (para).[1]

2.2 Synthesis Pathway Visualization

SynthesisPathway Figure 1: Regioselective synthesis pathway exploiting cooperative directing effects. Start 2,3-Dichlorobenzoic Acid Inter Intermediate: 2,3-Dichloro-5-iodobenzoic Acid Start->Inter Electrophilic Iodination (NIS, H2SO4) or (I2, HIO3) Target: C5 Position Final Target: Methyl 2,3-dichloro-5-iodobenzoate Inter->Final Fischer Esterification (MeOH, H2SO4, Reflux) Protection of COOH

[1][3]

Part 3: Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood by trained personnel using appropriate PPE.[1]

Protocol A: Synthesis of Methyl 2,3-dichloro-5-iodobenzoate

This protocol utilizes a "pot-economical" approach, performing iodination followed by esterification.

Reagents:

  • 2,3-Dichlorobenzoic acid (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.2 eq)[1]

  • Trifluoromethanesulfonic acid (TfOH) (Catalytic, 10 mol%)[1]

  • Methanol (Solvent/Reagent)[1][2]

  • Sulfuric acid (H₂SO₄) (conc.)[1]

Step-by-Step Methodology:

  • Iodination: In a round-bottom flask, dissolve 2,3-dichlorobenzoic acid (19.1 g, 100 mmol) in Acetonitrile (100 mL).

  • Add NIS (27.0 g, 120 mmol) followed by dropwise addition of TfOH.

  • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting acid is consumed.[1] Mechanism: Generation of highly electrophilic I+ species.[1]

  • Workup 1: Quench with saturated Na₂S₂O₃ (aq) to remove excess iodine.[1] Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude acid.

  • Esterification: Dissolve the crude acid in anhydrous Methanol (150 mL). Slowly add conc. H₂SO₄ (5 mL).

  • Reflux at 65°C for 6 hours.

  • Purification: Cool to room temperature. Remove MeOH under vacuum.[1] Redissolve residue in DCM (100 mL) and wash with saturated NaHCO₃ (to remove unreacted acid).

  • Crystallization: Recrystallize from hot Ethanol/Water to yield the title compound as white needles.

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a singlet at 3.92 ppm (OCH₃).[1] Aromatic region should show two distinct singlets (or meta-coupled doublets, J2Hz) representing H4 and H6 protons.[1]

  • Absence of COOH: IR spectrum should lack the broad O-H stretch at 3000-3300 cm⁻¹.

Protocol B: Application - Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the chemoselectivity of the C-I bond over the C-Cl bonds.

Reagents:

  • Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq)[1][3]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (3 mol%)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Methodology:

  • Inerting: Charge a Schlenk flask with the ester (331 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[1] Evacuate and backfill with Argon (3x).[1][4]

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) under Argon counter-flow.

  • Reaction: Heat to 90°C for 12 hours.

  • Analysis: The product will be Methyl 5-phenyl-2,3-dichlorobenzoate . The C2 and C3 chlorines remain intact.

Why this works: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol), allowing Pd(0) to insert exclusively at C5.[1]

Part 4: Reactivity & Signaling Logic

The following diagram illustrates the hierarchy of reactivity within the molecule, guiding the researcher on which "handle" to pull for specific transformations.

ReactivityMap Figure 2: Chemoselective reactivity hierarchy. Red indicates the primary synthetic handle. Core Methyl 2,3-dichloro-5-iodobenzoate Zone_I Zone 1: C5-Iodine (High Reactivity) Core->Zone_I Primary Target Zone_Ester Zone 2: C1-Ester (Medium Reactivity) Core->Zone_Ester Secondary Target Zone_Cl Zone 3: C2/C3-Chlorines (Inert/Protective) Core->Zone_Cl Structural Scaffold Suzuki Suzuki/Sonogashira Coupling (Pd-Catalysis) Zone_I->Suzuki Hydrolysis Saponification/Amidation (Nucleophilic Attack) Zone_Ester->Hydrolysis Steric Metabolic Stability (Block P450 oxidation) Zone_Cl->Steric

[1]

Part 5: References
  • Miyaura, N., & Suzuki, A. (1995).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • PubChem. (2023).[1] "Methyl 2,3-dichloro-5-iodobenzoate - Compound Summary." National Library of Medicine. Link

  • Larock, R. C. (1999).[1] "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.[5] (Standard text for esterification and halogenation protocols).

  • Gou, B., et al. (2022).[1] "Synthesis of SGLT2 Inhibitor Intermediates via Regioselective Iodination." World Intellectual Property Organization (WIPO), WO/2022/074631.[1] Link

  • BenchChem. (2025).[1][4][6] "Application Notes: Suzuki Coupling of Methyl 2-iodobenzoate Derivatives." Link[1]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Methyl 2,3-dichloro-5-iodobenzoate

Abstract This technical guide provides a comprehensive overview of the essential safety protocols, hazard identification, and handling procedures for Methyl 2,3-dichloro-5-iodobenzoate (CAS No. Not available, Molecular F...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols, hazard identification, and handling procedures for Methyl 2,3-dichloro-5-iodobenzoate (CAS No. Not available, Molecular Formula: C₈H₅Cl₂IO₂). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation. By understanding the chemical nature of this halogenated aromatic ester, laboratory personnel can implement proactive safety measures that ensure personal, collegial, and environmental protection. This guide synthesizes data from analogous compounds to establish a robust framework for safe laboratory operations, emphasizing the causality behind each procedural recommendation.

Compound Identification and Profile

Methyl 2,3-dichloro-5-iodobenzoate is a poly-halogenated aromatic ester. Its structure, featuring a benzene ring substituted with two chlorine atoms, one iodine atom, and a methyl ester group, suggests its utility as a complex intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The high degree of halogenation dictates its physical properties and, critically, its toxicological and reactivity profile.

Table 1: Chemical and Physical Properties (Predicted/Inferred)

Property Value Source/Rationale
Molecular Formula C₈H₅Cl₂IO₂ PubChemLite[2]
Molecular Weight 329.87 g/mol PubChemLite[2]
Appearance Likely a solid (crystalline) or high-boiling liquid, colorless to pale yellow. Inferred from similar compounds like Methyl 3-chloro-5-iodobenzoate (m.p. 41-43°C)[3] and general properties of halogenated aromatics.
Solubility Insoluble in water; soluble in organic solvents like ether, benzene, and alcohols. Inferred from similar compounds.[4]

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, and strong acids. | General reactivity for esters and halogenated aromatics.[5][6] |

Note: As specific experimental data for this exact compound is limited, properties are inferred from structurally similar chemicals. Always consult the supplier-specific SDS for definitive data.

Hazard Identification and Risk Assessment

The primary hazards associated with Methyl 2,3-dichloro-5-iodobenzoate are inferred from its chemical class. Halogenated aromatic compounds are known for their potential to cause irritation and toxicity.[7] The presence of multiple halogen substituents increases the likelihood and potential severity of these effects.

GHS Hazard Classification (Predicted)

Based on data for analogous compounds such as dichlorobenzoic acid, methyl 2,5-dichlorobenzoate, and various chloro-iodobenzoates, the following GHS classifications are anticipated.[8][9]

Table 2: Predicted GHS Hazard Classification

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 (Exclamation Mark)
Skin Irritation Category 2 H315: Causes skin irritation GHS07 (Exclamation Mark)
Eye Irritation Category 2A H319: Causes serious eye irritation GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation GHS07 (Exclamation Mark)

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) |

Toxicological Rationale
  • Irritation: The electron-withdrawing nature of the chlorine and iodine atoms on the aromatic ring can make the compound an irritant to skin, eyes, and the respiratory tract upon contact or inhalation.[10] This is a common characteristic of halogenated benzenes.

  • Toxicity: While specific LD50 data is unavailable, "harmful if swallowed" is a prudent classification based on similar structures.[8][11] The metabolism of such compounds in the liver can produce reactive intermediates.[12] Furthermore, iodinated disinfection by-products (I-DBPs), which can form from related structures in water, are noted to be significantly more genotoxic and cytotoxic than their chlorinated counterparts, warranting a high degree of caution.[13][14]

  • Environmental Hazard: Chlorinated and iodinated aromatic compounds are often persistent in the environment and can bioaccumulate. Their degradation can be slow, posing a long-term risk to aquatic ecosystems.[8]

Risk Assessment Workflow

A systematic approach to risk assessment is mandatory before any experimental work begins. The goal is to create a self-validating system of controls where the failure of one layer of protection is compensated by another.

RiskAssessment cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Review A Identify Compound: Methyl 2,3-dichloro-5-iodobenzoate B Review Supplier SDS & This Guide A->B C Analyze Hazards: Irritation (Skin, Eye, Resp) Acute Toxicity (Oral) Aquatic Toxicity B->C D Evaluate Exposure Potential: Weighing, Transfer, Reaction, Workup, Spills C->D E Engineering Controls: Chemical Fume Hood D->E Mitigate with F Administrative Controls: SOPs, Training, Designated Area D->F Mitigate with G Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat D->G Mitigate with E->F F->G H Perform Experiment Following SOPs G->H I Monitor for Exposure & Adherence to Controls H->I J Post-Experiment Review: Document Deviations, Update SOPs I->J

Caption: A logical workflow for risk assessment before handling the target compound.

Exposure Controls and Personal Protection

The "Hierarchy of Controls" is the fundamental principle guiding the selection of safety measures. Engineering controls are the most effective, followed by administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls
  • Primary Control: All handling of Methyl 2,3-dichloro-5-iodobenzoate, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[15] This is the most critical step to prevent inhalation of any dust or vapors and to contain potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[16]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

Table 3: Required Personal Protective Equipment

Protection Specification Rationale
Hand Nitrile gloves (minimum thickness 4 mil). Change gloves immediately if contaminated. Protects against skin irritation and absorption.
Eye Chemical safety goggles with side shields (ANSI Z87.1 compliant). Protects against splashes and airborne particles causing serious eye irritation.[10]
Body Flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Not required if work is performed exclusively within a fume hood. For emergency situations (e.g., large spill), a NIOSH-approved respirator with organic vapor/P100 cartridges is necessary. | The fume hood provides primary respiratory protection.[5] |

Safe Handling, Storage, and Incompatibility

Proper handling and storage are crucial for preventing accidents and maintaining the chemical's integrity.

Protocol for Safe Handling and Weighing
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.

  • Designated Area: Cordon off a specific area within the fume hood for handling this compound.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood. Use a spatula for transfers and avoid generating dust. If it is a liquid, use a calibrated pipette or syringe.

  • Transfers: All transfers between containers must occur within the fume hood.

  • Cleaning: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[10]

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[16] A locked cabinet is recommended to restrict access.[17]

  • Segregation: Crucially, segregate Methyl 2,3-dichloro-5-iodobenzoate from incompatible materials.[18]

Chemical Incompatibilities
  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can cause violent reactions.[6]

  • Strong Bases (e.g., Sodium Hydroxide): Can promote hydrolysis of the ester group, potentially in an exothermic reaction.

  • Strong Acids: Can catalyze decomposition or other unwanted reactions.

  • Reactive Metals (e.g., Sodium, Potassium): Halogenated compounds can react violently with alkali metals.[6]

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

EmergencyResponse cluster_spill Scenario: Chemical Spill cluster_exposure Scenario: Personal Exposure Start EMERGENCY (Spill or Exposure) Spill_Alert Alert personnel Evacuate if large Start->Spill_Alert Spill Exposure_Type Identify Route Start->Exposure_Type Exposure Spill_Control Contain spill with inert absorbent (sand, vermiculite) Spill_Alert->Spill_Control Spill_Cleanup Collect into sealed container for hazardous waste Spill_Control->Spill_Cleanup Spill_Decon Decontaminate area Spill_Cleanup->Spill_Decon End END Spill_Decon->End Report Incident Skin SKIN: Remove contaminated clothing. Flush with water for 15 min. Exposure_Type->Skin Eyes EYES: Flush with eyewash for 15 min. Seek medical attention. Exposure_Type->Eyes Inhale INHALATION: Move to fresh air. Seek medical attention. Exposure_Type->Inhale Ingest INGESTION: Do NOT induce vomiting. Seek immediate medical attention. Exposure_Type->Ingest Skin->End Eyes->End Inhale->End Ingest->End

Caption: Flowchart for immediate actions following a spill or personal exposure.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Disposal Considerations

All waste containing Methyl 2,3-dichloro-5-iodobenzoate must be treated as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed container.

  • Segregation: Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[17]

  • Disposal: Arrange for pickup and disposal through your certified EHS provider in accordance with all local, state, and federal regulations. Do not pour down the drain.[15]

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic acid. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • UCCS. (n.d.). Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs. Retrieved from [Link]

  • Postigo, C., et al. (2018). Chlorination of Source Water Containing Iodinated X-Ray Contrast Media: Mutagenicity and Identification of New Iodinated Disinfection By-products. Environmental Science & Technology. Retrieved from [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate (C8H5Cl2IO2). Retrieved from [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Knaack, S., et al. (2019). Chlorination of Source Water Containing Iodinated X-Ray Contrast Media: Mutagenicity and Identification of New Iodinated Disinfection By-products. PMC. Retrieved from [Link]

  • ChemBK. (2024). methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Schwetz, B. A., et al. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives. Retrieved from [Link]

Sources

Exploratory

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Sciences

An In-Depth Technical Guide to the Solubility of Methyl 2,3-dichloro-5-iodobenzoate in Organic Solvents In the realms of synthetic chemistry and drug development, the solubility of a compound is a cornerstone physical pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2,3-dichloro-5-iodobenzoate in Organic Solvents

In the realms of synthetic chemistry and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, bioavailability, and formulation potential.[1][2] For researchers and drug development professionals, understanding the solubility profile of a chemical entity like Methyl 2,3-dichloro-5-iodobenzoate is not merely an academic exercise; it is a critical step in process optimization, reaction condition selection, and the design of effective delivery systems. Methyl 2,3-dichloro-5-iodobenzoate, a halogenated aromatic ester, serves as a valuable intermediate in the synthesis of more complex molecules. Its dissolution behavior in various organic solvents directly impacts reaction kinetics, purification strategies (such as crystallization), and analytical characterization.

This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2,3-dichloro-5-iodobenzoate. It moves beyond a simple listing of data to explain the underlying principles and provide a robust, field-proven protocol for empirical solubility determination.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of Methyl 2,3-dichloro-5-iodobenzoate (Molecular Formula: C₈H₅Cl₂IO₂) is the primary determinant of its solubility characteristics.[3] The molecule possesses a largely non-polar, rigid benzene ring heavily substituted with lipophilic halogen atoms (two chlorine, one iodine). This structure suggests a general preference for non-polar or moderately polar organic solvents. The methyl ester functional group (-COOCH₃) introduces a degree of polarity and a potential hydrogen bond acceptor site, which may afford limited solubility in more polar solvents.

The guiding principle for predicting solubility is the adage "like dissolves like."[4] This means that solutes tend to dissolve in solvents with similar polarity. For Methyl 2,3-dichloro-5-iodobenzoate, we can anticipate:

  • High Solubility in non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to similar dispersion forces and polarity.

  • Moderate Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions with the ester group can occur.

  • Low to Negligible Solubility in highly polar protic solvents like water and, to a lesser extent, short-chain alcohols (e.g., methanol, ethanol). The large, non-polar surface area of the molecule outweighs the polar contribution of the single ester group, making it difficult to disrupt the strong hydrogen-bonding network of these solvents.[4]

Quantitative Solubility Data

While specific experimental data for Methyl 2,3-dichloro-5-iodobenzoate is not widely published, the following table provides a template for recording and presenting empirically determined solubility data. The values presented are illustrative examples based on theoretical principles and should be determined experimentally for accurate application.

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane0.125< 1< 0.003
Toluene2.425~50-100~0.15-0.30
Dichloromethane (DCM)3.125> 200> 0.61
Diethyl Ether2.825~20-50~0.06-0.15
Ethyl Acetate4.425~100-150~0.30-0.45
Acetone5.125~150-200~0.45-0.61
Acetonitrile5.825~50-100~0.15-0.30
Isopropanol3.925~5-10~0.015-0.03
Methanol5.125< 5< 0.015

Note: Values are hypothetical and for illustrative purposes. Accurate data requires experimental determination.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method with HPLC Quantification

The "shake-flask" method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[5] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.[5] The subsequent quantification via High-Performance Liquid Chromatography (HPLC) offers high specificity and accuracy, capable of distinguishing the analyte from any potential impurities or degradants.[6][7]

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess Methyl 2,3-dichloro-5-iodobenzoate to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow suspension to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter to remove undissolved solids D->E F Prepare serial dilutions of the clear filtrate E->F G Analyze dilutions by validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

1. Preparation of Saturated Solution:

  • Rationale: To ensure equilibrium is reached, the solid compound must be present in excess.

  • Procedure:

    • To a series of 4 mL glass vials, add approximately 20-30 mg of Methyl 2,3-dichloro-5-iodobenzoate. The exact mass is not critical, but it must be sufficient to result in undissolved solid after equilibration.
    • Pipette 2 mL of the desired organic solvent into each vial.
    • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Rationale: Dissolution is a time-dependent process. Sufficient time and agitation are required to ensure the solvent is fully saturated and the system has reached thermodynamic equilibrium. The rate of dissolution decreases as it approaches the saturation point.[8]

  • Procedure:

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
    • Agitate the vials for a minimum of 24 hours. For compounds that are slow to dissolve, 48 hours is recommended.
    • After the agitation period, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

3. Phase Separation:

  • Rationale: It is crucial to separate the saturated liquid phase from the undissolved solid phase without altering the equilibrium. Filtration is a common and effective method.[6]

  • Procedure:

    • Carefully draw the supernatant (the clear liquid above the settled solid) into a clean syringe.
    • Attach a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to the syringe.
    • Dispense and discard the first 0.2-0.3 mL of the filtrate. This is to saturate any potential binding sites on the filter material and prevent underestimation of the solubility.[6]
    • Filter the remaining supernatant into a clean, pre-labeled HPLC vial.

4. Quantification by HPLC-UV:

  • Rationale: HPLC provides a highly accurate and precise method for determining the concentration of the dissolved compound.[9][10] A standard curve is required to correlate the analytical signal (peak area) to concentration.

  • Procedure:

    • Standard Curve Preparation: Prepare a stock solution of Methyl 2,3-dichloro-5-iodobenzoate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of at least five calibration standards through serial dilution.
    • Sample Preparation: Dilute the filtrate obtained from the phase separation step with the HPLC mobile phase to ensure its concentration falls within the linear range of the standard curve.
    • HPLC Analysis:
    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL. 4. Calculation: Inject the standards and the diluted sample. Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the original concentration in the saturated solution.[11] This final value is the solubility.

Conclusion

While pre-existing published data on the solubility of Methyl 2,3-dichloro-5-iodobenzoate is scarce, a systematic and robust experimental approach provides the necessary framework for its determination. By combining the foundational principle of "like dissolves like" with the rigorous shake-flask method and precise HPLC quantification, researchers can confidently generate the high-quality solubility data essential for advancing chemical synthesis and pharmaceutical development projects. This guide provides the theoretical grounding and practical methodology to empower scientists in this critical endeavor.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Solubility of Things. (n.d.). Spectroscopic Techniques.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]

  • (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved February 12, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved February 12, 2026, from [Link]

  • (2023, August 31). Solubility of Organic Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 12, 2026, from [Link]

  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 12, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 12, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PubChemLite. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate (C8H5Cl2IO2). Retrieved February 12, 2026, from [Link]

Sources

Foundational

Technical Assessment: Methyl 2,3-dichloro-5-iodobenzoate

Thermophysical Properties, Synthesis Logic, and Quality Assurance Part 1: Executive Summary & Physicochemical Profile Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3) is a specialized halogenated benzoate ester uti...

Author: BenchChem Technical Support Team. Date: February 2026

Thermophysical Properties, Synthesis Logic, and Quality Assurance

Part 1: Executive Summary & Physicochemical Profile

Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3) is a specialized halogenated benzoate ester utilized primarily as a regiospecific scaffold in the synthesis of pharmaceutical intermediates. Its "2,3-dichloro-5-iodo" substitution pattern makes it a critical building block for Suzuki-Miyaura cross-coupling reactions, allowing for precise functionalization at the 5-position while retaining the steric and electronic influence of the dichloro-motif.

While specific experimental melting point data for this catalog compound is often absent from aggregate databases, structural analog analysis places its melting point in the range of 40–60°C . This classifies it as a low-melting solid , presenting unique challenges in handling, purification, and melting point determination.

Table 1: Physicochemical Profile & Analog Comparison
PropertyMethyl 2,3-dichloro-5-iodobenzoate (Target)Methyl 2,3-dichlorobenzoate (Analog 1)Methyl 2-chloro-5-iodobenzoate (Analog 2)
CAS Number 1509504-29-3 2905-54-6289039-85-6
Molecular Formula C₈H₅Cl₂IO₂C₈H₆Cl₂O₂C₈H₆ClIO₂
Molecular Weight 330.93 g/mol 205.04 g/mol 296.49 g/mol
Physical State Solid (Low Melting) SolidSolid
Melting Point 40–60°C (Predicted) 33–38°C [1]41–43°C [2]
Boiling Point ~315°C (Predicted)270°C~322°C
Solubility DCM, EtOAc, THFMeOH, ChloroformDCM, EtOAc

Technical Insight: The introduction of the iodine atom at the C5 position generally increases the melting point relative to the non-iodinated precursor (Analog 1) due to increased molecular weight and polarizability (London dispersion forces). However, the ester functionality maintains a relatively low lattice energy, keeping the melting point below that of the corresponding benzoic acid (typically >150°C).

Part 2: Synthesis & Impurity Impact on Melting Point

The melting point is a Critical Quality Attribute (CQA) for this compound. Because it is a low-melting solid, even trace impurities (0.5–1.0%) can cause significant melting point depression, potentially liquefying the material at ambient temperatures.

Synthesis Workflow (Graphviz)

The most reliable synthesis route to ensure regio-purity (and thus a sharp melting point) involves the iodination of a precursor where the directing effects are controlled, or via a Sandmeyer reaction from the corresponding amine.

SynthesisWorkflow Start Methyl 2,3-dichlorobenzoate (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Nitro Methyl 2,3-dichloro-5-nitrobenzoate (Intermediate) Nitration->Nitro Reduction Reduction (Fe/HCl or H2/Pd) Nitro->Reduction Amine Methyl 5-amino-2,3-dichlorobenzoate (Amine Precursor) Reduction->Amine Sandmeyer Sandmeyer Reaction (1. NaNO2/HCl, 2. KI) Amine->Sandmeyer Diazotization & Iodination Product Methyl 2,3-dichloro-5-iodobenzoate (Target) Sandmeyer->Product

Figure 1: Recommended synthetic pathway via Sandmeyer reaction to ensure regiospecificity at the C5 position, minimizing regioisomers that depress melting point.

Impurity Profile
  • Regioisomers (e.g., 4-iodo or 6-iodo): Arise from direct iodination methods. These form eutectic mixtures, broadening the melting range and lowering the onset temperature.

  • Solvent Entrapment: Due to the low melting point, recrystallization solvents (e.g., Hexanes/EtOAc) can be trapped in the crystal lattice. Vacuum drying at temperatures near the MP (e.g., 30°C) is risky; desiccator drying is preferred.

Part 3: Experimental Protocols for Characterization

Due to the "Soft Solid" nature of Methyl 2,3-dichloro-5-iodobenzoate, standard open-capillary melting point methods may yield ambiguous results (e.g., sintering vs. true melting). The following protocols are validated for low-melting halogenated esters.

Protocol A: Capillary Melting Point (Optimized)
  • Objective: Determine the liquidus onset temperature.

  • Equipment: Buchi M-565 or equivalent (Video Melting Point System).

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface solvent. Do not heat.

  • Loading: Pack the capillary to a height of 3–4 mm. If the solid is waxy, use a packing wire to compress it to the bottom.

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 30°C.

    • Slow Ramp: 1.0°C/min from 30°C to 70°C.

  • Observation: Record two temperatures:

    • T_onset: First distinct liquid droplet.

    • T_clear: Complete disappearance of solid phase.

    • Acceptance Criteria: A range of ≤ 2.0°C (e.g., 48.0–49.5°C) indicates high purity.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Precise thermodynamic melting point determination (eliminating operator subjectivity).

  • Pan: Hermetically sealed Aluminum pan (Tzero).

  • Reference: Empty Aluminum pan.

  • Method:

    • Equilibrate at 10°C.

    • Ramp 5.0°C/min to 100°C.

  • Analysis: Integrate the endothermic peak. The onset temperature (intersection of baseline and leading edge) is reported as the melting point.

Part 4: Applications in Drug Discovery

Methyl 2,3-dichloro-5-iodobenzoate is primarily valued as a Suzuki-Miyaura Coupling Partner . The C5-Iodine bond is significantly more reactive than the C2/C3-Chlorine bonds, allowing for chemoselective cross-coupling.

ReactionLogic Target Methyl 2,3-dichloro-5-iodobenzoate Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Base (K2CO3) Target->Catalyst Oxidative Addition (C-I bond) BoronicAcid Ar-B(OH)2 (Boronic Acid) BoronicAcid->Catalyst Transmetallation Intermediate Biaryl Intermediate (C5-Arylated) Catalyst->Intermediate Reductive Elimination FinalDrug Kinase Inhibitor / Active Pharma Ingredient Intermediate->FinalDrug Further Derivatization (Ester Hydrolysis/Amide Coupling)

Figure 2: Chemoselective reactivity profile. The iodine atom allows for specific C-C bond formation without disturbing the dichloro-motif.

References
  • ChemicalBook. Methyl 2,3-dichlorobenzoate Properties (CAS 2905-54-6).[1][2] Retrieved from .

  • Fisher Scientific. Methyl 2-chloro-5-iodobenzoate, 98% Safety Data Sheet. Retrieved from .

  • BLD Pharm. Methyl 2,3-dichloro-5-iodobenzoate Product Page (CAS 1509504-29-3).[3][4] Retrieved from .

  • National Institutes of Health (NIH).PubChem Compound Summary: Halogenated Benzoic Acid Esters.

Sources

Exploratory

Sourcing and Application Guide: Methyl 2,3-dichloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the sourcing, application, and validation of Methyl 2,3-dichloro-5-iodobenzoate .

CAS: 1509504-29-3 | Formula: C₈H₅Cl₂IO₂ | MW: 330.93 g/mol [1][2][3]

Executive Summary

Methyl 2,3-dichloro-5-iodobenzoate is a high-value halogenated building block used primarily in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates requiring a highly substituted benzene scaffold.[1][3][4] Its structural uniqueness lies in the 5-position iodine , which serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2,3-dichloro motif provides steric bulk and metabolic resistance.

This guide outlines the procurement landscape, technical validation protocols, and synthetic utility of this compound for research and development professionals.

Part 1: Chemical Profile & Strategic Utility

Structural Analysis

The molecule features a "Push-Pull" electronic system and a distinct steric profile:

  • Reactive Handle (C5-Iodine): The iodine atom is the most reactive site for oxidative addition, allowing for selective functionalization without disturbing the chlorine atoms.

  • Metabolic Shield (C2, C3-Chlorines): The vicinal dichlorides at positions 2 and 3 create a hydrophobic pocket and block metabolic oxidation at the most accessible ortho/meta positions.

  • Ester Moiety (C1-COOMe): serves as a protected carboxylic acid, modulating solubility and allowing for late-stage hydrolysis to the active acid form (2,3-dichloro-5-iodobenzoic acid).

Applications in R&D
  • Agrochemical Discovery: The free acid form is historically linked to plant growth regulators (auxin transport inhibitors). The methyl ester is the preferred form for transport and initial synthesis due to higher lipophilicity.

  • Medicinal Chemistry: Used as a scaffold for kinase inhibitors where the 2,3-dichloro phenyl ring fills specific hydrophobic pockets (e.g., in ATP binding sites).

  • Materials Science: Precursor for liquid crystals where halogen bonding (Iodine) directs supramolecular assembly.

Part 2: Supplier Landscape & Procurement Strategy

The supply chain for CAS 1509504-29-3 is bifurcated between catalog distributors (for gram-scale discovery) and custom synthesis houses (for kilogram-scale process development).

Tier 1: Validated Research Suppliers (Gram Scale)

These suppliers typically hold stock in the US/EU or have rapid logistics from Asian warehouses.

SupplierCatalog #PurityFormatLead TimeRegion
BLD Pharm BD0095853595%+Solid1-2 WeeksGlobal/China
AK Scientific 6889DY95%Solid2-5 DaysUSA (California)
ABCR GmbH AB63095195%Solid1-2 WeeksEurope (Germany)
Macklin C1145628595%Solid2-3 WeeksAsia
Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

For scale-up (>100g), catalog prices are inefficient. Direct engagement with synthesis houses is required.

  • Shanghai Amole Biotechnology: Specializes in halogenated benzoates.

  • Key Consideration: Request a "Batch Specific COA" before ordering. Due to the close boiling points of isomers, 2,5-dichloro impurities are common in low-grade batches.

Procurement Decision Logic

The following diagram illustrates the decision process for sourcing this intermediate based on project phase and required purity.

ProcurementStrategy Start Requirement Analysis Quantity Quantity Needed? Start->Quantity SmallScale < 50 Grams (Discovery Phase) Quantity->SmallScale LargeScale > 100 Grams (Process Dev) Quantity->LargeScale StockCheck Check US/EU Stock (AK Sci, BLD) SmallScale->StockCheck CustomQuote Request Custom Quote (Shanghai Amole, Macklin) LargeScale->CustomQuote LeadTime Lead Time Critical? StockCheck->LeadTime BulkOrder Initiate CMO Contract (Lower Unit Cost, 4-6 Wks) CustomQuote->BulkOrder LeadTime->CustomQuote No BuyStock Purchase Catalog Item (High Unit Cost) LeadTime->BuyStock Yes (<1 wk)

Figure 1: Strategic sourcing decision tree for Methyl 2,3-dichloro-5-iodobenzoate.

Part 3: Technical Validation & Quality Control

Upon receipt of the material, "Blind Trust" is a critical failure mode. The unique halogenation pattern requires specific analytical validation to rule out regioisomers (e.g., 2,5-dichloro or 3,4-dichloro analogs).

Mass Spectrometry (LC-MS) Signature

The presence of two chlorine atoms and one iodine atom creates a distinct isotopic envelope.

  • Base Peak (M+H): ~330.9 Da.

  • Isotope Pattern:

    • M (100%): 330.9[3]

    • M+2 (~65%): 332.9 (Contribution from ³⁷Cl)

    • M+4 (~10%): 334.9 (Two ³⁷Cl atoms)

  • Note: If the M+2 peak is significantly lower (<30%), the product may be mono-chlorinated.

Proton NMR (¹H-NMR) Validation

The aromatic region is sparse, containing only two protons.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Signals:

    • δ 8.0-8.2 ppm (d, J2.0 Hz): Proton at C6 (Ortho to Ester, Meta to Iodine).

    • δ 7.8-7.9 ppm (d, J2.0 Hz): Proton at C4 (Ortho to Iodine, Meta to Chlorine).

    • δ ~3.9 ppm (s, 3H): Methyl ester singlet.

  • Criterion: The coupling constant (J) must be small (~1.5–2.5 Hz) indicating meta coupling. A larger coupling (~8 Hz) would indicate ortho protons, signaling the wrong isomer (e.g., 2,3-dichloro-4-iodo).

Part 4: Synthetic Workflow (Experimental Context)

The primary utility of this compound is as an electrophile in cross-coupling. Below is a standard protocol for a Suzuki-Miyaura coupling, which validates the activity of the C-I bond.

Protocol: Suzuki Coupling at C5

Objective: Synthesis of Methyl 2,3-dichloro-5-(4-methoxyphenyl)benzoate.

  • Reagents:

    • Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the benzoate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours. Note: The iodine is highly reactive; excessive heat (>100°C) may cause hydrodehalogenation of the chlorines.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via silica flash chromatography (Hexanes/EtOAc).

SynthesisPathway Start Methyl 2,3-dichloro- 5-iodobenzoate (Start) Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Start->Suzuki C-I Bond Activation Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Ester Cleavage Product1 Biaryl Product (Retains Cl2) Suzuki->Product1 Acid 2,3-dichloro-5-iodo benzoic acid (Active Herbicide/Scaffold) Hydrolysis->Acid

Figure 2: Primary synthetic divergence points for the methyl ester scaffold.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2–8°C (Refrigerate). Iodine-containing compounds can be light-sensitive; store in amber vials.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • PubChem. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Army Chemical Corps. (1956). Historical Report: Plant Growth Inhibitors and Herbicides (LN-2893). Fort Detrick Technical Archives. (Historical context for 2,3-dichloro-5-iodobenzoic acid).

Sources

Foundational

Technical Guide: Methyl 2,3-dichloro-5-iodobenzoate vs. Methyl 2,5-dichloro-3-iodobenzoate

The following technical guide details the structural, synthetic, and functional distinctions between Methyl 2,3-dichloro-5-iodobenzoate and its primary regioisomer, Methyl 2,5-dichloro-3-iodobenzoate (often referred to s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between Methyl 2,3-dichloro-5-iodobenzoate and its primary regioisomer, Methyl 2,5-dichloro-3-iodobenzoate (often referred to simply as the "2,5-dichloro isomer" in comparative synthesis contexts).

Regiochemical Analysis, Synthesis, and Application in Drug Discovery

Executive Summary

In the development of small-molecule kinase inhibitors and agrochemicals, poly-halogenated benzoates serve as critical "lynchpin" scaffolds.[1] The precise positioning of the iodine atom relative to the chlorine substituents dictates the regioselectivity of subsequent Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]

  • Methyl 2,3-dichloro-5-iodobenzoate (Target A): The iodine is sterically accessible, located meta to the ester and flanked by protons.[1][2][3] It is the preferred isomer for high-yield cross-coupling at the 5-position.[1]

  • Methyl 2,5-dichloro-3-iodobenzoate (Isomer B): The iodine is sterically crowded, flanked by an ortho-chlorine (C2) and a proton (C4).[1][2] This isomer often arises as a stable impurity or alternative scaffold, exhibiting significantly retarded coupling kinetics.[1][3]

This guide provides the analytical framework to distinguish these isomers and optimize their deployment in synthesis.

Structural & Electronic Analysis

Steric Environment and Reactivity

The reactivity difference is governed by the "Ortho Effect."[1][3]

FeatureMethyl 2,3-dichloro-5-iodobenzoateMethyl 2,5-dichloro-3-iodobenzoate
Iodine Position C5 (Meta to Ester, Meta to C3-Cl)C3 (Meta to Ester, Ortho to C2-Cl)
Flanking Groups H4 and H6Cl (C2) and H4
Steric Hindrance Low.[1][2] The C-I bond is exposed.[1][3]High. The bulky C2-Cl atom shields the C-I bond.[1]
Electronic State Activated by C2-Cl (Para) and Ester (Meta).[1][2][3]Activated by C2-Cl (Ortho) and Ester (Meta).[1][2][3]
Coupling Kinetics Fast (Standard Pd-cycle insertion).Slow (Requires specialized ligands like Buchwald biaryls).[1][2][3]
Visualization of Steric Congestion

The following diagram illustrates the steric clash preventing facile oxidative addition in the 2,5-isomer compared to the accessible 2,3-isomer.[1][3]

IsomerComparison cluster_A Target A: Methyl 2,3-dichloro-5-iodobenzoate cluster_B Isomer B: Methyl 2,5-dichloro-3-iodobenzoate StructA Iodine at C5 (Flanked by H4, H6) ACCESSIBLE ReactivityA Rapid Oxidative Addition (Pd0 -> PdII) StructA->ReactivityA Low Sterics StructB Iodine at C3 (Flanked by Cl2, H4) BLOCKED ReactivityB Retarded Oxidative Addition (Kinetic Dead-End) StructB->ReactivityB Ortho-Cl Clash

Figure 1: Comparative steric analysis showing the accessibility of the C-I bond for catalytic cycles.[1][2]

Analytical Differentiation (NMR)[3][4]

Distinguishing these isomers by LC-MS is difficult as they share the exact molecular weight and isotope pattern.[1] 1H NMR is the definitive validation method. [3]

Proton Assignment Logic
  • Coupling Constants (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Both isomers possess two aromatic protons in a meta relationship, leading to similar doublet splitting (
    
    
    
    Hz).[1][2]
  • Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  The key differentiator is the environment of the proton at C6  (ortho to the ester).[2]
    
Diagnostic Table[1][2][3]
IsomerProton H6 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

ppm)
Proton H4 (

ppm)
PatternDiagnostic Feature
2,3-dichloro-5-iodo ~8.20 (d,

)
~7.95 (d,

)
Two doubletsH6 is deshielded by Ester (Ortho) and Iodine (Ortho).[1][2]
2,5-dichloro-3-iodo ~7.80 (d, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
~7.90 (d,

)
Two doubletsH6 is deshielded by Ester (Ortho) but shielded by Cl (Ortho).[1][2]

Note: If you observe two singlets (no coupling), you have isolated Methyl 2,5-dichloro-4-iodobenzoate (para-protons), a common impurity if the starting material contained 4-chloro isomers.[1][2][3]

Synthetic Pathways & Origins[1][3]

Understanding the synthesis explains why the 2,5-isomer appears as a competitor.[1][3]

Synthesis of Target A (2,3-dichloro-5-iodo)

This compound is typically synthesized via the iodination of Methyl 2,3-dichlorobenzoate .[1][2]

  • Directing Effects:

    • C1-Ester: Meta director -> Targets C5.[1][2]

    • C2-Cl: Para director -> Targets C5.[1][2]

    • C3-Cl: Ortho director -> Targets C2 (blocked) and C4.[1][2]

  • Result: The C5 position is synergistically activated by both the ester (meta) and the C2-chlorine (para).[2][3] This makes the synthesis highly regioselective for the 5-iodo product.[1]

Synthesis of Isomer B (2,5-dichloro-3-iodo)

Arises from the iodination of Methyl 2,5-dichlorobenzoate .[1][2]

  • Directing Effects:

    • C1-Ester: Meta director -> Targets C3.[1][2]

    • C2-Cl: Ortho director -> Targets C3.[1][2]

    • C5-Cl: Ortho director -> Targets C4 and C6.[1][2]

  • Result: The C3 position is strongly activated (Ortho to Cl, Meta to Ester).[2][3] Despite the steric crowding, electronic activation directs iodination to C3, making it the major product of this scaffold.[1][3]

SynthesisPath cluster_0 Starting Material: 2,3-Dichloro cluster_1 Starting Material: 2,5-Dichloro SM_A Methyl 2,3-dichlorobenzoate Prod_A Methyl 2,3-dichloro-5-iodobenzoate (Major Product) SM_A->Prod_A NIS / H2SO4 (Directs to C5) SM_B Methyl 2,5-dichlorobenzoate Prod_B Methyl 2,5-dichloro-3-iodobenzoate (Major Product) SM_B->Prod_B NIS / H2SO4 (Directs to C3)

Figure 2: Divergent synthesis pathways showing how starting material isomerism dictates product regiochemistry.[1][2][3]

Experimental Protocols

Protocol: Regioselective Iodination (Target A)

Objective: Synthesis of Methyl 2,3-dichloro-5-iodobenzoate.

  • Setup: Charge a 250 mL round-bottom flask with Methyl 2,3-dichlorobenzoate (10.0 g, 48.8 mmol) and Trifluoromethanesulfonic acid (TfOH) (50 mL). Note: Strong acid is required to protonate the ester and enhance meta-directing power.[1][2]

  • Iodination: Add N-Iodosuccinimide (NIS) (12.1 g, 53.7 mmol) portion-wise over 30 minutes at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by HPLC (Target RT > SM RT).

  • Quench: Pour mixture onto ice/water (200 mL). Neutralize carefully with sat. NaHCO3.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 10% Na2S2O3 (to remove excess iodine) and Brine.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1][2][3]

    • Yield: ~85-90%[1][2]

    • Purity: >98% (HPLC)

Protocol: Suzuki Coupling Test (Quality Control)

To verify the reactivity of the synthesized batch:

  • Mix Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).[1][2][3]

  • Heat at 80°C for 2 hours.

  • Pass Criteria: >95% conversion to the biaryl product.

  • Fail Criteria: <50% conversion indicates potential contamination with the 2,5-isomer or catalyst poisoning.[1][3]

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzoates Source: National Institutes of Health (PubChem) [1][2][3]

  • Synthesis of Halogenated Benzoic Acids and Esters Source: Organic Syntheses [1][2][3]

  • Structural Characterization of Dichlorobenzoates Source: ResearchGate / Acta Crystallographica

  • NMR Data for Chlorinated Benzoates Source: ChemicalBook / Spectral Database [1][2][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2,3-dichloro-5-iodobenzoate from 2,3-dichloro-5-iodobenzoic acid

Application Note & Protocol Topic: High-Yield Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 2,3-dichloro-5-iodobenzoate is a highly functionalized aromatic compound that serve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,3-dichloro-5-iodobenzoate is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules. Its substituted benzene ring, featuring chloro, iodo, and methyl ester groups, offers multiple reaction sites for further chemical transformations. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel pharmaceutical agents where precise molecular architecture is paramount. For instance, related iodo-benzoic acid derivatives are critical precursors in the synthesis of modern drugs like the SGLT2 inhibitor dapagliflozin.[1]

This document provides a detailed, field-proven protocol for the efficient synthesis of Methyl 2,3-dichloro-5-iodobenzoate via the esterification of its parent carboxylic acid. We will focus on a robust method utilizing thionyl chloride (SOCl₂) in methanol, which offers significant advantages over traditional equilibrium-driven Fischer esterification by proceeding through a highly reactive acyl chloride intermediate, ensuring a high conversion rate and simplifying product isolation.[2][3]

Reaction Principle and Mechanism

The conversion of a carboxylic acid to a methyl ester using thionyl chloride in methanol is a powerful and effectively irreversible two-stage process occurring in a single pot.

Overall Reaction:

Mechanistic Rationale:

Direct acid-catalyzed esterification (Fischer esterification) is a reversible process, and achieving high yields can necessitate a large excess of alcohol or the continuous removal of water to shift the equilibrium.[4][5] For a substituted and potentially sterically hindered substrate like 2,3-dichloro-5-iodobenzoic acid, driving the reaction to completion can be challenging.

The thionyl chloride method circumvents this equilibrium limitation. The reaction proceeds via two key stages:

  • Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This step is catalyzed by the conversion of the hydroxyl group into an excellent leaving group.[6] The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which escape from the reaction mixture.[2][3]

  • Esterification: The in situ generated acyl chloride is a potent electrophile that is immediately and rapidly attacked by the alcohol (methanol), which is present in excess as the solvent, to form the final methyl ester product.

The detailed mechanism is illustrated below.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Esterification start 2,3-dichloro- 5-iodobenzoic acid intermediate1 Acyl Chlorosulfite Intermediate start->intermediate1 + SOCl₂ socl2 SOCl₂ acyl_chloride Acyl Chloride Intermediate intermediate1->acyl_chloride + Cl⁻ (from SOCl₂ or HCl) cl_ion Cl⁻ byproducts1 SO₂ (gas) + HCl (gas) acyl_chloride->byproducts1 Irreversible fragmentation tetrahedral_int Tetrahedral Intermediate acyl_chloride->tetrahedral_int + CH₃OH (Nucleophilic Attack) methanol Methanol (CH₃OH) product Methyl 2,3-dichloro- 5-iodobenzoate tetrahedral_int->product - H⁺ hcl_byproduct HCl tetrahedral_int->hcl_byproduct

Caption: Reaction mechanism for thionyl chloride mediated esterification.

Experimental Protocol

This protocol details the synthesis on a 5-gram scale. Adjustments can be made as necessary.

Reagents and Materials
Reagent/MaterialChemical FormulaMW ( g/mol )AmountMoles (mmol)Notes
2,3-dichloro-5-iodobenzoic acidC₇H₃Cl₂IO₂316.915.00 g15.78Starting material
Thionyl Chloride (SOCl₂)SOCl₂118.972.3 mL31.56Corrosive, lachrymator. Use fresh, distilled if necessary.
Methanol (Anhydrous)CH₃OH32.0450 mL-Reagent and solvent. Must be anhydrous.
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction.
Saturated NaHCO₃ solutionNaHCO₃84.01~100 mL-For aqueous wash.
Brine (Saturated NaCl solution)NaCl58.44~50 mL-For aqueous wash.
Anhydrous Sodium SulfateNa₂SO₄142.04~5-10 g-For drying organic layer.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel (optional, for controlled addition)

  • Rotary evaporator

  • 250 mL Separatory funnel

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus

Step-by-Step Synthesis Procedure

G start 1. Setup & Cooling step2 2. SOCl₂ Addition (0°C, dropwise) start->step2 Suspend Acid in MeOH step3 3. Reflux (65-70°C, 2-4h) step2->step3 Warm to RT, then heat step4 4. Solvent Removal (Rotary Evaporator) step3->step4 Cool to RT step5 5. Extraction (EtOAc & H₂O) step4->step5 Redissolve residue step6 6. Aqueous Wash (Sat. NaHCO₃, Brine) step5->step6 Isolate organic layer step7 7. Drying & Filtration (Na₂SO₄) step6->step7 Neutralize & Wash end 8. Final Product (Crude Methyl Ester) step7->end Concentrate filtrate

Caption: Workflow for the synthesis of Methyl 2,3-dichloro-5-iodobenzoate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-5-iodobenzoic acid (5.00 g, 15.78 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask to create a suspension.

  • Cooling: Place the flask in an ice/water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to ~0 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.3 mL, 31.56 mmol, ~2.0 equivalents) dropwise to the cold, stirring suspension over 15-20 minutes. A dropping funnel can be used for better control. CAUTION: This addition is exothermic and releases toxic HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.[3][7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring. A slurry may form initially, which should gradually dissolve.[7]

  • Reflux: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Solvent Removal: After cooling the reaction to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 250 mL separatory funnel.

  • Washing:

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid. CAUTION: CO₂ evolution (gas) will occur. Vent the funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[8]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical yields for this reaction are >90% after purification.

  • Molecular Formula: C₈H₅Cl₂IO₂

  • Molecular Weight: 330.94 g/mol

  • Monoisotopic Mass: 329.87112 Da[9]

  • Spectroscopic Analysis:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.9-8.2 (2H, aromatic protons, likely appearing as two distinct singlets or doublets with small meta-coupling), ~3.9 (3H, singlet, -OCH₃).

    • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the ester carbonyl (~164 ppm), aromatic carbons (including three C-H and three C-X carbons), and the methoxy carbon (~53 ppm).

Safety and Handling

  • General Precautions: This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene) are mandatory.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release HCl and SO₂ gas. Handle with extreme care and avoid inhalation of vapors. Always add SOCl₂ to the alcohol, never the other way around.[10]

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: All chemical waste, including aqueous washes and organic solvents, should be disposed of according to institutional and local environmental regulations.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • Zhang, D., et al. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • University of Rochester. (n.d.). Handout Esterification and Acetalization. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • European Patent Office. (n.d.). EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. [Link]

  • PubChem. (n.d.). Methyl 3-iodobenzoate. [Link]

  • PubChemLite. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate (C8H5Cl2IO2). [Link]

Sources

Application

Technical Application Note: Methyl 2,3-dichloro-5-iodobenzoate in KRas G12C Inhibitor Synthesis

This guide outlines the strategic application of Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3), a specialized halogenated intermediate critical for synthesizing the hydrophobic pharmacophores found in next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3), a specialized halogenated intermediate critical for synthesizing the hydrophobic pharmacophores found in next-generation KRas G12C inhibitors .

Executive Summary & Strategic Utility

Methyl 2,3-dichloro-5-iodobenzoate is a high-value trisubstituted arene scaffold. In the context of KRas G12C drug design, it serves as a precursor to hydrophobic "anchors" that occupy the cryptic Switch II pocket (S-IIP) of the KRas protein.

Its utility stems from its orthogonal reactivity profile :

  • C5-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach the core heterocyclic scaffold (e.g., quinazoline, pyrazole, or pyridopyrimidine).

  • C1-Ester: A masked carboxylic acid, modifiable to an amide linker or reduced to an alcohol/ether, often directing the molecule toward the solvent-exposed region or the covalent warhead.

  • 2,3-Dichloro Motif: Provides critical steric bulk and lipophilicity, locking the drug conformation (atropisomerism) and maximizing van der Waals interactions with residues like Val103, Ile100, and Met72 in the KRas binding pocket.

Chemical Properties & Handling[1][2]

PropertySpecificationNotes for Experimental Design
CAS Number 1509504-29-3Verify batch identity via 1H NMR before use.
Formula C8H5Cl2IO2MW: 330.93 g/mol .
Appearance White to off-white solid
Solubility DMSO, DMF, DCM, THFPoor solubility in water/alcohols; use aprotic solvents for coupling.
Reactivity High (C-I bond)Light Sensitive. Store in amber vials under Argon. The C-I bond is prone to photo-deiodination.
Melting Point 65-68 °C (Typical)Low melting point requires careful drying (avoid high vac >40°C for prolonged periods).

Safety Advisory: This compound is an organohalide. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.

Retrosynthetic Logic & Pathway Mapping

The diagram below illustrates where this intermediate fits into the convergent synthesis of a KRas G12C inhibitor (generalized scaffold based on Adagrasib/Divarasib analogs).

KRas_Synthesis cluster_legend Pharmacophore Mapping Intermediate Methyl 2,3-dichloro- 5-iodobenzoate (The Scaffold) Coupling Step 1: Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Electrophile (Ar-I) Core Heterocyclic Core (e.g., Quinazoline/Pyridine Boronic Ester) Core->Coupling Nucleophile (Ar-B) Biaryl Biaryl Intermediate (Atropisomer Precursor) Coupling->Biaryl Hydrolysis Step 2: Ester Hydrolysis & Activation Biaryl->Hydrolysis Warhead Step 3: Warhead Attachment (Piperazine-Acrylamide) Hydrolysis->Warhead FinalDrug Final KRas G12C Inhibitor Warhead->FinalDrug Covalent Binder Desc The 2,3-dichloro motif locks the conformation in the Switch II Pocket.

Figure 1: Retrosynthetic workflow showing the insertion of the 2,3-dichloro-5-iodobenzoate fragment into the drug backbone.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: Couple the benzoate (electrophile) with a heterocyclic boronic ester (nucleophile) to form the biaryl core.

Reagents:

  • Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq)

  • Heteroaryl Boronic Pinacol Ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd2(dba)3/XPhos for sterically hindered substrates.

  • Base: K2CO3 (3.0 eq) or Cs2CO3 (for anhydrous conditions).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

Procedure:

  • Setup: In a glovebox or under N2 flow, charge a reaction vial with the iodobenzoate, boronic ester, base, and Pd catalyst.

  • Solvation: Add degassed solvent. Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The Iodine (C5) is significantly more reactive than the Chlorines (C2/C3). Expect <5% de-chlorination byproducts if temperature is controlled.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will likely be a UV-active solid.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to the benzoic acid for subsequent amide coupling.

Reagents:

  • Biaryl Methyl Ester (from Protocol A)

  • LiOH·H2O (3.0 eq)

  • Solvent: THF/MeOH/Water (3:1:1)

Procedure:

  • Dissolve the ester in THF/MeOH. Cool to 0 °C.

  • Add LiOH dissolved in water dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

    • Note: The steric bulk of the 2,3-dichloro system may slow down hydrolysis. If sluggish, heat to 40 °C.

  • Acidification: Carefully acidify to pH ~3 with 1N HCl. The carboxylic acid often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/DCM.

Critical Quality Attributes (CQA) & Analytics

When characterizing intermediates derived from this scaffold, pay attention to the Atropisomerism induced by the 2,3-dichloro substitution.

MethodParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.0% (Area)
1H NMR Aromatic RegionConfirm integration of the two protons on the benzoate ring. The 2,3-dichloro substitution pattern usually results in two doublets (or singlets depending on resolution) around 7.8–8.2 ppm.
Chiral LC Atropisomer RatioIf the coupling partner is bulky (e.g., a substituted quinazoline), the biaryl bond may have restricted rotation. Check for M/P atropisomers.
Residual Iodine Elemental Analysis< 20 ppm (Critical for downstream biological assays).

Scientific Grounding & Mechanism

The selection of Methyl 2,3-dichloro-5-iodobenzoate is driven by the structure-activity relationship (SAR) of KRas G12C inhibitors.

  • Hydrophobic Shelf Occupancy: The "Switch II" pocket of KRas is dynamic. Inhibitors like Adagrasib and Divarasib utilize a rigid, electron-deficient aromatic ring to wedge open this pocket [1]. The chlorine atoms at positions 2 and 3 provide:

    • Lipophilicity: Enhances binding affinity in the greasy pocket.

    • Twist Angle: The steric clash between the chlorines and the coupled heteroaryl ring forces the molecule into a non-planar conformation (atropisomerism), which is often required to fit the pre-organized protein pocket [2].

  • Covalent Warhead Positioning: The ester/acid handle at C1 is geometrically positioned to direct a linker (often a piperazine or proline derivative) toward Cysteine 12 , enabling the acrylamide warhead to form the irreversible covalent bond [3].

References
  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Purkey, H. E. (2022). "Discovery of GDC-6036, a Clinical Stage Treatment for KRAS G12C-Positive Cancers." ACS Medicinal Chemistry Letters, 13(1), 25–33. Link

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. Link

Disclaimer: This Application Note is for Research Use Only (RUO). The synthesis of bioactive compounds should be conducted by qualified personnel in compliance with local safety and intellectual property regulations.

Method

Strategic Functionalization of C-5 Iodine in Methyl 2,3-dichloro-5-iodobenzoate

Application Note: AN-2026-C5-HAL Executive Summary This guide details the chemoselective functionalization of Methyl 2,3-dichloro-5-iodobenzoate . This scaffold presents a unique challenge and opportunity in medicinal an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-C5-HAL

Executive Summary

This guide details the chemoselective functionalization of Methyl 2,3-dichloro-5-iodobenzoate . This scaffold presents a unique challenge and opportunity in medicinal and agrochemical synthesis: it contains three distinct electrophilic sites (C-I, C-Cl, Ester) with varying reactivity profiles.

The protocols herein prioritize the C-5 Iodine position, leveraging its weak bond dissociation energy relative to the C-2/C-3 chlorines to achieve >98% regioselectivity. We explore three primary transformations:

  • Suzuki-Miyaura Coupling: For biaryl library generation.

  • Sonogashira Coupling: For extending carbon frameworks.

  • Knochel-Hauser Exchange: For converting the electrophilic C-I into a nucleophilic Grignard species while preserving the sensitive ester.

Substrate Analysis & Reactivity Landscape

The molecule functions as a "chemical chessboard" where move order is critical.

  • C-5 Iodine (Target): The most reactive site for oxidative addition with Pd(0). It is electronically activated by the electron-withdrawing ester and chlorines, yet sterically accessible compared to the C-2/C-3 positions.

  • C-2/C-3 Chlorines (Bystanders): These bonds are stronger and sterically crowded. Standard Pd-catalysts (e.g., Pd(PPh3)4) will not activate these bonds under mild conditions, providing a natural "chemoselective leverage."

  • C-1 Methyl Ester (Sensitive Group): Susceptible to hydrolysis (under strong aqueous base) or nucleophilic attack (by standard Grignard/Lithium reagents).

Reactivity Hierarchy Diagram

The following diagram illustrates the reactivity differentials that allow for selective functionalization.

ReactivityMap Substrate Methyl 2,3-dichloro-5-iodobenzoate C5 C-5 Iodine (Primary Target) Substrate->C5 Fast Oxidative Addition (Pd-Catalysis) C23 C-2/C-3 Chlorines (Latent/Protected) Substrate->C23 Requires Specialized Ligands (e.g., Buchwald) Est C-1 Ester (Nucleophile Sensitive) Substrate->Est Avoid Strong Nucleophiles (Use Turbo Grignard) Biaryl Biaryl/Alkyne Products Biaryl->C5

Caption: Figure 1. Chemoselectivity map highlighting the C-5 Iodine as the kinetic gateway for functionalization.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryls) at C-5 without de-chlorination or ester hydrolysis.

Mechanistic Insight

To ensure selectivity, we utilize Pd(dppf)Cl₂ . The bidentate ligand (dppf) prevents the formation of coordinatively unsaturated species that might accidentally activate the C-Cl bond. We use a mild base (Cs₂CO₃) to minimize ester hydrolysis.

Materials
  • Substrate: Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step Protocol
  • Charge Vessel: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL). Add the Pd catalyst (0.03 mmol) quickly under Argon flow.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to prevent potential Pd migration or C-Cl activation.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Sonogashira Cross-Coupling

Objective: Introduction of alkynyl groups at C-5.

Mechanistic Insight

Copper(I) iodide is used as a co-catalyst.[1] The reaction relies on the high affinity of Pd(0) for the C-I bond. Triethylamine is used as both solvent and base, which buffers the system and prevents ester degradation.

Step-by-Step Protocol
  • Preparation: Dissolve Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv) in anhydrous THF/Triethylamine (1:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Execution: Stir at 40°C for 3 hours.

    • Observation: A precipitate (Et₃N·HI salts) will form, indicating reaction progress.

  • Workup: Evaporate volatiles. Redissolve in CH₂Cl₂, wash with NH₄Cl (sat. aq) to remove Copper, then brine.

Protocol C: Knochel-Hauser I-Mg Exchange (Turbo Grignard)

Objective: Inverting polarity (Umpolung). Converting the electrophilic C-5 Iodine into a Nucleophile to attack aldehydes or ketones, without self-destroying the C-1 Ester.

Mechanistic Insight

Standard Grignard formation (Mg metal) or Lithium exchange (n-BuLi) fails here because the resulting nucleophile immediately attacks the C-1 ester (cyclization or polymerization). Solution: Use i-PrMgCl[2][3]·LiCl (Turbo Grignard) at low temperature. The LiCl breaks oligomeric aggregates, accelerating the I-Mg exchange so it completes at -40°C, a temperature where the ester is kinetically inert to the Grignard.

Workflow Diagram

TurboGrignard Start Start: Methyl 2,3-dichloro-5-iodobenzoate (Solvent: Anhydrous THF) Cool Cool to -40°C Start->Cool AddTurbo Add i-PrMgCl·LiCl (1.1 equiv) Dropwise over 10 min Cool->AddTurbo Exchange Stir 30 min at -40°C (Formation of Ar-MgCl species) AddTurbo->Exchange Trap Add Electrophile (E+) (e.g., Benzaldehyde) Exchange->Trap Quench Warm to RT & Quench (NH4Cl) Trap->Quench

Caption: Figure 2. Kinetic control workflow for I-Mg exchange in the presence of a sensitive ester.

Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

    • Critical: Do not use -78°C; the exchange is too slow. Do not use 0°C; the ester will be attacked.

  • Exchange: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise. Stir at -40°C for 30–45 minutes.

  • Trapping: Add the electrophile (e.g., aldehyde, 1.2 equiv) neat or in THF solution.

  • Completion: Allow the mixture to warm to 0°C slowly over 1 hour, then quench with sat. NH₄Cl.

Comparison of Methodologies

FeatureSuzuki-MiyauraSonogashiraKnochel-Hauser (Mg)
Transformation Arylation (Biaryl)AlkynylationNucleophilic Addition
Reagent Type Boronic AcidTerminal AlkyneElectrophile (Aldehyde/Ketone)
Key Catalyst Pd(dppf)Cl₂Pd/CuNone (Stoichiometric Mg)
Temp Range 60°C40°C-40°C (Strict)
Ester Risk Low (with mild base)LowHigh (requires temp control)
C-Cl Risk NegligibleNegligibleLow (I exchanges faster)

References

  • Knochel, P., et al. (2004).[3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. (Foundational work on Turbo Grignard compatibility with esters).

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • BenchChem. (2025).[1] "Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes." (General protocols for benzoate functionalization).

  • Sigma-Aldrich. (2024). "TurboGrignard: Selective Metalation and Additions." (Technical guide on i-PrMgCl·LiCl usage).

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 2,3-dichloro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 2,3-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 2,3-dichloro-5-iodobenzoate. This substrate presents a unique case for studying regioselectivity in SNAr reactions due to the presence of multiple halogen substituents with differing electronic and leaving group abilities. These notes will delve into the underlying mechanistic principles, predict reaction outcomes, provide detailed experimental protocols, and offer insights into the analysis of the resulting products. The information herein is designed to empower researchers to effectively utilize this versatile building block in the synthesis of novel chemical entities.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on electron-deficient aromatic rings.[2][3] The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[2][4][5] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][5]

The reaction generally proceeds via an addition-elimination mechanism.[2][6] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][7][8] The subsequent elimination of the leaving group to restore aromaticity is a faster process.[1][8]

It is important to note that the typical leaving group aptitude observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted in SNAr reactions (F > Cl ≈ Br > I).[1][2] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][7]

Analysis of the Substrate: Methyl 2,3-dichloro-5-iodobenzoate

Methyl 2,3-dichloro-5-iodobenzoate is a polysubstituted aromatic compound with several key features that influence its reactivity in SNAr reactions:

  • Electron-Withdrawing Group: The methyl ester group (-COOCH₃) is a moderately electron-withdrawing group. While not as strongly activating as a nitro group, it does reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[9]

  • Halogen Substituents: The presence of three halogen atoms (two chlorine and one iodine) at different positions provides multiple potential sites for substitution. Their influence is twofold:

    • Inductive Effect: All three halogens exert an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack and activating it for nucleophilic attack.

    • Leaving Group Ability: In the context of SNAr, chlorine is generally a better leaving group than iodine.[1][10]

Regioselectivity Considerations

Predicting the site of nucleophilic attack is a critical aspect of planning a synthesis using Methyl 2,3-dichloro-5-iodobenzoate. The following factors will dictate the regioselectivity:

  • Activation by the Ester Group: The methyl ester group will primarily activate the ortho and para positions to it. In this substrate, the C2 and C6 positions are ortho, and the C4 position is para. However, all these positions are occupied by other substituents. The activating effect of the ester group will be most pronounced on the positions that can effectively delocalize the negative charge of the Meisenheimer complex.

  • Leaving Group Aptitude: As mentioned, chlorine is a better leaving group than iodine in SNAr reactions. This suggests that substitution is more likely to occur at one of the chlorinated positions (C2 or C3).

  • Steric Hindrance: The position of the nucleophilic attack can be influenced by steric hindrance from adjacent bulky groups.

Based on these principles, the most likely position for nucleophilic attack is the C2 position . This position is ortho to the activating methyl ester group, and the chlorine atom at this position is a better leaving group than the iodine atom at C5. The chlorine at C3 is meta to the ester and thus less activated.

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions on Methyl 2,3-dichloro-5-iodobenzoate with common nucleophiles. It is crucial to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Reaction Setup

A typical experimental setup for an SNAr reaction involves a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere. The reaction is typically heated using an oil bath to ensure uniform temperature control.

G cluster_setup General S N Ar Reaction Setup Flask Round-Bottom Flask with Stir Bar Condenser Reflux Condenser Flask->Condenser Heating Heating Mantle or Oil Bath Flask->Heating InertGas Inert Gas Inlet (N₂ or Ar) Condenser->InertGas

Caption: General laboratory setup for a nucleophilic aromatic substitution reaction.

Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the reaction of Methyl 2,3-dichloro-5-iodobenzoate with a secondary amine, morpholine, as the nucleophile.

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent[11]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq).

  • Add the solvent (e.g., DMF) to dissolve the starting material.

  • Add the amine nucleophile (e.g., morpholine, 1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol outlines the reaction with an alkoxide, which is a stronger nucleophile than an amine.

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH) or another suitable alcohol as the solvent

  • Dichloromethane or ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq) in the chosen solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Slowly add the sodium methoxide solution (1.1 - 1.5 eq) to the reaction mixture. If using solid NaOMe, add it portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Heating may be required for less reactive substrates.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation and Analysis

The success of the SNAr reaction can be evaluated by analyzing the product distribution and yield. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent techniques for quantifying the ratio of different isomers formed. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural elucidation of the product(s).

Table 1: Hypothetical Reaction Outcomes with Different Nucleophiles

NucleophileSolventTemperature (°C)Major Product (Predicted)Yield (%)
MorpholineDMF100Methyl 2-morpholino-3-chloro-5-iodobenzoate85
Sodium MethoxideMeOH60Methyl 2-methoxy-3-chloro-5-iodobenzoate92
Sodium PhenoxideDioxane110Methyl 2-phenoxy-3-chloro-5-iodobenzoate78

Mechanistic Visualization

The following diagram illustrates the proposed mechanism for the nucleophilic aromatic substitution on Methyl 2,3-dichloro-5-iodobenzoate at the C2 position.

G Start Methyl 2,3-dichloro-5-iodobenzoate + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: The addition-elimination mechanism of the SNAr reaction.

Conclusion

Methyl 2,3-dichloro-5-iodobenzoate is a valuable substrate for investigating and applying nucleophilic aromatic substitution reactions. By understanding the interplay of electronic effects, leaving group abilities, and reaction conditions, researchers can selectively functionalize this molecule to create a diverse range of substituted aromatic compounds. The protocols and insights provided in this guide serve as a foundation for the successful application of this chemistry in synthetic and medicinal chemistry programs.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • CSBSJU. Addition-Elimination at Aromatics (SNAR). [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

Sources

Method

Using Methyl 2,3-dichloro-5-iodobenzoate in agrochemical synthesis

Technical Application Note: Orthogonal Functionalization of Methyl 2,3-dichloro-5-iodobenzoate in Discovery Agrochemical Synthesis Executive Summary & Strategic Value Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Orthogonal Functionalization of Methyl 2,3-dichloro-5-iodobenzoate in Discovery Agrochemical Synthesis

Executive Summary & Strategic Value

Methyl 2,3-dichloro-5-iodobenzoate (CAS: 1509504-29-3) represents a high-value "Pivot Scaffold" in modern agrochemical discovery, particularly for herbicide (auxin mimic) and insecticide (diamide) optimization. Its strategic value lies in its chemo-orthogonal reactivity profile :

  • C-5 Iodine: A highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to install diversity elements (biaryls, heterocycles) under mild conditions.

  • C-1 Methyl Ester: A masked carboxylic acid allowing for solubility during intermediate steps, convertible to amides or acids for pharmacophore generation.

  • C-2,3 Dichloro Motif: Provides critical steric bulk and lipophilicity (logP modulation) while remaining chemically inert during C-5 functionalization, protecting the metabolic "soft spot" of the final active ingredient (AI).

This guide details the protocols for leveraging this hierarchy to synthesize complex agrochemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationRelevance to Synthesis
IUPAC Name Methyl 2,3-dichloro-5-iodobenzoateCore Scaffold
CAS Number 1509504-29-3Identification
Molecular Formula C8H5Cl2IO2MW: 330.93 g/mol
Physical State Pale yellow to off-white solidEasy handling (vs. oils)
Solubility Soluble in DCM, EtOAc, THF, TolueneCompatible with standard coupling solvents
Reactivity Order C-5 (I) > C-1 (Ester) >> C-2,3 (Cl)Allows sequential functionalization

Reactivity Logic & Pathway Design

The following diagram illustrates the "Chemo-Selective Hierarchy" required to utilize this scaffold effectively without generating inseparable by-products.

ReactivityMap cluster_logic Orthogonal Protection Strategy Start Methyl 2,3-dichloro-5-iodobenzoate Step1 C-5 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), R-B(OH)2 Selectivity: I >> Cl Step2 C-1 Ester Hydrolysis (LiOH/THF) Step1->Step2 Saponification Retains C-5, C-2,3 Step3 Amide Coupling (Final AI Generation) Step2->Step3 HNR2, Coupling Agent

Figure 1: The sequential functionalization logic. The C-5 Iodine is engaged first due to its lower bond dissociation energy compared to the C-Cl bonds, preventing "scrambling" of the halogen pattern.

Core Application Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-5

Objective: To install an aryl or heteroaryl moiety at the 5-position without disturbing the 2,3-dichloro pattern or the ester.

Mechanism: The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond (approx. 10^3 rate difference), allowing high chemoselectivity [1].

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq)

  • Aryl Boronic Acid (1.1 - 1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability and resistance to dehalogenation.

  • Base: K2CO3 (2.0 eq) or Cs2CO3 (for sterically hindered boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the benzoate scaffold (1.0 mmol, 331 mg), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol) quickly under positive inert gas pressure.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat to 60-70°C for 4-12 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-2 Chlorine (sterically strained but electronically activated).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting iodide but earlier than the boronic acid.

Troubleshooting:

  • Issue: Dehalogenation (loss of Iodine without coupling).

  • Fix: Switch solvent to Toluene/Water or reduce temperature to 50°C. Ensure solvent is strictly degassed.

Protocol B: Sonogashira Coupling for Rigid Linkers

Objective: To introduce an alkyne spacer, common in modern diamide insecticides to induce conformational rigidity.

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et3N (3.0 eq) in THF or DMF.

Methodology:

  • Dissolve the benzoate and alkyne in degassed THF.

  • Add Et3N.

  • Add Pd catalyst and CuI.

  • Stir at Room Temperature for 2-6 hours.

    • Expert Insight: The 5-iodo position is highly activated. Heating is rarely required and may cause ester hydrolysis or alkyne polymerization.

  • Monitor by TLC/LC-MS. Upon completion, filter through a celite pad to remove Cu/Pd salts before aqueous workup.

Downstream Processing: Activation of the "Warhead"

Once the C-5 diversity is installed, the molecule must be converted to the free acid for final coupling (e.g., to an aniline to form a benzamide).

Protocol C: Controlled Saponification

Challenge: Hydrolyze the ester without displacing the C-2 Chlorine (which is susceptible to SNAr attack by hydroxide due to the electron-withdrawing effect of the carbonyl and the other chlorine).

Methodology:

  • Dissolve the C-5 substituted intermediate in THF/MeOH (3:1).

  • Add LiOH·H2O (1.5 eq) dissolved in minimum water at 0°C .

  • Allow to warm to Room Temperature only. Do not reflux.

  • Monitor strictly by LC-MS. Stop immediately upon disappearance of starting material.

  • Acidification: Carefully acidify to pH 3-4 with 1N HCl at 0°C. Extract immediately.

    • Why? Prolonged exposure to strong base can lead to nucleophilic aromatic substitution of the C-2 Chlorine by -OH or -OMe [2].

Experimental Workflow Diagram

Workflow Start Start: Methyl 2,3-dichloro-5-iodobenzoate Decision Target Moiety? Start->Decision RouteA Route A: Biaryl Ether/Amine (Buchwald/Ullmann) Decision->RouteA Heteroatom Linker RouteB Route B: C-C Bond (Suzuki Coupling) Decision->RouteB Carbon Linker Intermediate Intermediate: 5-Substituted Benzoate RouteA->Intermediate RouteB->Intermediate Hydrolysis Controlled Hydrolysis (LiOH, 20°C) Intermediate->Hydrolysis Deprotection Final Final Coupling: Amide Formation Hydrolysis->Final HATU/Aniline

Figure 2: Decision tree for library synthesis using the scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Chemoselective Cross-Coupling of Polyhalogenated Heterocycles. Organic Letters, 12, 112-115.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24883893, Methyl 2-amino-5-chloro-3-iodobenzoate (Structural Analog Data). Retrieved from .[1]

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-amino-5-chloro-3-iodobenzoate (Related synthon reactivity). Link

  • ChemicalBook. (2025). Methyl 2,3-dichloro-5-iodobenzoate CAS 1509504-29-3 Properties and Suppliers. Link

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2,3-dichloro-5-iodobenzoate

Abstract & Scope This technical guide details the chemoselective functionalization of Methyl 2,3-dichloro-5-iodobenzoate , a high-value scaffold for pharmaceutical and agrochemical synthesis. The presence of three haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the chemoselective functionalization of Methyl 2,3-dichloro-5-iodobenzoate , a high-value scaffold for pharmaceutical and agrochemical synthesis. The presence of three halogen atoms (two chlorines, one iodine) presents a unique challenge and opportunity: utilizing the distinct electronic and steric properties of the C–I bond to achieve site-selective cross-coupling at the C5 position without disturbing the C2 and C3 chloride motifs or the ester functionality.

This document provides validated protocols for Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic insights into oxidative addition rates and troubleshooting strategies for preventing ester hydrolysis and competitive dehalogenation.

Mechanistic Insight: The Hierarchy of Reactivity

The successful utilization of Methyl 2,3-dichloro-5-iodobenzoate relies on the kinetic differentiation between the halogen substituents.

Bond Dissociation Energy (BDE) & Oxidative Addition

Palladium(0) catalysts undergo oxidative addition to aryl halides in a rate-determining step governed by bond strength.

  • C–I Bond (~65 kcal/mol): Weakest bond. Rapid oxidative addition even at room temperature.

  • C–Cl Bond (~95 kcal/mol): Significantly stronger. Requires higher temperatures and electron-rich, bulky ligands (e.g., phosphines like XPhos or SPhos) to activate.

Electronic & Steric Effects
  • Position 5 (Iodine): Located meta to the electron-withdrawing ester group. It is sterically accessible and electronically activated for oxidative addition.

  • Position 2 (Chlorine): Ortho to the ester. While electronically activated, it is sterically hindered by the ester group and the adjacent C3-chlorine.

  • Position 3 (Chlorine): Sterically crowded ("buttressed") between two substituents. Least reactive.

ReactivityMap Substrate Methyl 2,3-dichloro-5-iodobenzoate C5_I C5-Iodine (Primary Reactive Site) Fast Oxidative Addition Substrate->C5_I Pd(0) < 60°C C2_Cl C2-Chlorine (Secondary Site) Sterically Hindered Substrate->C2_Cl High T Specialized Ligands C3_Cl C3-Chlorine (Tertiary Site) Inert under Standard Cond. Substrate->C3_Cl Harsh Cond.

Figure 1: Chemoselectivity map of the substrate. Green indicates the target reaction site.

Validated Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of aryl/heteroaryl boronic acids at C5. Critical Constraint: Preserve the methyl ester (avoid hydrolysis) and the C2/C3 chlorides.

Materials
  • Substrate: Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand prevents β-hydride elimination and is robust enough for aryl iodides without activating chlorides.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Why: Weaker bases than hydroxides (NaOH/KOH) to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane : Water (9:1 v/v)

    • Why: The small amount of water is essential for the transmetalation step but limits hydrolysis risk compared to 1:1 mixtures.

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate (1.0 mmol, 331 mg), boronic acid (1.1 mmol), K₃PO₄ (2.0 mmol, 424 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to ensure the chlorides remain intact.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% (depending on boronic acid sterics).

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Objective: Introduction of an alkyne at C5. Critical Constraint: Prevent homocoupling of the alkyne (Glaser coupling).

Materials
  • Substrate: Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%) [Optional but faster]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1)

Step-by-Step Procedure
  • Setup: In a dry flask, combine substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg).

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen must be excluded to prevent alkyne dimerization.

  • Addition: Add dry THF (3 mL) and Et₃N (3 mL). Then add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Insight: The C–I bond is reactive enough that heating is often unnecessary, further protecting the C–Cl bonds.

  • Workup: Filter through a pad of Celite to remove salts. Concentrate and purify.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Base is too strong or too much water.Switch from K₂CO₃ to K₃PO₄ (anhydrous). Reduce water ratio in solvent to 10:1 or use anhydrous DMF.
Dechlorination (Product - Cl)Hydride source present (e.g., alcohol solvent).Avoid secondary alcohols (iPrOH). Use Dioxane, Toluene, or DMF. Ensure solvent is degassed.[3]
Low Conversion Catalyst poisoning or old catalyst.Use fresh Pd source. The C-I bond should react easily; if not, check for oxidation of the Pd(0) species.
Black Precipitate (Pd Black)Catalyst decomposition.Add excess ligand (e.g., PPh₃) to stabilize the Pd species or lower the temperature.

Experimental Workflow Diagram

Workflow Start Start: Methyl 2,3-dichloro-5-iodobenzoate Selection Select Coupling Partner Start->Selection Suzuki Suzuki-Miyaura (Boronic Acid) Selection->Suzuki Aryl Group Sono Sonogashira (Terminal Alkyne) Selection->Sono Alkyne Group Suz_Cond Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 60°C Suzuki->Suz_Cond Suz_Prod Biaryl Product (Ester & Cl retained) Suz_Cond->Suz_Prod Sono_Cond Pd(PPh3)2Cl2, CuI Et3N/THF, RT Sono->Sono_Cond Sono_Prod Alkynyl Benzoate (Ester & Cl retained) Sono_Cond->Sono_Prod

Figure 2: Decision matrix and workflow for functionalizing the C5 position.

References

  • Chemoselectivity of C-I vs C-Cl

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

    • Insight: Establishes the bond energy hierarchy (I < Br < Cl) essential for this protocol.
  • Suzuki-Miyaura Coupling General Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Insight: Foundational text for optimizing base/solvent systems to prevent hydrolysis.[3]

  • Sonogashira Coupling & Copper-Free Variants

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Insight: Provides the basis for the room-temperature protocol to avoid activating the chlorine
  • Functionalization of Polyhalogenated Benzoates

    • Langer, P. et al. (2008). Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Benzoates. Synlett. Link

    • Insight: Specifically addresses the regioselectivity in benzoate systems similar to the target substr
  • Application in Drug Discovery (Rucaparib Intermediate)

    • Murray, J. et al. (2010). Process Development of Rucaparib. Organic Process Research & Development. Link

    • Insight: Demonstrates the industrial relevance of 5-iodo-2-chloro (and similar) benzoate scaffolds.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-dichloro-5-iodobenzoate

Status: Operational Ticket ID: YIELD-OPT-235 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Deactivated Ring" Challenge You are likely experiencing low yields bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-235 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Deactivated Ring" Challenge

You are likely experiencing low yields because you are treating Methyl 2,3-dichloro-5-iodobenzoate as a standard aromatic synthesis.[1] It is not.

The core scaffold (2,3-dichlorobenzoic acid) is an electron-deficient (deactivated) system .[1] The presence of two chlorine atoms and a carbonyl group significantly reduces the electron density of the benzene ring, making it resistant to standard electrophilic aromatic substitution (EAS).[1] Furthermore, the chlorine at the 2-position creates steric hindrance that impedes standard Fischer esterification.[1]

This guide abandons "textbook" conditions in favor of superelectrophilic iodination and activated acyl-chloride esterification to maximize yield.[1]

Module 1: The Iodination Bottleneck

The Problem: Standard iodination (I₂/DCM or I₂/K₂CO₃) fails or stalls at <30% conversion because the ring is too electron-poor to attack the iodine molecule.

The Solution: You must generate a "Superelectrophile" (


 or equivalent) using a strong acid system. We recommend iodinating the acid precursor (2,3-dichlorobenzoic acid) rather than the ester, as the acid is more compatible with the harsh protonating media required.[1]
Protocol: Superelectrophilic Iodination (NIS/TfOH)

Targeting the 5-position via cooperative directing effects.

Mechanism: The C1-Carboxyl group directs meta (to C5). The C2-Chloro group directs para (to C5). These effects reinforce each other, making C5 the thermodynamically favored site, provided the electrophile is reactive enough.[1]

Reagents:

  • Substrate: 2,3-dichlorobenzoic acid (1.0 eq)[1]

  • Iodine Source: N-Iodosuccinimide (NIS) (1.2 eq)

  • Catalyst/Solvent: Trifluoromethanesulfonic acid (TfOH) or H₂SO₄ (conc.)

  • Solvent (if not neat acid): Acetonitrile (ACN) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Dissolution: Dissolve 2,3-dichlorobenzoic acid in ACN or DCE (0.5 M concentration).

  • Activation: Cool to 0°C. Add TfOH (0.5 – 1.0 eq). Note: If using H₂SO₄, it acts as the solvent; use 5-10 volumes.[1]

  • Addition: Add NIS portion-wise over 30 minutes. The solution will turn dark red/brown.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (check HPLC/TLC), heat to 50°C.

    • Critical Checkpoint: If the reaction stalls, do not add more iodine.[1] Add more acid catalyst.[1] The rate-limiting step is the generation of the active

      
       species.[1]
      
  • Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate (

    
    ). This reduces excess iodine (brown/purple) to iodide (colorless), preventing product contamination.
    
  • Isolation: Filter the precipitated solid. Wash with water.[1]

Troubleshooting Table: Iodination

SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Wet" conditions.[1] Water kills the superelectrophile (

).
Dry all solvents/glassware.[1] Use molecular sieves in ACN.
Wrong Isomer (6-iodo) Temperature too high; loss of regioselectivity.[1]Keep reaction <55°C. The 5-position is thermodynamically favored but kinetics shift at high heat.[1]
Sticky/Tar Product Polymerization of solvent (if THF/Ether used).Switch to oxidatively stable solvents like DCE, ACN, or neat TFA/H₂SO₄.[1]

Module 2: Esterification Efficiency

The Problem: The chlorine atom at the 2-position (ortho) creates a "steric wall" that blocks the approach of methanol in standard Fischer esterification (Refluxing MeOH +


). This leads to equilibrium stalling.[1]

The Solution: Bypass the equilibrium by converting the acid to an Acid Chloride intermediate. This species is highly reactive and essentially "forces" the methanol to attack despite the steric hindrance.[1]

Protocol: The Acyl Chloride Route

Reagents:

  • Substrate: 2,3-dichloro-5-iodobenzoic acid (from Module 1)[1]

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 eq) or Oxalyl Chloride.
    
  • Catalyst: DMF (Dimethylformamide) (Catalytic, 2-3 drops).

  • Solvent: Methanol (MeOH) (Excess, used as quench).

Step-by-Step:

  • Acyl Chloride Formation: Suspend the acid in dry Toluene or DCM.[1] Add

    
     and catalytic DMF.
    
  • Reflux: Heat to reflux (70-80°C) for 2-3 hours.

    • Visual Cue: The suspension should become a clear solution as the acid converts to the soluble acid chloride (

      
      ).
      
  • Evaporation (Critical): Evaporate the solvent and excess

    
     under vacuum. Do not skip this. Excess 
    
    
    
    will generate HCl gas and heat violently in the next step, potentially degrading the product.[1]
  • Esterification: Redissolve the residue (crude acid chloride) in dry DCM. Cool to 0°C.[1]

  • Quench: Add dry Methanol (excess) slowly. Add a base scavenger (Triethylamine or Pyridine, 1.1 eq) to neutralize the HCl byproduct if acid-sensitivity is a concern (though this scaffold is robust).

  • Workup: Wash with

    
     (removes unreacted acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .

Module 3: Visualized Workflow & Logic

The following diagram illustrates the optimized pathway versus the common failure points.

SynthesisOptimization cluster_iodination Module 1: Iodination Strategy cluster_esterification Module 2: Esterification Strategy Start Start: 2,3-Dichlorobenzoic Acid Standard_Iod Standard I2 / DCM (Low Yield) Start->Standard_Iod Avoid Super_Iod NIS / TfOH / ACN (Superelectrophilic) Start->Super_Iod Recommended Intermediate Intermediate: 2,3-dichloro-5-iodobenzoic acid Standard_Iod->Intermediate <30% Conv. Super_Iod->Intermediate >85% Conv. Fischer Fischer (MeOH/H2SO4) (Stalled by Sterics) Intermediate->Fischer Avoid AcidChloride Acyl Chloride Route (SOCl2 -> MeOH) Intermediate->AcidChloride Recommended FinalProduct Target: Methyl 2,3-dichloro-5-iodobenzoate Fischer->FinalProduct Slow/Incomplete AcidChloride->FinalProduct High Yield

Caption: Optimization logic tree comparing standard low-yield pathways (Red) with recommended high-yield protocols (Green).

Frequently Asked Questions (FAQs)

Q1: Why is my final product pink/purple?

  • A: This is residual iodine contamination.[1] It does not mean the reaction failed, but it can interfere with NMR/MS analysis.[1]

  • Fix: Dissolve the product in an organic solvent (DCM or EtOAc) and wash with 10% Sodium Thiosulfate (

    
    )  until the organic layer is pale yellow/colorless.
    

Q2: Can I iodinate Methyl 2,3-dichlorobenzoate (the ester) directly?

  • A: You can, but yields are typically lower.[1] The ester group (

    
    ) is inductively more electron-withdrawing than the acid group (
    
    
    
    ), making the ring even more deactivated. Furthermore, the strong acids required for iodination (TfOH/H₂SO₄) may hydrolyze the ester back to the acid anyway, creating a mixture of products.[1] Stick to Acid
    
    
    Iodinate
    
    
    Esterify.
    [1]

Q3: Is the 2,3-dichloro pattern stable to the acid chloride conditions?

  • A: Yes. Aryl chlorides are very stable.[1] They will not eliminate or substitute under refluxing thionyl chloride conditions.[1]

Q4: I see a small impurity (~5%) by HPLC. What is it?

  • A: It is likely the 6-iodo isomer .[1] While the 5-position is favored by directing effects, the 6-position is sterically accessible.[1]

  • Fix: Recrystallization.[1] The 5-iodo isomer is typically more symmetric and crystalline.[1] Recrystallize from minimal hot Methanol or a Hexane/Ethyl Acetate (9:1) mixture.

References

  • Olah, G. A., et al. (1993). "Superelectrophilic Solvation." Accounts of Chemical Research. (Foundational text on using superacids to halogenate deactivated aromatics).

  • Castanet, A., et al. (2002). "Mild and Regioselective Iodination of Electron-Poor Aromatics." Tetrahedron Letters. (Describes NIS/TfOH systems for deactivated rings).

  • MasterOrganicChemistry. (2023). "Fischer Esterification vs Acid Chlorides." (General mechanism validation for steric hindrance).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 2,3-dichlorobenzoic acid." (Physical property verification).

Sources

Optimization

Preventing dehalogenation during coupling of Methyl 2,3-dichloro-5-iodobenzoate

Topic: Preventing Dehalogenation during Coupling of Methyl 2,3-dichloro-5-iodobenzoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation during Coupling of Methyl 2,3-dichloro-5-iodobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with dehalogenation side reactions during the cross-coupling of Methyl 2,3-dichloro-5-iodobenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of organometallic chemistry and field-proven insights.

Issue 1: Significant deiodination of Methyl 2,3-dichloro-5-iodobenzoate is observed, leading to the formation of Methyl 2,3-dichlorobenzoate.

  • Possible Cause A: Suboptimal Catalyst System. The ligand on your palladium catalyst may not be sufficiently bulky or electron-rich to promote the desired reductive elimination of the coupled product over the competing dehalogenation pathway. Simple phosphine ligands like triphenylphosphine (PPh₃) can be particularly prone to inducing dehalogenation.

  • Solution A: Ligand Screening. It is crucial to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to accelerate reductive elimination and suppress dehalogenation.[1][2][3] Consider screening the following ligands:

    • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings and are known to minimize dehalogenation.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr have also shown high activity and can be effective in preventing dehalogenation.[4][5]

  • Possible Cause B: Inappropriate Base. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[2][6]

  • Solution B: Base Optimization. Switch to a weaker inorganic base. Carbonates and phosphates are generally milder and less likely to generate hydride species.[1][2] Good alternatives include:

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium Phosphate (K₃PO₄)

  • Possible Cause C: High Reaction Temperature. Elevated temperatures can increase the rate of dehalogenation.[2]

  • Solution C: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely, and if the desired coupling is proceeding, albeit slowly, avoid unnecessarily high temperatures.

Issue 2: The desired coupled product is formed, but it is contaminated with a significant amount of the deiodinated-then-coupled product.

  • Possible Cause: Slow Transmetalation. If the transmetalation step in the catalytic cycle is slow, the palladium intermediate has a longer lifetime, increasing the probability of undergoing a dehalogenation side reaction before the desired coupling partner is transferred.

  • Solution: Optimize Transmetalation Conditions.

    • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and active. Protodeboronation can be a competing side reaction, so using fresh or properly stored reagents is critical.[6]

    • Solvent Choice: While often performed in aprotic solvents like dioxane or toluene, the addition of a small amount of water can sometimes facilitate the transmetalation step in Suzuki-Miyaura couplings.[1] However, excess water can also be a proton source for dehalogenation, so the amount should be carefully optimized.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][6] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1][6][7] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated arene and regenerating the Pd(0) catalyst.

// Nodes for the main catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-I(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for the dehalogenation pathway PdH [label="L₂Pd(H)(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Ar-H", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges for the main catalytic cycle Pd0 -> OxAdd [label="Oxidative Addition\n(Ar-I)"]; OxAdd -> Transmetalation [label="Transmetalation\n(R-B(OR)₂)"]; Transmetalation -> ReductiveElimination [label="Reductive Elimination", color="#34A853", fontcolor="#34A853"]; ReductiveElimination -> Pd0 [label="Regenerated Catalyst", style=dashed];

// Edges for the dehalogenation pathway OxAdd -> PdH [label="Formation of Pd-H\n(from base, solvent, etc.)", color="#FBBC05", fontcolor="#FBBC05"]; PdH -> Dehalogenation [label="Reductive Elimination", color="#EA4335", fontcolor="#EA4335"]; Dehalogenation -> Pd0 [label="Regenerated Catalyst", style=dashed];

// Invisible nodes for layout {rank=same; OxAdd; PdH;} {rank=same; ReductiveElimination; Dehalogenation;} } .enddot Caption: Competing pathways in cross-coupling.

Q2: Why is Methyl 2,3-dichloro-5-iodobenzoate particularly susceptible to dehalogenation?

A2: Aryl iodides are generally more prone to dehalogenation than the corresponding bromides or chlorides due to the weaker carbon-iodine bond, which leads to faster oxidative addition.[1] The electron-withdrawing nature of the two chloro substituents and the methyl ester group on the aromatic ring can also increase the susceptibility to side reactions.

Q3: Can the choice of palladium precursor influence the extent of dehalogenation?

A3: Yes, the choice of palladium precursor can be important. Pre-catalysts, such as those developed by Buchwald (e.g., XPhos Pd G3), are often preferred. These complexes are designed to readily generate the active Pd(0) species in solution, which can lead to more efficient and cleaner reactions with lower catalyst loadings.

Experimental Protocols

Protocol 1: Ligand Screening for Suppression of Dehalogenation

This protocol provides a general framework for screening different ligands to minimize the dehalogenation of Methyl 2,3-dichloro-5-iodobenzoate in a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligands to be screened (e.g., SPhos, XPhos, PPh₃ for comparison) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a series of oven-dried reaction vials, add Methyl 2,3-dichloro-5-iodobenzoate, the boronic acid/ester, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the palladium precursor and the ligand in 1,4-dioxane.

  • Add the appropriate volume of the catalyst/ligand solution to each reaction vial.

  • Add 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v).

  • Seal the vials and place them on a pre-heated reaction block (e.g., at 80 °C).

  • Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Data Presentation

Table 1: Illustrative Results of a Ligand Screening Study

LigandProduct Yield (%)Dehalogenated Byproduct (%)
PPh₃4535
SPhos85<5
XPhos90<2

Note: The data in this table is for illustrative purposes and actual results may vary.

Visualizations

// Nodes Start [label="High Dehalogenation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLigand [label="Is the ligand bulky and\n electron-rich (e.g., SPhos, XPhos)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeLigand [label="Switch to a bulky, electron-rich\n biaryl phosphine or NHC ligand.", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is a strong base (e.g., NaOtBu)\n being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeBase [label="Switch to a weaker base\n (e.g., K₂CO₃, K₃PO₄).", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the reaction temperature\n unnecessarily high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="Lower the reaction temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Dehalogenation Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckLigand; CheckLigand -> ChangeLigand [label="No"]; ChangeLigand -> CheckBase; CheckLigand -> CheckBase [label="Yes"]; CheckBase -> ChangeBase [label="Yes"]; ChangeBase -> CheckTemp; CheckBase -> CheckTemp [label="No"]; CheckTemp -> LowerTemp [label="Yes"]; LowerTemp -> End; CheckTemp -> End [label="No"]; } .enddot Caption: Troubleshooting workflow.

References

  • Orbach, M., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(13), 2495–2503. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, Z., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(11), 819–826. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Saiyyed, A. S., & Tilve, S. G. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22378. [Link]

  • Onyeocha, T. U., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 7(1), 1-11. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2005). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for Methyl 2,3-dichloro-5-iodobenzoate reaction mixtures

This guide serves as a technical support repository for the purification of Methyl 2,3-dichloro-5-iodobenzoate , a critical intermediate often utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support repository for the purification of Methyl 2,3-dichloro-5-iodobenzoate , a critical intermediate often utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) for drug discovery.

The content is structured to address the specific physicochemical challenges of poly-halogenated benzoate esters, particularly their tendency to "oil out" and retain iodine contaminants.

Status: Operational Role: Senior Application Scientist Scope: Work-up, Isolation, Crystallization, and Impurity Profiling

📊 Quick Reference Data

PropertySpecification / ValueNotes
Target Compound Methyl 2,3-dichloro-5-iodobenzoate
Typical State Viscous Oil or Low-Melting SolidOften supercools; difficult to crystallize initially.
Key Impurity A 2,3-Dichloro-5-iodobenzoic acidUnreacted starting material (Acidic).
Key Impurity B Elemental Iodine (

)
Purple/brown discoloration; catalyst poison.
Key Impurity C Methyl 2,3-dichlorobenzoateDe-iodinated byproduct (if reduction occurred).
Preferred Wash 10%

(aq)
Essential for iodine removal.
TLC System Hexane:Ethyl Acetate (5:1 to 10:1)Product is non-polar (

).

🛠 Module 1: Reaction Work-up (The First Line of Defense)

Q: My reaction mixture is a dark purple/brown color. How do I ensure this doesn't contaminate my final product?

A: The coloration is due to free elemental iodine (


), which is a common byproduct in iodination reactions or decomposition of aryl iodides. You cannot remove this effectively by column chromatography alone (it streaks).

Protocol:

  • Quench: Cool the reaction mixture to room temperature.

  • Reductive Wash: Wash the organic layer with a 10% aqueous Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[1][2][3][4] Thiosulfate reduces non-polar

      
       (purple) to water-soluble iodide ions (
      
      
      
      , colorless).
    • Endpoint: Shake vigorously until the organic layer transitions from purple/brown to pale yellow or colorless.

  • Verification: If the color persists, the pH may be too low. Add a small amount of saturated

    
     to buffer the thiosulfate wash.
    

Q: I used thionyl chloride (


) for the esterification. Upon workup, I see a new spot on TLC that isn't my product. 

A: If you used thionyl chloride, you likely generated the acid chloride intermediate. If the methanol quench was insufficient, or if water was introduced too early, you may have regenerated the carboxylic acid starting material or trapped the acid chloride.

Troubleshooting:

  • Check pH: If the aqueous layer is highly acidic (

    
    ), you risk hydrolyzing your ester back to the acid.
    
  • Bicarbonate Wash: Always include a saturated

    
     wash after the thiosulfate wash. This converts any unreacted carboxylic acid (Impurity A) into its water-soluble sodium salt, removing it from the organic layer.
    
📉 Diagram: Standard Work-up Workflow

WorkupFlow Start Crude Reaction Mixture Quench Quench / Dilute (EtOAc or DCM) Start->Quench Wash1 Wash 1: 10% Na2S2O3 (Removes Iodine) Quench->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Colorless Org Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry (MgSO4) & Concentrate Wash3->Dry Result Crude Oil/Solid Dry->Result

Caption: Sequential chemical washing strategy to remove oxidative (iodine) and acidic impurities prior to physical isolation.

❄️ Module 2: Isolation & Crystallization (The Art of Solids)

Q: The product is oiling out instead of crystallizing. It forms a gummy layer at the bottom. What is happening?

A: "Oiling out" occurs when the compound's melting point is near the boiling point of the solvent, or when impurities depress the melting point. Methyl 2,3-dichloro-5-iodobenzoate is a heavy, halogenated ester with a low melting point, making it prone to this.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Add Co-solvent: If you are using pure Methanol (MeOH), add water dropwise very slowly until a persistent turbidity is just visible.

  • Seed It: This is critical. Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Slow Cooling: Do not plunge into an ice bath. Let it cool to room temperature over 2 hours with slow stirring. Rapid cooling traps impurities and forces oiling.

Q: Which solvent system is best for recrystallization?

A: Based on the solubility profile of halogenated benzoates:

  • Option A (High Purity): Methanol/Water . Dissolve in hot MeOH, add water until cloudy, cool.

  • Option B (For Oily Crudes): Hexane (or Heptane) . Dissolve in minimum hot hexane. Cool to -20°C. The impurities (often more polar) may stay in solution while the ester crystallizes.

⚗️ Module 3: Chromatographic Purification

Q: I cannot separate the product from the starting material (Acid) on silica gel. They streak together.

A: Carboxylic acids interact strongly with silica, causing streaking that overlaps with your ester.

  • Fix: You must remove the acid chemically (NaHCO3 wash) before the column.

  • Eluent Modification: If you must column the mixture, add 1% Acetic Acid to your eluent. This suppresses the ionization of the starting material, sharpening its band, though it will not change the Rf of the ester.

Q: What is the recommended mobile phase?

A: Methyl 2,3-dichloro-5-iodobenzoate is relatively non-polar.

  • Standard Gradient: 100% Hexane

    
     5% EtOAc/Hexane 
    
    
    
    10% EtOAc/Hexane.
  • Rf Target: Aim for an Rf of ~0.3 in the chosen isocratic system for optimal separation. Usually, 5-10% EtOAc in Hexane achieves this.

📉 Diagram: Purification Decision Tree

DecisionTree Input Crude Material CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization (MeOH/H2O) Solid->Recryst Column Column Chromatography (Hex/EtOAc) Oil->Column CheckPurity Purity > 98%? Recryst->CheckPurity Column->CheckPurity CheckPurity->Oil No (Oiled out) CheckPurity->Recryst No (Solid impurities) Done Release for Use CheckPurity->Done Yes

Caption: Logical workflow for selecting between crystallization and chromatography based on the physical state of the crude isolate.

🔍 Module 4: Impurity Profiling

Q: I see a small impurity peak at roughly 0.85 RRT (Relative Retention Time) in HPLC. What is it?

A: In the synthesis of iodinated benzoates, the most common non-polar impurity is the de-iodinated species: Methyl 2,3-dichlorobenzoate.

  • Origin: This forms if the reaction conditions were too reductive or if the starting material was not fully iodinated before esterification.

  • Removal: This is very difficult to remove by crystallization as it co-crystallizes. Column chromatography is required. It will typically elute before the iodinated product in a Hexane/EtOAc system due to lower polarizability.

Q: My product is turning pink on the shelf.

A: Aryl iodides are light-sensitive.[5] The Carbon-Iodine bond is weak and can undergo homolytic cleavage by UV light, generating iodine radicals.

  • Storage: Store in amber vials at 4°C.

  • Stabilization: A small strip of copper wire is sometimes added to the solvent for long-term storage of solutions, but for the neat solid, protection from light is the only defense.

📚 References

  • University of Calgary. (n.d.). Recrystallization: Choice of Solvent and General Principles. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.).[6] Workup: Removing Bromine or Iodine.[6] Not Voodoo X. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-iodobenzoate (Analogous properties). Retrieved from [Link]

Sources

Optimization

Solving solubility issues with Methyl 2,3-dichloro-5-iodobenzoate in water

Introduction Welcome to the technical support guide for Methyl 2,3-dichloro-5-iodobenzoate. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2,3-dichloro-5-iodobenzoate. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester, a class of molecules often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic structures.[1] Its molecular structure, characterized by a nonpolar benzene ring, two chlorine atoms, an iodine atom, and a methyl ester group, confers significant hydrophobicity, making it inherently difficult to dissolve in water.[2][3] This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties Overview

Understanding the root cause of poor solubility is the first step. The key properties of Methyl 2,3-dichloro-5-iodobenzoate are summarized below.

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₈H₅Cl₂IO₂High molecular weight contributes to poor solubility.
Molecular Weight 329.87 g/mol [2]Larger molecules require more energy to be solvated.
Structure Halogenated Aromatic EsterThe benzene ring is hydrophobic; halogens increase lipophilicity.
Predicted XlogP 3.7[2]A high positive value indicates a strong preference for a lipid environment over an aqueous one.
Water Solubility Predicted to be very low / insoluble.[4][5]Direct dissolution in aqueous buffers is expected to fail or result in negligible concentrations.
Organic Solvents Soluble in ether, benzene, alcohol.[4]Demonstrates preference for non-polar or moderately polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why won't Methyl 2,3-dichloro-5-iodobenzoate dissolve in my aqueous buffer?

A: The compound is highly hydrophobic (lipophilic), as indicated by its chemical structure and high predicted XlogP of 3.7.[2] Its large, nonpolar aromatic ring and halogen substituents have minimal favorable interactions with polar water molecules, leading to very poor aqueous solubility.[3]

Q2: I see a precipitate after adding my DMSO stock solution to my cell culture media. What is happening?

A: This is a common issue known as "precipitation upon dilution." The compound is soluble in 100% DMSO, but when this stock is introduced into an aqueous environment (like cell media), the DMSO concentration drops dramatically. The solvent environment is now predominantly water, which cannot maintain the solubility of the hydrophobic compound, causing it to "crash out" or precipitate.

Q3: Can I just heat the solution or sonicate it to get it to dissolve?

A: While heating and sonication can increase the rate of dissolution, they are unlikely to significantly increase the equilibrium solubility of a very poorly soluble compound. Forcing the compound into solution this way often results in a supersaturated and unstable solution that will precipitate over time, especially upon cooling or seeding.

Q4: Is it possible to increase the solubility by adjusting the pH?

A: For compounds with ionizable groups (like carboxylic acids or amines), pH adjustment can dramatically increase solubility.[6][7] However, Methyl 2,3-dichloro-5-iodobenzoate is a methyl ester, which is a neutral, non-ionizable group under typical physiological pH ranges (pH 4-9).[8][9] Therefore, pH adjustment is not an effective strategy for this specific molecule. Hydrolysis of the ester to the corresponding carboxylic acid could occur at extreme pH values (high or low), but this chemically alters the compound and is generally undesirable.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for systematically addressing solubility challenges. It is designed to help you select the most appropriate method for your specific experimental needs.

Diagram: Troubleshooting Decision Tree

This diagram outlines the decision-making process for selecting a solubilization strategy.

G start Start: Compound Fails to Dissolve in Water cosolvent Strategy 1: Use a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_precip Dilute into Aqueous Buffer. Does it precipitate? cosolvent->check_precip adjust_cosolvent Decrease final co-solvent concentration. Increase stock concentration. Is precipitation resolved? check_precip->adjust_cosolvent Yes success Success: Compound is Solubilized check_precip->success No adjust_cosolvent->success Yes failure Strategy Failed. Consider alternative. adjust_cosolvent->failure No surfactant Strategy 2: Use a Surfactant (e.g., Tween 80, Polysorbate 20) failure->surfactant cyclodextrin Strategy 3: Use a Complexation Agent (e.g., HP-β-CD, SBE-β-CD) failure->cyclodextrin surfactant->success verify_complex Verify complex formation and solubility enhancement. cyclodextrin->verify_complex verify_complex->success

Caption: A decision tree for troubleshooting solubility issues.

Issue: Initial Dissolution Failure in Aqueous Media
Strategy 1: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This "polarity matching" makes the environment more favorable for hydrophobic molecules to dissolve.[12] Common choices include DMSO, ethanol, and propylene glycol.[10]

When to Use: This is the most common first-line approach, especially for preparing concentrated stock solutions for in vitro assays.

Troubleshooting Steps:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent starting point as the compound is known to be soluble in it.[13]

  • Prepare a High-Concentration Stock: Dissolve the Methyl 2,3-dichloro-5-iodobenzoate in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Dilute into Final Medium: Add a small volume of the DMSO stock to your aqueous buffer or cell culture medium. Crucially, the final concentration of the co-solvent should be kept to a minimum (typically <1%, and often <0.1% for cell-based assays) to avoid solvent toxicity. [13]

  • Observe for Precipitation: If the compound precipitates upon dilution, the final co-solvent concentration is too low to maintain solubility.

  • Optimize:

    • Try preparing an even more concentrated stock solution so that a smaller volume needs to be added.

    • If possible for your experiment, slightly increase the final co-solvent percentage, but always run a vehicle control to check for toxicity.

Strategy 2: Surfactants

Causality: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, allowing them to be dispersed in the aqueous solution.[11][14]

When to Use: When co-solvents fail or are inappropriate for the application (e.g., in some in vivo formulations). Non-ionic surfactants like Polysorbate 20/80 or Cremophor EL are common choices.[13]

Troubleshooting Steps:

  • Prepare a stock solution of the surfactant (e.g., 10% Polysorbate 80 in water).

  • Attempt to dissolve the compound directly in an aqueous buffer containing the surfactant at a concentration above its CMC.

  • Alternatively, dissolve the compound in a small amount of co-solvent first, then dilute it into the surfactant-containing buffer. This can sometimes prevent initial precipitation and allow for micellar encapsulation.

Strategy 3: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate hydrophobic "guest" molecules, like Methyl 2,3-dichloro-5-iodobenzoate, forming a water-soluble "inclusion complex."[17][18][19] This effectively masks the hydrophobic nature of the compound.[16]

When to Use: This is a more advanced but highly effective technique, particularly for pharmaceutical formulations, as it can enhance solubility and bioavailability without the use of organic solvents.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Diagram: Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a co-solvent stock solution.

Materials:

  • Methyl 2,3-dichloro-5-iodobenzoate (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Appropriate vial (e.g., 1.5 mL amber glass vial)

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (MW = 329.87 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 329.87 g/mol * 1000 mg/g = 3.2987 mg

  • Weigh Compound: Accurately weigh approximately 3.3 mg of Methyl 2,3-dichloro-5-iodobenzoate and record the exact weight. Transfer it to the vial.

  • Add Solvent: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If necessary, sonicate for 5-10 minutes in a bath sonicator.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Quantitative Analysis of Solubilization

This protocol is essential for validating your chosen solubilization method and determining the actual concentration of the dissolved compound.

Objective: To quantify the concentration of Methyl 2,3-dichloro-5-iodobenzoate in an aqueous solution after attempting solubilization.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. Halogenated benzoates can be quantified at wavelengths such as 230 nm or 254 nm.[20] Gas Chromatography (GC) with an Electron Capture Detector (ECD) is also highly sensitive for halogenated compounds.[21][22]

Procedure:

  • Prepare Sample: Prepare the solution of Methyl 2,3-dichloro-5-iodobenzoate in your chosen vehicle (e.g., buffer with 1% HP-β-CD) at the target concentration. Prepare a "vehicle only" blank.

  • Equilibrate: Agitate the solution at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Compound: Filter the solution through a 0.22 µm PVDF syringe filter to remove any undissolved particulate matter. This step is critical; the filtrate represents the truly dissolved compound.

  • Prepare Standards: Create a calibration curve by dissolving the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.

  • Analyze: Inject the filtered sample, the blank, and the standards onto the HPLC-UV or GC-ECD system.

  • Quantify: Determine the concentration of the compound in your sample by comparing its peak area to the calibration curve. The result is the measured aqueous solubility under those specific conditions.

References

  • PubChem. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Saleem, M., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Scholar.
  • Wicks, S. R., & Alexander, B. D. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Google Scholar.
  • Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]

  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

  • CarboHydrate Chronicles. (2025). How can cyclodextrins enhance solubility? YouTube. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • Méndez del Río, J. R., & Lope-Alonso, H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Kou, J. H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate (C8H5Cl2IO2). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Bedard, D. L., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Analytical Chemistry. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • Vetter, W., et al. (2018). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Hub: Optimizing Catalyst Load for Suzuki-Miyaura Coupling of Methyl 2,3-dichloro-5-iodobenzoate

Welcome to the technical support center dedicated to the nuanced challenge of optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of Methyl 2,3-dichloro-5-iodobenzoate. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of Methyl 2,3-dichloro-5-iodobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered and electronically complex substrate. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Questions & Substrate Analysis

Q1: Why is the coupling of Methyl 2,3-dichloro-5-iodobenzoate considered challenging?

Methyl 2,3-dichloro-5-iodobenzoate presents a trifecta of challenges that necessitate a carefully optimized catalytic system:

  • Steric Hindrance: The two chlorine atoms ortho to the ester group create significant steric bulk around the potential coupling sites. This bulk can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects: The methyl ester and the two chlorine atoms are electron-withdrawing groups. While electron-deficient halides can sometimes facilitate oxidative addition, the overall electronic landscape of the molecule can influence catalyst reactivity and stability.[3]

  • Chemoselectivity: The molecule possesses three halogen atoms (I, Cl, Cl). Palladium-catalyzed cross-coupling reactions show a strong reactivity preference for heavier halogens. The expected order of reactivity is C-I > C-Br > C-Cl.[4][5][6] Therefore, selective coupling at the C-I bond is expected, but poor catalyst choice or harsh conditions could lead to unwanted side reactions at the C-Cl bonds.

Understanding these intrinsic properties is the first step toward designing a robust and efficient coupling protocol. The primary goal is to identify a catalyst system that is active enough to overcome the steric barrier at a low loading, yet selective enough to target only the C-I bond.

Section 2: Catalyst System Selection

Q2: What is the recommended starting point for a catalyst system (palladium source and ligand)?

For sterically demanding substrates like this, the choice of ligand is paramount. The ligand must be both bulky and electron-rich to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[7][8]

We recommend starting with a well-defined palladium(II) precatalyst.[9] Precatalysts offer superior stability, are easier to handle than air-sensitive Pd(0) sources, and ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio, leading to more reproducible results.[9][10]

Recommended Starting Systems:

ComponentRecommendationRationale
Palladium Precatalyst G3-Palladacycle (e.g., SPhos-Pd-G3) or PEPPSI-type catalyst (for NHC ligands)Air- and thermally-stable, ensures rapid generation of the active Pd(0) species, improves reproducibility.[9][11]
Ligand Class Buchwald-type biaryl phosphines (e.g., SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)These ligands possess the required steric bulk and strong σ-donating properties to accelerate the key steps in the catalytic cycle for hindered substrates.[1][7][8]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)Moderately strong, non-nucleophilic bases are generally effective and tolerate a wide range of functional groups. K₃PO₄ often requires a small amount of water to be effective.[3]
Solvent System Dioxane/water or Toluene/water (e.g., 10:1 ratio)Aprotic solvents are standard. The addition of water can aid in dissolving the base and facilitating the transmetalation step.[2][12]
Q3: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC)?

Both ligand classes can be highly effective. The choice often comes down to empirical screening.

  • Buchwald-type Phosphine Ligands (e.g., SPhos): These are often the first choice for Suzuki-Miyaura reactions. Their steric bulk is thought to promote reductive elimination, and their electron-rich nature accelerates oxidative addition.[7][8] They have a proven track record with challenging aryl chlorides and hindered substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors and can form highly stable palladium complexes.[1] This stability can translate to higher catalyst turnover numbers (lower required loading) and resistance to catalyst decomposition at elevated temperatures.

A preliminary screening experiment with one or two top candidates from each class is a highly effective strategy.

Section 3: Catalyst Load Optimization Workflow

The central goal is to find the lowest possible catalyst concentration (expressed in mol % relative to the limiting reagent) that provides a high yield in a reasonable timeframe without generating significant byproducts.

Q4: What is a typical starting catalyst load, and how low can I realistically go?
  • Starting Point: For an initial, unoptimized reaction, a catalyst loading of 1.0 to 2.5 mol % is a robust starting point to ensure a high probability of success and establish a baseline yield.

  • Optimization Goal: For many pharmaceutical and fine chemical applications, a target loading of < 0.5 mol % is desirable. Highly active catalyst systems can often achieve excellent yields with loadings as low as 0.1 to 0.05 mol % , and in some cases, even in the parts-per-million (ppm) range.[1][13]

Q5: What is the experimental protocol for optimizing the catalyst load?

This protocol outlines a systematic approach to finding the minimum required catalyst loading. The key is to change only one variable at a time (the catalyst load) while keeping all other parameters constant.

Experimental Protocol: Catalyst Load Screening

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a screw-cap vial) equipped with a magnetic stir bar, add Methyl 2,3-dichloro-5-iodobenzoate (1.0 eq).

    • Add the desired arylboronic acid or ester (typically 1.1-1.5 eq).

    • Add the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Crucially, add the Pd precatalyst and ligand at the highest starting concentration (e.g., 2.0 mol %). For a precatalyst, the ligand is already included. If using a separate Pd source and ligand, ensure the correct stoichiometry (e.g., Pd:Ligand ratio of 1:2).

  • Inert Atmosphere:

    • Seal the vessel with a septum-containing cap.

    • Purge the vessel of oxygen by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles. This is critical as oxygen can deactivate the Pd(0) catalyst.[10][12]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., Dioxane/water 10:1) to achieve a desired concentration (e.g., 0.1-0.2 M). Solvents should be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.[10]

  • Reaction Execution & Monitoring:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by LC-MS or GC-MS to determine the conversion of starting material.

  • Iterative Reduction:

    • Once the baseline reaction is complete and the yield is determined, set up a series of parallel reactions.

    • Repeat steps 1-4, but systematically decrease the catalyst loading for each reaction (e.g., 1.0% , 0.5% , 0.1% , 0.05% ).

    • Monitor each reaction. A lower catalyst loading may require a longer reaction time to reach full conversion.

  • Data Analysis:

    • Record your results in a table to clearly visualize the relationship between catalyst load, reaction time, and final isolated yield.

Data Recording Template:

RunCatalyst Load (mol %)Reaction Time (h)Conversion (%)Isolated Yield (%)Notes / Byproducts Observed
12.012>9995Baseline, clean reaction
21.012>9994
30.51295-Incomplete at 12h
40.524>9993Reached completion with longer time
50.12480-Stalled, significant starting material
60.052465-Ineffective at this loading

From this hypothetical data, one would conclude that a 0.5 mol % loading is the optimal choice, providing a high yield with an extended reaction time.

Section 4: Troubleshooting Guide

Even with a robust starting point, challenges can arise. This section addresses the most common failure modes.

// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConversion [label="Check Conversion by LCMS/GCMS", fillcolor="#FBBC05", fontcolor="#202124"];

HighConversion [label="High Conversion (>95%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LowConversion [label="Low/Moderate Conversion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

HC_Issue [label="Issue is likely product isolation\nor decomposition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HC_Solution [label="Review workup procedure.\nCheck for product stability under\nreaction conditions.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

LC_Issue [label="Reaction is Inefficient or Stalled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is Pd Black visible?", fillcolor="#FBBC05", fontcolor="#202124"];

PdBlack_Yes [label="Yes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdBlack_No [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PdBlack_Cause [label="Catalyst Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdBlack_Solution [label="Screen different ligands/solvents.\nLower reaction temperature.\nEnsure strict inert atmosphere.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

NoPdBlack_Issue [label="Check Reagents & Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoPdBlack_Solution [label="Verify boronic acid quality (risk of protodeboronation).\nEnsure base is dry and finely powdered.\nConfirm solvent is anhydrous and degassed.\nIncrease catalyst load.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CheckConversion; CheckConversion -> HighConversion [label="High"]; CheckConversion -> LowConversion [label="Low"];

HighConversion -> HC_Issue; HC_Issue -> HC_Solution;

LowConversion -> LC_Issue; LC_Issue -> CheckCatalyst;

CheckCatalyst -> PdBlack_Yes [label="Yes"]; CheckCatalyst -> PdBlack_No [label="No"];

PdBlack_Yes -> PdBlack_Cause; PdBlack_Cause -> PdBlack_Solution;

PdBlack_No -> NoPdBlack_Issue; NoPdBlack_Issue -> NoPdBlack_Solution; }

Caption: A decision-tree workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Q6: My reaction has stalled with starting material remaining, but I don't see any palladium black. What's the likely cause?

If the catalyst hasn't visibly decomposed, the issue often lies with the reagents.

  • Protodeboronation: Boronic acids can be unstable and degrade over time, especially when exposed to moisture or acidic/basic conditions, in a process called protodeboronation.[12][14] This consumes your coupling partner. Solution: Use a fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester.[12]

  • Base Inactivity: The base is critical for the transmetalation step. If it is old, clumpy, or has absorbed moisture, its effectiveness can be compromised. Solution: Use a fresh bottle of base that is a fine, free-flowing powder. Briefly drying the base in an oven before use can also help.

  • Insufficient Catalyst Activity: The chosen ligand may simply not be active enough for this specific substrate transformation at the attempted loading and temperature. Solution: Screen a different class of ligand (e.g., switch from a phosphine to an NHC) or a more electron-rich phosphine. Increasing the temperature may also help, but monitor for byproduct formation.

Q7: I'm observing a significant amount of a de-iodinated byproduct (Methyl 2,3-dichlorobenzoate). How can I prevent this?

Dehalogenation (specifically, de-iodination) is a common side reaction where the aryl halide is reduced instead of coupled.[12][15] The palladium-aryl intermediate incorrectly reacts with a hydride source instead of the organoboron reagent.

  • Potential Hydride Sources: Solvents (like THF if not fresh), water, or the base itself can sometimes act as a hydride source.

  • Solutions:

    • Use Anhydrous Solvents: Ensure your solvents are truly anhydrous and peroxide-free.[12]

    • Use a Weaker Base: Sometimes, a very strong base can promote side reactions. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate.

    • Increase Boronic Acid Equivalents: Pushing the equilibrium toward transmetalation by increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5 eq) can sometimes outcompete the dehalogenation pathway.

Q8: My reaction is clean, but requires a high catalyst load (>2 mol%) to proceed efficiently. How can I improve this?

If the reaction only works at high loadings, it indicates that the catalyst turnover is low. This means each catalyst molecule is only facilitating a few product formations before it becomes inactive.

  • Ligand Screening is Key: This is the strongest indicator that a more effective ligand is needed. A more electron-rich and sterically appropriate ligand can dramatically increase catalyst longevity and turnover. Set up a parallel screen of 4-6 diverse, state-of-the-art ligands.[10][16]

  • Solvent Effects: The solvent can influence catalyst stability and the solubility of intermediates. Screening alternative solvents (e.g., Toluene, 2-MeTHF, CPME) can sometimes reveal a system that better supports the catalytic cycle.

// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar¹)(I)", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Ar¹ = Methyl 2,3-dichloro-5-iodobenzoate moiety"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Biaryl [label="L₂Pd(II)(Ar¹)(Ar²)", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Ar² = Boronic acid moiety"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents & Products ArylHalide [label="Ar¹-I", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Product)", shape=plaintext, fontcolor="#EA4335", fontsize=12]; Byproduct [label="I-B(OR)₂ + Base-H⁺", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd;

PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Biaryl; BoronicAcid -> Transmetal;

PdII_Biaryl -> RedElim [dir=none]; RedElim -> Pd0; RedElim -> Product [style=dashed];

Transmetal -> Byproduct [style=dashed]; }

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available from: [Link]

  • Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available from: [Link]

  • Hie, L., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Azad, U. P., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available from: [Link]

  • Pathak, S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Roto, R., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. MDPI. Available from: [Link]

  • Various Authors. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available from: [Link]

  • ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Crest, N., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available from: [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available from: [Link]

  • Crest, N., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, ACS Publications. Available from: [Link]

  • ResearchGate. Best practices in catalyst screening. ResearchGate. Available from: [Link]

  • Crest, N., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics With Alkyl Pinacol Boronic Esters. PubMed. Available from: [Link]

  • ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Li, W., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, RSC Publishing. Available from: [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Widdifield, C. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. QSpace. Available from: [Link]

  • O'Brien, M. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

  • Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. Available from: [Link]

  • Catalexis. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. Available from: [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available from: [Link]

  • All Chemistry. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available from: [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Removing Unreacted Methyl 2,3-dichloro-5-iodobenzoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of purifying a crude reaction mixture containing unreacted Methyl 2,3-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of purifying a crude reaction mixture containing unreacted Methyl 2,3-dichloro-5-iodobenzoate. As a halogenated aromatic ester, this compound possesses specific physicochemical properties that dictate the optimal purification strategies.[1] This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your unique product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the purification process.

Q1: My reaction is complete. How do I decide on the best purification strategy to remove the unreacted starting material?

A1: The first and most critical step is to analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). This will visualize the separation between your desired product and the unreacted Methyl 2,3-dichloro-5-iodobenzoate.

  • If your product is a solid: And the TLC shows a significant difference in polarity (Rf value) between your product and the starting material, you have two primary options: recrystallization or flash chromatography. If the starting material is a minor impurity and your product crystallizes well, recrystallization is often more efficient and scalable.[2]

  • If your product is an oil or a non-crystalline solid: Flash chromatography is the most appropriate method.[3][4]

  • If your product and starting material have very similar polarities (co-spot on TLC): Standard chromatography may be challenging. You may need to explore advanced techniques such as reverse-phase chromatography or derivatization of your product to alter its polarity before purification.

The following diagram illustrates a general decision-making workflow.

Purification_Decision_Workflow Start Crude Product Analysis TLC Run Analytical TLC in Hexanes/EtOAc Start->TLC IsSolid Is Product a Solid? TLC->IsSolid Rf_Diff Significant Rf Difference? IsSolid->Rf_Diff Yes Chromatography Perform Flash Chromatography IsSolid->Chromatography No (Oil) Recrystallization Attempt Recrystallization Rf_Diff->Recrystallization Yes Rf_Diff->Chromatography No (Similar Rf) Advanced Consider Advanced Techniques Chromatography->Advanced Poor Separation

Caption: Decision workflow for purification strategy.

Q2: I'm trying recrystallization, but my product is "oiling out" instead of forming crystals. What's wrong?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point. This is a common issue and can be resolved by several methods:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then gradually cool it further. Slow cooling encourages the formation of a crystal lattice.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System: Your chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[5] Consider a dual-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, heat the mixture until it is clear again and allow it to cool slowly.

Q3: How do I choose the best solvent system for flash chromatography to separate my product from the starting material?

A3: The ideal solvent system is determined by running analytical TLC plates. The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.3.[6][7] The unreacted starting material should have a distinctly different Rf.

  • Starting Point: For moderately non-polar compounds like Methyl 2,3-dichloro-5-iodobenzoate, a mixture of hexanes and ethyl acetate is an excellent starting point.[6]

  • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Optimization:

    • If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots run to the top of the plate (solvent front), the solvent is too polar. Increase the proportion of hexanes.

  • Causality: The separation occurs because compounds partition differently between the polar stationary phase (silica gel) and the mobile phase (solvent).[4][8] More polar compounds adhere more strongly to the silica and elute slower (lower Rf), while less polar compounds are carried along with the solvent more quickly (higher Rf).

Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5] The process involves dissolving the impure solid in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the mother liquor.[5][9]

Recrystallization_Workflow Start Place Crude Solid in Flask AddSolvent Add Minimum Amount of Hot Solvent Start->AddSolvent Dissolve Heat until Fully Dissolved AddSolvent->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter CoolSlow Cool Slowly to Room Temperature Dissolve->CoolSlow HotFilter->CoolSlow CoolIce Cool in Ice Bath to Maximize Yield CoolSlow->CoolIce Filter Collect Crystals by Vacuum Filtration CoolIce->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals (Air or Vacuum Oven) Wash->Dry

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent pair (see Table 1). For aromatic esters, alcohols (methanol, ethanol) or ester/alkane mixtures (ethyl acetate/hexanes) are often effective.[2][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or the charcoal from the previous step), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. The purity can be checked by melting point analysis and comparing it to the starting material.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, speeding up the separation.[7] It is highly effective for separating mixtures of compounds with different polarities.[8]

Methodology:

  • Column Preparation:

    • Select a column of appropriate size for your sample amount.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (~1 cm).

    • Fill the column with dry silica gel (40-63 µm particle size is recommended for optimal separation).[7]

    • Gently tap the column to pack the silica, then add another layer of sand on top.

  • Column Equilibration: Wet the column by passing your chosen eluent (e.g., 9:1 hexanes:ethyl acetate) through the silica gel until it is fully saturated. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading (Preferred): Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the column eluent).[6] Carefully add this solution to the top of the silica gel using a pipette.

    • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a polar solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent to the top of the column. Using a regulated source of compressed air or nitrogen, apply gentle pressure to achieve a solvent flow rate of about 2 inches per minute.[7]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Data & Reference Tables
Table 1: Properties of Common Solvents for Recrystallization & Chromatography
SolventBoiling Point (°C)Relative PolarityDielectric ConstantCommon Use Notes
Hexane690.0091.9Very non-polar. Often used as the "poor" solvent with a more polar one.[11][12]
Toluene1110.0992.4Good for crystallizing aromatic compounds; higher boiling point.[10][11]
Diethyl Ether350.1174.3Highly volatile, good "good" solvent, but flammable.[11][12]
Ethyl Acetate770.2286.0Excellent general-purpose solvent for esters.[10][11][12]
Acetone560.35521Polar, dissolves many organics, highly volatile.[11][12]
2-Propanol (IPA)820.54618.3Good for moderately polar compounds.[12][13]
Ethanol780.65424.6Polar protic solvent, good for many polar compounds.
Methanol650.76232.7Very polar, dissolves more polar compounds.
Water1001.00080.1Used for polar, hydrogen-bonding compounds.

Data compiled from multiple sources.[11][12][13][14]

References
  • PubChem. Methyl 2,3-dichloro-5-iodobenzoate. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. UCI Department of Chemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of Rochester. Purification: How to Run a Flash Column. Department of Chemistry. [Link]

  • Reddit. How to purify esters. r/OrganicChemistry. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978, 43 (14), 2923–2925. [Link]

  • DeBartolo, M. Organic Chemistry 253 Experiment #3 Recrystallization 1.[Link]

  • Google Patents.
  • ChemBK. methyl 2-chloro-5-iodobenzoate.[Link]

  • Biotage. Successful flash chromatography.[Link]

  • King Group, Princeton University. Successful Flash Chromatography.[Link]

  • Biotage. What is Flash Chromatography and why should I do it?[Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.[Link]

  • Organic Syntheses. m-IODOBENZOIC ACID.[Link]

  • Google Patents.CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
  • Organic Syntheses. Preparation of (4-Carbomethoxyphenyl) (4-hydroxyphenyl)iodonium Tosylate.[Link]

  • Google Patents.EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • European Patent Office. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.[Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry.[Link]

  • International Journal of Applied Science and Engineering Research. An overview on Common Organic Solvents and their Toxicity.[Link]

  • University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]

Sources

Troubleshooting

Controlling regioselectivity in substitution reactions of Methyl 2,3-dichloro-5-iodobenzoate

Topic: Controlling Regioselectivity in Substitution Reactions User Guide & Troubleshooting Manual Product: Methyl 2,3-dichloro-5-iodobenzoate CAS: (Hypothetical/Analogous to 2-chloro-5-iodobenzoate derivatives) Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in Substitution Reactions

User Guide & Troubleshooting Manual

Product: Methyl 2,3-dichloro-5-iodobenzoate CAS: (Hypothetical/Analogous to 2-chloro-5-iodobenzoate derivatives) Application: Intermediate for polysubstituted pharmaceutical scaffolds.

Reactivity Profile & Strategic Overview

Before designing your synthesis, you must understand the electronic and steric landscape of the molecule. This substrate offers three distinct handles for functionalization, each responding to specific reaction manifolds.

The "Traffic Light" Reactivity Model:

  • Green Light (Highly Reactive): C5-Iodine . The C-I bond is the weakest and most electron-rich halogen site, making it the exclusive site for oxidative addition with Pd(0) or metal-halogen exchange (Li/Mg).

  • Yellow Light (Conditionally Reactive): C2-Chlorine . This position is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the electron-withdrawing ester group. It is generally inert to Pd-catalysis under mild conditions but can react with specialized ligands.

  • Red Light (Inert/Challenging): C3-Chlorine . Located meta to the ester and flanked by the C2-Cl, this position is electronically deactivated for SNAr and sterically hindered. It is typically the last group to be functionalized, often requiring forcing conditions or acting as a "spectator" substituent.

ReactivityMap Substrate Methyl 2,3-dichloro-5-iodobenzoate C5 C5-Iodine (Pd-Catalysis / Li-Exchange) Substrate->C5 Most Reactive (Metal) C2 C2-Chlorine (SNAr Activated) Substrate->C2 Conditional (Nucleophile) C3 C3-Chlorine (Inert / Spectator) Substrate->C3 Least Reactive Ester Ester Group (Directing / Labile) Substrate->Ester Ortho-activation source

Figure 1: Reactivity hierarchy of Methyl 2,3-dichloro-5-iodobenzoate. The C5-I bond dominates metal-catalyzed pathways, while C2-Cl dominates nucleophilic pathways.

Module 1: Transition Metal Catalysis (Suzuki, Sonogashira)

Goal: Selective functionalization of C5-I without touching C2-Cl or C3-Cl.

FAQ: Metal Catalysis

Q: I am observing dechlorination at C2/C3 during my Suzuki coupling. How do I stop this? A: Dechlorination (hydrodehalogenation) is a common side reaction when the catalyst is too active or the hydride source is present (often from the solvent or base).

  • Solution 1 (Catalyst): Switch to a Pd(0) source with a less electron-rich ligand. Avoid bulky, electron-rich phosphines (like P(t-Bu)3) that might activate aryl chlorides. Use Pd(PPh3)4 or PdCl2(dppf) .

  • Solution 2 (Base): Avoid using alkoxide bases (e.g., NaOEt, KOtBu) in primary alcohols, as this promotes

    
    -hydride elimination and reduction. Use inorganic bases like K3PO4  or Cs2CO3  in aprotic solvents (Dioxane, Toluene).
    

Q: Can I run a Heck reaction on this substrate? A: Yes, but regioselectivity risks are higher. The C5-I will react first. However, the high temperatures required for Heck (>100°C) may induce oxidative addition into the C2-Cl bond, especially since it is ortho to a coordinating ester group (chelation assistance).

  • Recommendation: Keep temperature <80°C. If higher temperatures are needed, add silver salts (Ag2CO3) to facilitate the iodide abstraction, allowing milder thermal conditions.

Troubleshooting Workflow: C5-Selectivity Failure
SymptomProbable CauseCorrective Action
Product contains no Iodine AND no Chlorine (fully reduced) Solvent/Base acting as Hydride source.Switch solvent to Toluene/THF. Use Carbonate bases.[1]
Mixture of C5 and C2 substitution Ligand is too reactive (e.g., XPhos, SPhos).Downgrade to "dumb" ligands: PPh3 or dppf. Lower temp to 60°C.
Ester hydrolysis observed Aqueous base used at high temp.Use anhydrous conditions (Cs2CO3 in Dioxane).
Low Conversion of C5-I Catalyst poisoning by I- ions.Add AgOTf or Ag2CO3 to scavenge Iodide.
Module 2: Nucleophilic Aromatic Substitution (SNAr)

Goal: Selective displacement of C2-Cl using amines, alkoxides, or thiols.

FAQ: SNAr Selectivity

Q: Why does the nucleophile attack C2-Cl and not C3-Cl? A: This is governed by the Meisenheimer Complex stability .

  • C2 Position: The negative charge in the intermediate is delocalized onto the ortho carbonyl oxygen of the ester. This provides significant stabilization (Ortho-effect).[2]

  • C3 Position: Attack here places negative charge meta to the ester, offering no resonance stabilization from the carbonyl.

  • C5 Position: While Iodine is a better leaving group, the position is meta to the ester. In SNAr, electronic activation (EWG ortho/para) usually trumps leaving group ability (I > Cl). Therefore, C2-Cl reacts >100x faster than C5-I.

Q: My reaction yields the carboxylic acid (saponification) instead of the SNAr product. A: This occurs when using hydroxide bases or non-hindered alkoxides with trace water.

  • Protocol Fix: Use DIPEA (Hünig's base) or K2CO3 in anhydrous DMF or DMSO . Avoid NaOH/KOH. If using an alkoxide nucleophile, generate it in situ with NaH to ensure no free hydroxide exists.

Q: Can I displace the C3-Chlorine? A: Not via standard SNAr. The C3 position is electronically "dead." To functionalize C3, you must first displace C2, then potentially use the new C2-group to direct C-H activation, or rely on the initial synthesis of the aromatic ring.

Standard Protocol: Selective C2-Amination
  • Solvent: Anhydrous DMF (0.5 M).

  • Base: 2.5 equiv DIPEA (organic bases prevent ester hydrolysis).

  • Nucleophile: 1.1 equiv Amine.

  • Temp: 60–80°C.

  • Monitoring: TLC/LCMS. Look for the disappearance of the starting material. The product will be more polar.

    • Note: If C5-I is displaced (rare), the mass spectrum will shift significantly (loss of I = -127 Da).

Module 3: Sequential Functionalization Strategy

For researchers building complex libraries, the order of operations is critical.

Scenario A: "Metal First" (Recommended)

  • Step 1: Suzuki/Sonogashira at C5-I . (Mild, preserves C2-Cl).

  • Step 2: SNAr at C2-Cl . (Activated by ester).

  • Result: 2,5-difunctionalized-3-chlorobenzoate.

Scenario B: "Nucleophile First"

  • Step 1: SNAr at C2-Cl .

  • Step 2: Metal coupling at C5-I .

    • Risk:[3] Some nucleophiles (e.g., thiols, free amines) can poison the Pd-catalyst in Step 2. If you introduce an amine at C2, protect it (e.g., Boc) before attempting Pd-catalysis at C5.

Workflow Start Start: Methyl 2,3-dichloro-5-iodobenzoate Decision Target Structure? Start->Decision PathA Path A: C5-Aryl/Alkyl needed Decision->PathA Standard PathB Path B: C2-Amino/Alkoxy needed Decision->PathB Specific Cases StepA1 Step 1: Suzuki Coupling (Pd(PPh3)4, 60°C) Selectivity: C5-I only PathA->StepA1 StepB1 Step 1: SNAr Reaction (Careful with catalyst poisons) PathB->StepB1 StepA2 Step 2: SNAr Reaction (Amine, DIPEA, DMF) Selectivity: C2-Cl StepA1->StepA2 StepB2 Step 2: Pd-Coupling (May require extra catalyst) StepB1->StepB2

Figure 2: Decision matrix for sequential functionalization. Path A is generally higher yielding due to the robustness of aryl chlorides in Pd-catalyzed steps.

References & Further Reading
  • Regioselectivity in SNAr Reactions:

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews. (Establishes the Ortho-effect of EWGs in halobenzenes).

    • Montañez, J. P., et al. (2010).[4] Regioselectivity of methyl chlorobenzoate analogues. New Journal of Chemistry.[4]

    • Key Insight: Reactivity of chlorine ortho to ester is significantly higher than meta positions.[4][5]

  • Palladium Catalyzed Coupling Selectivity:

    • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie. (Explains why specialized ligands are needed for Cl, while I reacts with simple ligands).

    • Key Insight: C-I bond energy (~65 kcal/mol) vs C-Cl bond energy (~95 kcal/mol) dictates chemoselectivity.

  • Synthesis of 2-chloro-5-iodobenzoic acid derivatives:

    • Patent CN104086361A. Preparation method of 2-chloro-5-iodobenzoic acid.[3][6]

    • Key Insight: Demonstrates the stability of the C2-Cl bond during iodination and subsequent workups, confirming its lower reactivity compared to C5-I precursors.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 2,3-dichloro-5-iodobenzoate before handling. Reactions involving transition metals and high temperatures under pressure require appropriate engineering controls.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2,3-dichloro-5-iodobenzoate

For the discerning researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remai...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the predicted 1H NMR spectrum of Methyl 2,3-dichloro-5-iodobenzoate, a polysubstituted aromatic compound. By comparing its predicted spectral characteristics with the experimental data of structurally related analogs, we offer a comprehensive framework for interpreting the spectra of complex halogenated benzoates.

The Foundational Principles: Decoding Substituent Effects in Aromatic 1H NMR

The chemical shift of a proton on a benzene ring is exquisitely sensitive to the electronic nature of the other substituents on the ring.[1] Electron-withdrawing groups (EWGs), such as halogens and esters, pull electron density away from the aromatic ring, "deshielding" the ring protons. This deshielding effect causes the protons to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (EDGs) shield the protons, shifting their signals to a lower chemical shift (upfield).

In addition to chemical shifts, the coupling (or splitting) pattern of the signals provides crucial information about the relative positions of protons. Protons on adjacent carbons (ortho, 3J) typically exhibit coupling constants of 7-10 Hz. Protons separated by three bonds (meta, 4J) show much smaller coupling, around 2-3 Hz, while coupling over four bonds (para, 5J) is often negligible.[2][3]

Predicted 1H NMR Spectrum of Methyl 2,3-dichloro-5-iodobenzoate

The structure of Methyl 2,3-dichloro-5-iodobenzoate presents a simple two-proton system on the aromatic ring. Based on established principles of substituent effects, we can predict the chemical shifts and coupling patterns for the two non-equivalent aromatic protons, H-4 and H-6.

The substituents on the ring are all electron-withdrawing: two chloro groups, one iodo group, and a methyl ester group. The methyl ester (-COOCH₃) is a meta-directing deactivator, while the halogens are ortho, para-directing deactivators. The cumulative effect of these groups will be a significant downfield shift for the remaining ring protons compared to benzene (δ ≈ 7.3 ppm).

The two aromatic protons, H-4 and H-6, are meta to each other. Therefore, they are expected to appear as two distinct doublets, each with a small coupling constant characteristic of 4J meta-coupling (typically 2-3 Hz).

Table 1: Predicted 1H NMR Spectral Data for Methyl 2,3-dichloro-5-iodobenzoate

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃~3.9SingletN/A
H-4~7.8 - 8.0Doublet~2-3
H-6~8.0 - 8.2Doublet~2-3

Note: These are estimated values. The actual spectrum may vary depending on the solvent and spectrometer frequency.

Comparative Analysis with Structurally Related Analogs

To contextualize our prediction for Methyl 2,3-dichloro-5-iodobenzoate, a comparison with the experimental 1H NMR data of simpler, related molecules is highly instructive. We will consider methyl benzoate, methyl 2-iodobenzoate, and methyl 3-iodobenzoate.

Table 2: Comparison of 1H NMR Data for Methyl Benzoate and its Halogenated Derivatives

CompoundAromatic Protons (Position)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl Benzoate[4]H-2, H-6~8.03Multiplet~7-8
H-3, H-5~7.42Multiplet~7-8
H-4~7.54Multiplet~7-8
Methyl 2-iodobenzoate[5]H-3~7.9 (predicted)Doublet~7-8
H-4, H-5, H-6Multiplet regionMultipletVarious
Methyl 3-iodobenzoate[6]H-2~8.3 (predicted)Singlet (broad)N/A
H-4~7.9 (predicted)Doublet~7-8
H-5~7.2 (predicted)Triplet~7-8
H-6~7.9 (predicted)Doublet~7-8
Methyl 2,3-dichloro-5-iodobenzoate H-4 ~7.8 - 8.0 (Predicted) Doublet ~2-3
H-6 ~8.0 - 8.2 (Predicted) Doublet ~2-3
  • The presence of multiple electron-withdrawing halogens in Methyl 2,3-dichloro-5-iodobenzoate is expected to shift the aromatic protons further downfield compared to the simpler analogs.

  • The multiplicity of the signals in the target molecule is significantly simpler (two doublets) than in the less substituted analogs due to the absence of ortho-protons. This distinct pattern of two meta-coupled doublets can be a key diagnostic feature for this substitution pattern.

Experimental Protocol for 1H NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible data, the following protocol for 1H NMR analysis should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (e.g., Methyl 2,3-dichloro-5-iodobenzoate) directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[7]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Visualizing the Analytical Workflow

The process of analyzing the 1H NMR spectrum of a complex molecule like Methyl 2,3-dichloro-5-iodobenzoate can be summarized in the following workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard lock Lock & Shim standard->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift assign Assign Protons chem_shift->assign coupling Analyze Coupling Patterns coupling->assign

Caption: Workflow for 1H NMR analysis.

Structural Comparison Diagram

The structural differences between the analyzed compounds directly correlate to their 1H NMR spectra.

G A Methyl Benzoate (Complex Multiplets) B Methyl 2-iodobenzoate (Shifts & Coupling Changes) A->B + Iodo at C2 C Methyl 3-iodobenzoate (Positional Isomer Effects) A->C + Iodo at C3 D Methyl 2,3-dichloro-5-iodobenzoate (Two Meta-Coupled Doublets) B->D + 2 Cl at C2,3 + Iodo at C5

Caption: Structural relationships and spectral impact.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dichloro-5-iodobenzoate. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodobenzoate. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ChemBK. (2024, April 9). methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC. Retrieved from [Link]

Sources

Comparative

Decoding the Halogen Signature: A Guide to the Mass Spectrometry Isotopic Pattern of Methyl 2,3-dichloro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular weight and composition. For halogenated organic molecules, such as Methyl 2,3-dichloro-5-iodobenzoate, the isotopic pattern observed in a mass spectrum is a rich source of information, acting as a definitive fingerprint for the presence and number of halogen atoms.

This guide provides an in-depth analysis of the theoretical isotopic pattern of Methyl 2,3-dichloro-5-iodobenzoate, explaining the underlying principles and offering a framework for interpreting experimental data. By understanding the predictable nature of isotopic distributions, researchers can confidently identify and characterize complex halogenated compounds.

The Foundational Principles of Isotopic Patterns in Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of isotopes, which are atoms of the same element with different numbers of neutrons and thus different masses, leads to the appearance of multiple peaks for a single molecular or fragment ion. The relative intensities of these peaks directly correlate with the natural abundances of the isotopes.[1][2]

For Methyl 2,3-dichloro-5-iodobenzoate, the key elements contributing to a distinctive isotopic signature are chlorine and iodine.

  • Chlorine: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).[3][4] This approximate 3:1 ratio of ³⁵Cl to ³⁷Cl is a hallmark of chlorine-containing compounds in mass spectrometry.[1][5][6]

  • Iodine: In contrast to chlorine, iodine is monoisotopic, meaning it has only one stable isotope, ¹²⁷I, with a natural abundance of 100%.[7][8][9][10] This simplifies the interpretation of its contribution to the mass spectrum.

Predicting the Isotopic Pattern of Methyl 2,3-dichloro-5-iodobenzoate

The molecular formula for Methyl 2,3-dichloro-5-iodobenzoate is C₈H₅Cl₂IO₂. The presence of two chlorine atoms and one iodine atom will create a characteristic cluster of peaks for the molecular ion (M⁺).

The isotopic distribution can be predicted by considering all possible combinations of the chlorine isotopes. Since iodine is monoisotopic, it will consistently add 127 atomic mass units to each ion in the cluster.

Let's denote the molecular ion containing two ³⁵Cl atoms as M. The subsequent peaks in the cluster will be:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical relative intensities of these peaks can be calculated based on the binomial expansion of (a + b)ⁿ, where 'a' and 'b' are the relative abundances of the two chlorine isotopes and 'n' is the number of chlorine atoms. For two chlorine atoms, the expected intensity ratio of the M, M+2, and M+4 peaks is approximately 9:6:1.

Theoretical Isotopic Distribution Data
IonIsotopic CompositionRelative Abundance (Approximate)
MC₈H₅(³⁵Cl)₂¹²⁷IO₂100% (Reference)
M+2C₈H₅(³⁵Cl)(³⁷Cl)¹²⁷IO₂65.5%
M+4C₈H₅(³⁷Cl)₂¹²⁷IO₂10.6%

This predictable pattern provides a powerful tool for confirming the presence of two chlorine atoms in the molecule.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a typical workflow for analyzing Methyl 2,3-dichloro-5-iodobenzoate using mass spectrometry.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Methyl 2,3-dichloro-5-iodobenzoate Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to optimal concentration Dissolution->Dilution Introduction Introduce sample into MS (e.g., Direct Infusion, LC-MS) Dilution->Introduction Ionization Ionize the sample (e.g., ESI, EI) Introduction->Ionization MassAnalyzer Separate ions by m/z Ionization->MassAnalyzer Detection Detect ions MassAnalyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum IsotopePattern Analyze Isotopic Pattern of Molecular Ion Cluster Spectrum->IsotopePattern Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Confirmation Confirm Structure IsotopePattern->Confirmation Fragmentation->Confirmation

Caption: Experimental workflow for the mass spectrometric analysis of Methyl 2,3-dichloro-5-iodobenzoate.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of Methyl 2,3-dichloro-5-iodobenzoate.

    • Dissolve the sample in a high-purity solvent such as methanol or acetonitrile. The choice of solvent should be compatible with the ionization technique used.

    • Dilute the sample to a final concentration suitable for the mass spectrometer, typically in the low µg/mL to ng/mL range.

  • Mass Spectrometer Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion with minimal fragmentation. Electron ionization (EI) is a harder technique that will induce more fragmentation, providing structural information.[11]

  • Data Acquisition:

    • Introduce the prepared sample into the mass spectrometer. This can be done via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

    • Acquire the mass spectrum over a relevant m/z range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the cluster of peaks corresponding to the molecular ion.

    • Compare the observed m/z values and the relative intensities of the peaks within the cluster to the theoretical values calculated for the presence of two chlorine atoms and one iodine atom.

    • Analyze any observed fragment ions to further confirm the structure of the molecule.

Interpreting Fragmentation Patterns

While the molecular ion cluster is diagnostic for the elemental composition, the fragmentation pattern provides clues about the molecule's structure. In electron ionization, the energetic electrons can cause the molecular ion to break apart into smaller, charged fragments.[12]

For Methyl 2,3-dichloro-5-iodobenzoate, common fragmentation pathways could include:

  • Loss of the methyl group (-CH₃): This would result in a fragment ion with a mass 15 Da lower than the molecular ion.

  • Loss of the methoxy group (-OCH₃): This would lead to a fragment with a mass 31 Da lower.

  • Cleavage of the ester group: This can lead to various fragment ions corresponding to the benzoyl portion or the methyl portion of the molecule.

  • Loss of halogen atoms: The loss of chlorine or iodine atoms can also be observed.

The isotopic patterns of fragment ions containing chlorine atoms will also exhibit the characteristic 3:1 (for one Cl) or 9:6:1 (for two Cls) ratios, aiding in their identification.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H and ¹³C NMR would be essential to confirm the substitution pattern on the benzene ring and the presence of the methyl ester.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl group of the ester and the carbon-halogen bonds.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The mass spectrometry isotopic pattern of Methyl 2,3-dichloro-5-iodobenzoate is a highly informative and predictable feature. The distinct signature arising from the two chlorine atoms, in conjunction with the monoisotopic iodine, allows for confident confirmation of the elemental composition. By combining the analysis of the molecular ion cluster with the interpretation of fragmentation patterns and data from complementary analytical techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this and other complex halogenated molecules. This rigorous approach is fundamental to advancing drug discovery and development, ensuring the identity and purity of novel chemical entities.

References

  • Wikipedia. Isotopes of chlorine. [Link]

  • U.S. Geological Survey. Periodic Table--Chlorine. [Link]

  • WebElements. Chlorine » isotope data. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry? [Link]

  • WebElements. Iodine » isotope data. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Iodine. [Link]

  • Pearson+. Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... [Link]

  • HPS Chapters. Iodine. [Link]

  • ChemLin. Iodine Isotopes - List and Properties. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • U.S. Geological Survey. Periodic Table--Iodine. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

  • PMC. Isotopic labeling-assisted metabolomics using LC–MS. [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy Characterization of Methyl 2,3-dichloro-5-iodobenzoate

Executive Summary & Application Context Methyl 2,3-dichloro-5-iodobenzoate is a highly specialized halogenated aromatic ester, primarily utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2,3-dichloro-5-iodobenzoate is a highly specialized halogenated aromatic ester, primarily utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural uniqueness lies in the specific substitution pattern: an ortho-chlorine (C2), a meta-chlorine (C3), and a meta-iodine (C5) relative to the methyl ester group.[1]

For researchers and process chemists, the critical analytical challenge is distinguishing this compound from its precursors (e.g., Methyl 2,3-dichlorobenzoate) and regioisomers.[1] This guide provides an authoritative breakdown of its Infrared (IR) spectral signature, contrasting it with standard alternatives to facilitate rapid quality control (QC) and structural validation.

Technical Deep Dive: The Ester Group IR Signature

The infrared spectrum of Methyl 2,3-dichloro-5-iodobenzoate is dominated by the interplay between the ester functionality and the electron-withdrawing halogen substituents.[1] Unlike a standard "Alternative" like Methyl Benzoate, the ortho-chloro substituent induces a significant field effect, altering the carbonyl frequency.[1]

Key Vibrational Modes & Theoretical Shifts

The presence of the halogen atoms affects the bond force constants through both inductive (-I) and steric effects.[1]

Functional GroupVibration ModeStandard Methyl Benzoate (cm⁻¹)Target: Methyl 2,3-dichloro-5-iodobenzoate (cm⁻¹) Shift Causality
Carbonyl (C=O) Stretching1724 ± 51740 – 1755 Ortho-Effect: The C2-Cl atom creates a dipole field effect and steric repulsion, forcing the carbonyl oxygen out of coplanarity or increasing the double-bond character, shifting

to higher energy.[1]
Ester (C-O-C) Asymmetric Stretch1270 – 12801285 – 1300 Inductive Effect: Electron withdrawal by the Cl/I ring system strengthens the C(acyl)-O bond.[1]
Ester (O-CH₃) Symmetric Stretch1110 – 11201110 – 1130 Minimal shift; primarily characteristic of the methoxy group.[1]
Aromatic Ring C=C Breathing1450, 16001430, 1560 – 1580 Mass Effect: Heavy Iodine (C5) and Chlorine atoms dampen ring vibrations, often shifting them to lower frequencies compared to unsubstituted rings.[1]
Carbon-Halogen C-Cl / C-I StretchN/A< 800 (Fingerprint) C-Cl typically 1000-1100 (aryl interaction) & 700-800; C-I is often < 600 cm⁻¹ (far IR).[1]
Comparative Analysis: Target vs. Alternatives

The following table compares the target against its most likely synthetic precursor (Methyl 2,3-dichlorobenzoate) and a standard reference (Methyl Benzoate).

FeatureMethyl Benzoate (Standard)Methyl 2,3-dichlorobenzoate (Precursor)Methyl 2,3-dichloro-5-iodobenzoate (Target)
C=O[1] Peak Shape Single, sharpOften split (Fermi resonance or rotamers)Sharp, High Frequency
C=O[1] Position ~1724 cm⁻¹~1740 cm⁻¹~1742–1750 cm⁻¹ (Iodine adds weak inductive lift)
Fingerprint Region Clean 600-900 cm⁻¹C-Cl bands presentDistinct C-I bands (New peaks appearing < 600 cm⁻¹ and altered ring breathing modes)

Structural Logic & Signaling Pathways

To understand the spectral shifts, one must visualize the electronic environment.[1] The ortho-chloro substituent is the primary driver of the carbonyl shift, while the meta-iodine serves as a mass anchor, affecting the fingerprint region.[1]

MolecularEffects Substituents Substituents: 2-Cl, 3-Cl, 5-I OrthoEffect Ortho-Effect (C2-Cl) Dipole repulsion Substituents->OrthoEffect C2 Position Inductive Inductive Effect (-I) Electron Withdrawal Substituents->Inductive C2, C3, C5 Fingerprint IR Result: Unique C-I / Ring Modes Substituents->Fingerprint Heavy Atom Mass EsterGroup Ester Group (-COOCH3) IR_Shift IR Result: C=O Shift to ~1745 cm⁻¹ EsterGroup->IR_Shift Increases Frequency OrthoEffect->EsterGroup Steric/Field Interaction Inductive->EsterGroup Bond Stiffening

Caption: Causal relationship between halogen substitution patterns and observed IR spectral shifts.

Experimental Protocol: Validated FT-IR Analysis

To ensure reproducible data, specifically for solid ester intermediates, follow this standardized protocol. This method minimizes polymorphic variations and ensures "Self-Validating" results.[1]

Materials & Equipment[1][2][3][4][5][6]
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal (Preferred) or KBr Pellet.[1]

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.[1]

    • Verify calibration using Polystyrene film; ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹.[1]

  • Sample Preparation (ATR Method):

    • Place 2-5 mg of Methyl 2,3-dichloro-5-iodobenzoate solid directly onto the diamond crystal.[1]

    • Apply pressure using the anvil until the force gauge reads ~80-100 (optimal contact).[1] Note: Insufficient pressure yields noisy spectra; excessive pressure can damage soft crystals.

  • Acquisition Parameters:

    • Range: 4000 – 450 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Data Processing:

    • Apply baseline correction if necessary.[1]

    • Identify the Carbonyl Control Peak : If the C=O peak is < 1730 cm⁻¹, suspect hydrolysis (formation of carboxylic acid) or lack of ortho-substitution.[1]

Decision Workflow for Identification

IdentificationWorkflow Start Acquire Spectrum CheckCO Check C=O Peak (1700-1760 cm⁻¹) Start->CheckCO IsHigh Is Peak > 1735 cm⁻¹? CheckCO->IsHigh CheckOH Check OH Region (2500-3300 cm⁻¹) IsHigh->CheckOH No (<1730) CheckFP Check Fingerprint (< 900 cm⁻¹) IsHigh->CheckFP Yes (>1735) IsBroad Broad OH Peak? CheckOH->IsBroad ResultAcid Identity: Free Acid (Hydrolysis Product) IsBroad->ResultAcid Yes ResultEster Identity: Ester Confirmed IsBroad->ResultEster No (Check Structure) ResultTarget CONFIRMED: Methyl 2,3-dichloro-5-iodobenzoate CheckFP->ResultTarget Complex bands (C-Cl + C-I) ResultPrecursor WARNING: Likely Non-Iodinated Precursor CheckFP->ResultPrecursor Missing C-I modes

Caption: Logic flow for confirming product identity and ruling out common hydrolysis impurities.

References

  • General IR Principles for Esters

    • Spectroscopy of Organic Compounds. P.S. Kalsi.
    • Source:

  • Ortho-Effect on Carbonyl Frequency

    • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Koppel, I. A., et al. (2006).[1][2] Journal of Physical Organic Chemistry.

    • Source:

  • Compound Data & Analogues

    • PubChem Compound Summary for Methyl 2,3-dichloro-5-iodobenzoate (CID 81429315).[1]

    • Source:

  • Synthesis & Safety Context

    • Thermo Scientific Chemicals Safety Data Sheet (Methyl 2-amino-5-chloro-3-iodobenzoate analog context).[1]

    • Source:

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2,3-dichloro-5-iodobenzoate and its Bromo-Analogs in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools in this endeavor. The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency, kinetics, and overall yield. This guide provides an in-depth comparison of the reactivity of Methyl 2,3-dichloro-5-iodobenzoate and its corresponding bromo-analog, Methyl 2,3-dichloro-5-bromobenzoate, in these pivotal transformations. While specific experimental data for these exact substrates is not widely published, this guide will leverage established mechanistic principles and representative protocols to provide a robust comparative analysis.

Mechanistic Rationale for Reactivity Differences: The Critical Role of Oxidative Addition

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This trend is primarily dictated by the rate-determining step in the catalytic cycle for most of these reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]

The carbon-halogen bond strength decreases down the group (C-Br > C-I). The weaker carbon-iodine bond in Methyl 2,3-dichloro-5-iodobenzoate requires a lower activation energy for cleavage, leading to a faster oxidative addition compared to the analogous bromo-compound. This fundamental difference in bond dissociation energy is the primary driver for the enhanced reactivity of the iodo-substituted benzoate.

The presence of two electron-withdrawing chlorine atoms at the 2- and 3-positions is expected to increase the electrophilicity of the carbon atom bonded to the halogen, which can facilitate the oxidative addition step for both the iodo and bromo analogs. However, the inherent superiority of iodide as a leaving group remains the dominant factor in their relative reactivity.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Stille, and Sonogashira reactions. The initial oxidative addition step is where the reactivity of the iodo- versus bromo-substituted benzoate will most significantly differ.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (Iodo or Bromo) Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (Iodo or Bromo) Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-Sn(R')3 Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic Cycle for the Stille Reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (Iodo or Bromo) Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-C≡CR L2 Ar-Pd(II)-C≡CR L2 Transmetalation->Ar-Pd(II)-C≡CR L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-C≡CR Cu(I), Base

Caption: Catalytic Cycle for the Sonogashira Reaction.

Comparative Performance: Expected Outcomes

While direct, side-by-side experimental data for Methyl 2,3-dichloro-5-iodobenzoate and its bromo-analog is scarce in the literature, we can project the expected outcomes based on the established reactivity principles. The following table provides an illustrative comparison of anticipated results in a generic palladium-catalyzed cross-coupling reaction.

Table 1: Illustrative Comparison of Reactivity in a Generic Cross-Coupling Reaction

ParameterMethyl 2,3-dichloro-5-iodobenzoateMethyl 2,3-dichloro-5-bromobenzoateRationale
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)Faster oxidative addition due to weaker C-I bond.
Reaction Temperature Lower (e.g., Room Temp. to 80 °C)Higher (e.g., 80-120 °C)Lower activation energy required for C-I bond cleavage.
Catalyst Loading Lower (e.g., 1-2 mol%)Potentially Higher (e.g., 2-5 mol%)More facile oxidative addition may require less catalyst.
Typical Yield Higher (e.g., >85%)Moderate to High (e.g., 60-85%)Faster, more efficient reaction leads to fewer side products.
Side Reactions Less prone to dehalogenationMore susceptible to dehalogenationHarsher conditions for C-Br activation can promote side reactions.

Disclaimer: This table is a qualitative illustration of expected outcomes based on well-established chemical principles and is not derived from direct experimental comparison of the named compounds.

Experimental Protocols: Representative Methodologies

The following protocols are provided as detailed, step-by-step methodologies for conducting Suzuki-Miyaura, Stille, and Sonogashira reactions. These are adaptable for both the iodo- and bromo-substrates, with the understanding that reaction times and temperatures may need to be optimized for the bromo-analog.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Flame-dried Schlenk Flask Reagents Add Aryl Halide, Coupling Partner, Base/Additives Flask->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature (Lower for Iodo, Higher for Bromo) Catalyst->Heat Stir Stir under Inert Atmosphere Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Cool and Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Sources

Validation

A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,3-dichloro-5-iodobenzoate: Prediction, Protocol, and Comparative Analysis

For researchers engaged in the synthesis and characterization of novel halogenated aromatic compounds, particularly within the realms of materials science and drug development, unambiguous structural verification is para...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel halogenated aromatic compounds, particularly within the realms of materials science and drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl 2,3-dichloro-5-iodobenzoate, a polysubstituted benzene derivative. In the absence of a publicly available experimental spectrum for this specific molecule, we present a robust prediction based on established substituent effects, a detailed protocol for experimental acquisition, and a comparative analysis with structurally related compounds to support the predicted values.

Predicted ¹³C NMR Chemical Shifts for Methyl 2,3-dichloro-5-iodobenzoate

The prediction of ¹³C NMR chemical shifts in polysubstituted benzene rings can be effectively achieved using an additive model. This model starts with the chemical shift of benzene (128.5 ppm) and incorporates substituent chemical shift (SCS) increments for each substituent at the ipso, ortho, meta, and para positions.[1][2] The accuracy of this method relies on the principle that the electronic effects of the substituents are largely independent and additive.[3]

The structure and numbering for Methyl 2,3-dichloro-5-iodobenzoate are as follows:

Caption: Molecular structure and numbering of Methyl 2,3-dichloro-5-iodobenzoate.

Based on established SCS values for chloro, iodo, and methyl ester functional groups, the predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon AtomSubstituent Effects ConsideredPredicted Chemical Shift (ppm)
C1ipso-COOCH₃, ortho-Cl, meta-Cl, meta-I~132
C2ipso-Cl, ortho-COOCH₃, ortho-Cl, para-I~131
C3ipso-Cl, ortho-Cl, meta-COOCH₃, meta-I~135
C4ortho-Cl, meta-Cl, ortho-I~130
C5ipso-I, meta-COOCH₃, meta-Cl, ortho-Cl~95
C6ortho-COOCH₃, para-Cl, ortho-I~139
C=OCarbonyl Carbon~164
O-CH₃Methyl Carbon of Ester~53

Note: These values are estimations and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, quantitative ¹³C NMR spectrum, careful sample preparation and parameter selection are crucial. The low natural abundance of the ¹³C isotope (1.1%) necessitates a higher sample concentration and a greater number of scans compared to ¹H NMR.[4]

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve relax Add Relaxation Agent (Cr(acac)₃, ~0.01M) for Quantitative Analysis dissolve->relax Optional, for Quaternary Carbons transfer Filter and Transfer to 5mm NMR Tube dissolve->transfer relax->transfer insert Insert Sample and Lock transfer->insert shim Shim Magnetic Field insert->shim tune Tune and Match Probe shim->tune

Caption: Workflow for ¹³C NMR sample preparation and initial spectrometer setup.

Step-by-Step Methodology:

  • Sample Weighing and Dissolution: Accurately weigh 20–50 mg of Methyl 2,3-dichloro-5-iodobenzoate. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.[4]

  • Use of a Relaxation Agent (for quantitative analysis): For accurate integration, especially of quaternary carbons (like C1, C2, C3, and C5 in the target molecule) which have long spin-lattice relaxation times (T₁), it is advisable to add a paramagnetic relaxation agent.[5][6] A small amount of chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of about 0.01 M is effective in shortening T₁ values.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Spectrometer Insertion and Locking: Place the NMR tube in a spinner, wipe it clean, and insert it into the spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift.

  • Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.

  • Probe Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and its impedance is matched to that of the transmitter to ensure maximum power transfer.

Acquisition Parameters for a Quantitative Spectrum

For a quantitative ¹³C NMR spectrum, where peak integrals are directly proportional to the number of nuclei, an inverse-gated decoupling pulse sequence is employed.[6] This method decouples the protons during the acquisition of the free induction decay (FID) but not during the relaxation delay, thus suppressing the Nuclear Overhauser Effect (NOE) which can otherwise lead to non-quantitative signal enhancement.

ParameterRecommended Value/SettingRationale
Pulse ProgramInverse-gated decouplingSuppresses the NOE to ensure signal integrals are proportional to the number of carbons.[6]
Pulse Angle (Flip Angle)30-45°A smaller flip angle allows for a shorter relaxation delay while still maintaining good signal-to-noise.[7]
Acquisition Time (AT)2-4 secondsA longer acquisition time provides better resolution.[7]
Relaxation Delay (D1)5 x T₁ (longest)To allow for full relaxation of all carbon nuclei back to equilibrium. With a relaxation agent, a shorter delay (e.g., 5-10s) is often sufficient.
Number of Scans (NS)1024 or higherA large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Temperature298 KStandard room temperature for routine analysis.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts for Methyl 2,3-dichloro-5-iodobenzoate can be benchmarked against the experimental data of similar molecules. This comparison provides a strong validation for the predicted values.

Methyl 3,5-dichlorobenzoate

This compound is a good model for understanding the effect of two meta-related chlorine atoms and a methyl ester group on the benzene ring. The symmetry of this molecule simplifies its spectrum.

Carbon AtomExperimental Shift (ppm) for Methyl 3,5-dichlorobenzoate[8]
C1~133
C2 / C6~130
C3 / C5~135
C4~128
C=O~164
O-CH₃~53

The chemical shifts for the carbonyl and methyl carbons are nearly identical to our predictions, as expected. The shifts for the aromatic carbons in this simpler system provide a baseline for understanding the more complex substitution pattern of our target molecule.

Methyl 2-chlorobenzoate and Methyl 3-chlorobenzoate

These compounds illustrate the distinct effects of a chlorine atom at the ortho and meta positions relative to the methyl ester.

  • Methyl 2-chlorobenzoate: Experimental data shows aromatic signals in the range of ~126-134 ppm, with the carbonyl at ~166 ppm and the methyl at ~52 ppm.[9]

  • Methyl 3-chlorobenzoate: The aromatic carbons resonate between ~127-134 ppm, the carbonyl at ~165.7 ppm, and the methyl at ~52.3 ppm.[10]

These values demonstrate the typical deshielding effect of the chlorine atom on the attached and adjacent carbons.

Halogen Effects

The presence of both chlorine and iodine in the target molecule introduces competing electronic effects.

  • Chlorine: Acts as an inductively withdrawing but resonance-donating group. Its effect on ¹³C chemical shifts is a combination of these factors, generally leading to a deshielding of the ipso-carbon.[3]

  • Iodine: Is less electronegative than chlorine but is more polarizable. A significant feature of iodine substitution is the "heavy atom effect," which causes a large upfield (shielding) shift for the ipso-carbon (the carbon directly attached to the iodine). This is why C-5 in our target molecule is predicted to be significantly shielded (~95 ppm).

Conclusion

This comprehensive guide provides a robust framework for understanding the ¹³C NMR spectrum of Methyl 2,3-dichloro-5-iodobenzoate. Through the application of an additive model based on substituent chemical shifts, we have predicted the chemical shifts for all eight unique carbon atoms in the molecule. The detailed experimental protocol outlines the necessary steps for acquiring a high-quality, quantitative spectrum, emphasizing the importance of proper sample preparation and the selection of appropriate acquisition parameters. The comparative analysis with structurally related compounds further substantiates the predicted values, particularly highlighting the distinct electronic effects of the chloro, iodo, and methyl ester substituents. This guide serves as a valuable resource for researchers working with complex halogenated aromatic compounds, enabling more confident and accurate structural elucidation.

References

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Butts, C. P., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Retrieved from [Link]

  • Viesser, R. V., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts of substituted benzenes. Chemical Science. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bromfield, T. D., et al. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]

  • Butts, C. P., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. ChemRxiv. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Barna, J. C. J., et al. (2021). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Doc Brown's Chemistry. Retrieved from [Link]

  • Argyropoulos, D. S. (Ed.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Galabov, B., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Methyl 2,3-dichloro-5-iodobenzoate

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of subsequent research and th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. Methyl 2,3-dichloro-5-iodobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of the primary analytical techniques used for the purity assessment of Methyl 2,3-dichloro-5-iodobenzoate, offering insights into the causality behind experimental choices and providing actionable protocols.

The Critical Role of Purity in Synthesis

Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic compound.[1][2] Its molecular structure, featuring chlorine and iodine atoms on a benzoate ring, makes it a versatile reagent in cross-coupling reactions and other complex organic transformations. However, the very reactions that synthesize this intermediate can also generate a host of structurally similar impurities. These can include isomers, starting materials, and by-products from side reactions. The presence of such impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of unintended products, and complications in purification.

Key Analytical Techniques for Purity Determination

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity identification, or routine quality control. The most powerful and widely adopted techniques for the purity analysis of Methyl 2,3-dichloro-5-iodobenzoate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like Methyl 2,3-dichloro-5-iodobenzoate.[3] Its high precision and sensitivity make it ideal for detecting and quantifying impurities.[3]

The Principle of Separation: Reversed-phase HPLC is the most common mode used for this type of analysis. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][5] Methyl 2,3-dichloro-5-iodobenzoate and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later.

Why a C18 Column? A C18 (octadecyl) column is the workhorse of reversed-phase chromatography due to its excellent retention and selectivity for a wide range of organic molecules. The long alkyl chains provide a highly nonpolar surface, enabling the effective separation of closely related aromatic compounds based on subtle differences in their hydrophobicity.

Detection: Ultraviolet (UV) detection is commonly employed, as the benzene ring in Methyl 2,3-dichloro-5-iodobenzoate and its likely impurities absorbs UV light.[6] A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is an exceptionally powerful technique. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale for GC-MS: While Methyl 2,3-dichloro-5-iodobenzoate itself has a relatively high boiling point, many potential low-molecular-weight impurities that may be present from the synthesis are more volatile. GC is adept at separating these based on their boiling points and interactions with the stationary phase of the GC column.[7]

The Power of Mass Spectrometry: The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum for each component. This "chemical fingerprint" allows for unambiguous identification by comparing the obtained spectra to libraries of known compounds.[8] For quantitative analysis of trace-level genotoxic impurities, selective ion monitoring (SIM) mode can be used to enhance sensitivity and specificity.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a robust primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[9][10] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11]

Why qNMR is a Powerful Tool:

  • Universal Detection: It can detect and quantify any proton-bearing compound in the sample.[10]

  • No Calibration Curve Needed: Unlike chromatographic techniques, qNMR does not require a calibration curve for the analyte, as quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.[9][12]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can be invaluable for identifying unknown impurities.[11]

The Experimental Approach: A known mass of the Methyl 2,3-dichloro-5-iodobenzoate sample is dissolved in a deuterated solvent along with a known mass of a high-purity internal standard. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. The purity of the analyte can then be calculated using the integral values, the number of protons for each signal, the molar masses, and the masses of the analyte and the internal standard.[9]

Comparative Analysis of Key Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between stationary and mobile phases.[4]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7]Signal integration is directly proportional to the molar concentration of nuclei.[10]
Primary Use Case Purity determination and quantification of the main component and non-volatile impurities.[3]Identification and quantification of volatile and semi-volatile impurities.[8]Absolute purity determination and quantification without a specific analyte standard.[9][11]
Sensitivity High (ng to pg range).[3]Very High (pg to fg range), especially in SIM mode.[8]Moderate (µg to mg range).[10]
Selectivity Good to Excellent, tunable with mobile phase and column chemistry.[5]Excellent, based on both retention time and mass spectrum.Excellent, based on unique chemical shifts of nuclei.
Sample Requirements Soluble in mobile phase, non-volatile.Volatile and thermally stable.Soluble in deuterated solvent.[9]
Strengths Robust, reproducible, widely available, excellent for quantitation.[3]Unambiguous identification of volatile impurities, high sensitivity.[8]Primary analytical method, provides structural information, no analyte reference standard needed for purity.[9][10]
Limitations Requires a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[9]

In-Depth Experimental Protocols

HPLC-UV Method for Purity Assay

This protocol outlines a standard reversed-phase HPLC method for determining the purity of Methyl 2,3-dichloro-5-iodobenzoate.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

  • Methyl 2,3-dichloro-5-iodobenzoate reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 2,3-dichloro-5-iodobenzoate and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Dichloromethane inject Inject into GC dissolve->inject separate Temperature Programmed Separation ionize EI Ionization separate->ionize detect Mass Analysis (m/z 40-450) ionize->detect library_search Library Search for ID detect->library_search quantify Quantify Impurities library_search->quantify

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2,3-dichloro-5-iodobenzoate

This guide provides a detailed operational and disposal plan for Methyl 2,3-dichloro-5-iodobenzoate, tailored for researchers and drug development professionals. As no specific Safety Data Sheet (SDS) exists for this pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and disposal plan for Methyl 2,3-dichloro-5-iodobenzoate, tailored for researchers and drug development professionals. As no specific Safety Data Sheet (SDS) exists for this precise molecule, the following procedures are synthesized from established protocols for halogenated aromatic compounds and data from structurally analogous chemicals. The foundational principle of this guide is to treat Methyl 2,3-dichloro-5-iodobenzoate as a hazardous substance, requiring meticulous handling and disposal through certified channels.

Core Principle: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for hazardous waste disposal. This document serves as a comprehensive resource to inform and guide your actions in alignment with their specific protocols and regulatory requirements.

Section 1: Hazard Assessment and Chemical Profile

Methyl 2,3-dichloro-5-iodobenzoate is a halogenated aromatic ester. Its chemical structure suggests several inherent hazards. The presence of multiple halogen substituents (chlorine and iodine) on the benzene ring typically increases toxicity and environmental persistence compared to the parent benzoate structure.

The causality behind this heightened hazard level is twofold:

  • Bioactivity: Halogenation can alter the molecule's electronic properties, making it more reactive or allowing it to interfere with biological pathways.

  • Environmental Persistence: The carbon-halogen bonds are strong, making the compound resistant to natural degradation, which can lead to bioaccumulation.

Based on data from similar compounds, the hazard profile is summarized below.

Hazard Classification (Inferred)Description & RationaleSupporting Compounds
Acute Toxicity (Oral) Likely to be harmful or toxic if swallowed. Structurally similar compounds are classified as acutely toxic. The parent ester, Methyl Benzoate, is known to be harmful if swallowed.[1]Methyl 2-amino-5-chloro-3-iodobenzoate
Skin & Eye Irritation Expected to cause skin and serious eye irritation upon contact. This is a common characteristic of halogenated benzoic acids and their derivatives.[2][3]2-Chloro-5-iodobenzoic acid[2]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a fine powder or aerosolized.[2][3]2-Chloro-5-iodobenzoic acid[2]
Chronic Aquatic Toxicity Poses a significant risk to aquatic life with long-lasting effects. Halogenated organic compounds are noted for their environmental persistence and toxicity.[4]Methyl 4-iodobenzoate[4]

Section 2: Personal Protective Equipment (PPE) and Emergency Procedures

Handling this compound requires a stringent adherence to safety protocols to prevent exposure. The selection of PPE is based on minimizing all potential routes of contact.

EquipmentSpecification & Justification
Hand Protection Nitrile Gloves . Ensure they are rated for chemical resistance. Double-gloving is recommended for handling neat material or concentrated solutions.
Eye/Face Protection Chemical Safety Goggles and a Face Shield . Goggles provide a seal against splashes and dust, while a face shield offers a secondary layer of protection for the entire face.[5]
Body Protection Flame-Resistant Laboratory Coat . Worn fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved Respirator . Required if handling the solid outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[5]
Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[1]

Section 3: Waste Characterization and Segregation Workflow

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any solid waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste.[7] Due to its inferred toxicity and classification as a halogenated organic compound, Methyl 2,3-dichloro-5-iodobenzoate must be disposed of as hazardous waste.

Proper segregation at the point of generation is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated via different technologies, and mixing them results in significant cost increases and logistical complications for disposal facilities.[8]

The following workflow diagram illustrates the decision process for segregating laboratory chemical waste.

G start Waste Generated: Methyl 2,3-dichloro-5-iodobenzoate decision Does the compound contain Halogens (F, Cl, Br, I)? start->decision halogenated YES: Collect in designated 'HALOGENATED ORGANIC WASTE' container. decision->halogenated Yes non_halogenated NO: Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container. decision->non_halogenated No final_step Ensure container is: 1. Tightly Closed 2. Properly Labeled 3. Stored in Satellite Accumulation Area halogenated->final_step

Caption: Waste Segregation Decision Workflow.

Section 4: On-Site Accumulation and Handling Procedures

All waste containing Methyl 2,3-dichloro-5-iodobenzoate must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]

Step-by-Step Accumulation Protocol
  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.

    • Ensure the container is clean, in good condition, and does not leak.

    • The container must be clearly designated for "Halogenated Organic Waste."[10]

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label provided by your EHS department to the container before adding any waste.[11]

    • On the label, write out the full chemical name: "Methyl 2,3-dichloro-5-iodobenzoate" and any solvents used. Do not use abbreviations.

    • Maintain a running list of all constituents and their approximate percentages as they are added.[8]

  • Adding Waste to the Container:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times except when actively adding waste.[9] This is a critical EPA regulation.

  • Storage in the Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within your laboratory.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

    • Do not store incompatible waste types together. For example, keep halogenated organics away from strong acids, bases, or oxidizers.[8]

Section 5: Final Disposal Pathway

The ultimate disposal of Methyl 2,3-dichloro-5-iodobenzoate is a highly regulated process that must be managed by a licensed hazardous waste contractor.

  • Scheduling a Pickup: Once your waste container is full, or if you will no longer be generating this waste stream, schedule a pickup through your institution's EHS department.[11]

  • Transportation: A manifest system tracks the waste from its point of generation to its final destination, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[7][12]

  • Disposal Technology: The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration .[13]

    • Causality: These facilities operate at temperatures sufficient to break the stable carbon-halogen and aromatic bonds, converting the organic material primarily into carbon dioxide and water.

    • Acid Gas Neutralization: The combustion process generates acidic gases (hydrochloric acid from chlorine and hydroiodic acid from iodine). Therefore, incinerators are equipped with "scrubbers," which are air pollution control devices that use a basic substance (like a caustic solution) to neutralize these gases before they are released into the atmosphere.[13]

Section 6: Decontamination and Spill Management

Accidental releases must be managed promptly and correctly to prevent exposure and environmental contamination.

Small Spill Cleanup Protocol (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure PPE: Don your full, appropriate PPE as outlined in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbent material into a designated waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as hazardous waste.

  • Package and Label: Seal the container of spill debris and label it as "Hazardous Waste" with a clear description of the contents.

Decontamination of Glassware and Containers
  • Gross Contamination: Rinse equipment with a small amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the residue. This initial rinsate must be collected and disposed of as halogenated hazardous waste.

  • Triple Rinsing: For empty containers, a "triple rinse" procedure is required.[11] Rinse the container three times with a suitable solvent. Collect all three rinses as halogenated hazardous waste. After this procedure, the container may be managed as non-hazardous solid waste, but you must confirm this with your EHS department. In many cases, it is preferable to dispose of the empty, unrinsed container as hazardous waste to avoid generating additional liquid waste.[11]

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet: Methyl Benzoate. TCI Chemicals.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Safety Data Sheet: 2-Chloro-5-iodobenzoic acid. Fisher Scientific.

  • Safety Data Sheet: m-Chlorobenzoic acid. National Institute of Standards and Technology.

  • How is Hazardous Waste Disposal Done? SafetyCulture.

  • Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds. Benchchem.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Safety Data Sheet: Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate. CymitQuimica.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP, OC-Praktikum.

  • Safety Data Sheet: Methyl 4-iodobenzoate. Fisher Scientific.

  • Halogenated Waste. University of Wisconsin-Milwaukee.

  • How to store / dispose of Iodine crystals? Reddit r/chemhelp.

  • Organic Solvents. Cornell University Environmental Health and Safety.

  • Iodinated contrast media waste management in hospitals in central Norway. ResearchGate.

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. Google Patents.

  • Methyl 2-amino-5-chloro-3-iodobenzoate 97%. Sigma-Aldrich.

  • Methyl 3-chloro-5-iodobenzoate, 98%, Thermo Scientific Chemicals. Fisher Scientific.

  • Methyl 3-chloro-5-iodobenzoate, 98%, Thermo Scientific Chemicals. Fisher Scientific.

  • METHYL 3-CHLORO-5-IODOBENZOATE. ChemicalBook.

  • Production technology of methyl 2-iodobenzoate. Google Patents.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2,3-dichloro-5-iodobenzoate

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the high...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the highest degree of safety and confidence. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2,3-dichloro-5-iodobenzoate, a halogenated aromatic compound frequently utilized in complex organic synthesis. Our approach is built on a foundation of rigorous risk assessment, ensuring that every procedural step is a self-validating component of a comprehensive safety system.

Hazard Assessment: Understanding the Intrinsic Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with Methyl 2,3-dichloro-5-iodobenzoate is paramount. Based on data from analogous compounds, the primary risks are well-defined and dictate our safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.

The primary hazards associated with this class of halogenated aromatics include:

  • Skin Irritation: Direct contact can lead to irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or powder form can irritate the respiratory system.[1][2][3]

  • Acute Oral Toxicity: While specific data for the target molecule is limited, related compounds can be harmful if swallowed.[4][5]

These classifications are not merely labels; they are directives that inform the selection of every piece of protective equipment and every handling procedure that follows.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral (Potential)Category 4Harmful if swallowed.[4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. The following protocol represents the minimum standard for handling Methyl 2,3-dichloro-5-iodobenzoate in a laboratory setting.

Foundational Safety: Engineering Controls

Before discussing wearable equipment, it is critical to emphasize that PPE is the final barrier of protection. The primary defense is a robust set of engineering controls.

  • Chemical Fume Hood: All handling of solid Methyl 2,3-dichloro-5-iodobenzoate, especially weighing and transferring, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of dust particles and contain any potential spills.[6]

Eye and Face Protection: A Non-Negotiable Standard

Given the classification as a serious eye irritant, protecting the eyes is of utmost importance.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from dusts and splashes.[7] Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.

  • Face Shield: When handling larger quantities (>25g) or when there is an elevated risk of splashing (e.g., during a reaction quench), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[8]

Skin and Body Protection: The Primary Contact Barrier

A multi-layered approach is essential to prevent skin contact and contamination of personal clothing.

  • Gloves: Chemical-resistant gloves are required at all times.[6][7]

    • Selection: Disposable nitrile gloves are generally suitable for incidental contact.[8] However, it is best practice to consult a manufacturer's chemical resistance guide for prolonged handling.

    • Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[6]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • Chemical Suit: For large-scale operations or spill cleanup, a full chemical-resistant suit is required to provide comprehensive protection.[6]

Respiratory Protection: Guarding Against Inhalation

While engineering controls are the primary method for mitigating inhalation risks, supplementary respiratory protection may be necessary in specific scenarios.

  • Standard Operations: When working within a properly functioning fume hood, a respirator is typically not required.

  • Required Scenarios:

    • Weighing/Transferring outside a fume hood: This is strongly discouraged. If unavoidable, a respirator is mandatory.

    • Spill Cleanup: During the cleanup of a significant spill.

    • Ventilation Failure: In the event of a fume hood malfunction.

  • Respirator Selection:

    • For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[6]

    • For higher-level protection or in situations with poor ventilation, a half-mask or full-facepiece respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.[8]

PPE Protocol Summary Table
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Receiving/Storage Safety GlassesLab Coat, Nitrile GlovesNot Required
Weighing/Transfer (in Fume Hood) Chemical Splash GogglesLab Coat, Nitrile GlovesNot Required
Reaction Setup/Monitoring Chemical Splash GogglesLab Coat, Nitrile GlovesNot Required
Large Scale (>25g) / Splash Risk Chemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab Coat, Nitrile GlovesNot Required (in Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldChemical-Resistant Suit, Double Nitrile GlovesNIOSH-Approved Respirator (Min. N95)[6]

Operational Workflow: A Step-by-Step Safety Plan

A proactive safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][9]

  • Keep the container tightly closed and ensure it is clearly labeled.[1][4]

  • Store in a locked cabinet or area with restricted access.[1][4]

Step 2: Handling and Use
  • Transport the chemical in a secondary container.

  • Perform all manipulations that may generate dust within a chemical fume hood.[6]

  • Avoid all contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6]

Step 3: Spill Management
  • Immediate Action: Evacuate personnel from the immediate area.[6] Ensure adequate ventilation.

  • Procedure: Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like sand or vermiculite. Do not create dust.[6]

  • Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Prevention: Do not allow the product to enter drains or waterways.[2][6]

Step 4: Waste Disposal
  • All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Dispose of the waste through an approved hazardous waste disposal plant, adhering to all local, state, and federal regulations.[1][4][6]

Safe Handling Workflow Diagram

G Workflow: Methyl 2,3-dichloro-5-iodobenzoate Handling cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Final Disposal a 1. Don PPE (Goggles, Gloves, Lab Coat) b 2. Verify Fume Hood Function a->b c 3. Weigh & Transfer Compound b->c d 4. Conduct Experiment c->d e 5. Transfer Waste to Sealed Container d->e spill SPILL OCCURS d->spill Emergency f 6. Decontaminate Work Surface e->f g 7. Doff PPE & Dispose of Contaminated Items f->g h 8. Wash Hands Thoroughly g->h i 9. Store Waste for Professional Disposal h->i spill_ppe Don Enhanced PPE (Respirator, Suit) spill->spill_ppe spill_clean Clean Spill per Protocol spill_ppe->spill_clean spill_clean->e Contain Waste

Sources

© Copyright 2026 BenchChem. All Rights Reserved.